1H-indole-2,5-dicarboxylic Acid
Description
Properties
IUPAC Name |
1H-indole-2,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-9(13)5-1-2-7-6(3-5)4-8(11-7)10(14)15/h1-4,11H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUABQYJAPOQWCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401790 | |
| Record name | 1H-indole-2,5-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117140-77-9 | |
| Record name | 1H-indole-2,5-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectral Data Analysis of 1H-Indole-2,5-dicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for 1H-indole-2,5-dicarboxylic acid (CAS: 117140-77-9). Due to the limited availability of direct experimental spectra in public databases, this document combines predicted data based on analogous compounds with general experimental protocols. All quantitative data is presented in structured tables for clarity.
Predicted Spectroscopic Data
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
The following table outlines the anticipated chemical shifts for the proton and carbon atoms of this compound. These estimations are based on data from similar indole derivatives and the expected electronic effects of the carboxylic acid substituents.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Position | Chemical Shift (ppm) |
| H1 (NH) | 11.5 - 12.5 |
| H3 | ~7.3 |
| H4 | ~8.2 |
| H6 | ~8.0 |
| H7 | ~7.5 |
| COOH (C2) | 12.0 - 13.0 |
| COOH (C5) | 12.0 - 13.0 |
br s = broad singlet, s = singlet, d = doublet, dd = doublet of doublets Solvent: DMSO-d₆
Table 2: Predicted Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Data
The expected absorption bands in IR and UV-Vis spectroscopy are summarized below, based on the characteristic absorptions of the indole nucleus and carboxylic acid functional groups.
| Spectroscopy Type | Predicted Absorption | Functional Group/Transition |
| Infrared (IR) | ~3300 cm⁻¹ (broad) | O-H stretch (carboxylic acid) |
| ~3200 cm⁻¹ | N-H stretch (indole) | |
| ~1700 cm⁻¹ | C=O stretch (carboxylic acid) | |
| 1600-1450 cm⁻¹ | C=C stretch (aromatic) | |
| Ultraviolet-Visible (UV-Vis) | ~220 nm (λmax) | π → π* transition |
| ~280 nm (λmax) | π → π* transition |
Table 3: Mass Spectrometry Data
The following table presents predicted collision cross-section (CCS) values for various adducts of this compound, providing insights into the molecule's size and shape in the gas phase.[1] The nominal mass of the molecule is 205.17 g/mol .[2]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 206.04478 | 139.7 |
| [M+Na]⁺ | 228.02672 | 149.2 |
| [M-H]⁻ | 204.03022 | 140.0 |
| [M+NH₄]⁺ | 223.07132 | 158.1 |
| [M+K]⁺ | 244.00066 | 145.5 |
| [M+H-H₂O]⁺ | 188.03476 | 134.3 |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectral data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. Ensure the sample is fully dissolved.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Set the spectral width to cover the range of -2 to 15 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Acquire spectra in both positive and negative ion modes.
-
Set the mass range to scan from m/z 50 to 500.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve maximum signal intensity.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.
-
A typical resolution is 4 cm⁻¹.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
-
Scan the wavelength range from 200 to 400 nm.
-
Record the absorbance as a function of wavelength.
-
Logical Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectral characterization of this compound.
References
An In-Depth Technical Guide to 1H-Indole-2,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Indole-2,5-dicarboxylic acid (I25DA) is a bifunctional aromatic molecule belonging to the indole family. Its unique structure, featuring both a hydrogen bond donor in the indole ring and two carboxylic acid groups, makes it a molecule of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known chemical properties of I25DA, including its physical and spectral characteristics, chemical reactivity, and potential applications. Due to the limited availability of direct experimental data for I25DA, this guide also incorporates data from closely related indole derivatives to provide a comparative analysis.
Chemical and Physical Properties
Identification
| Property | Value | Source |
| CAS Number | 117140-77-9 | ChemScene[2] |
| Molecular Formula | C₁₀H₇NO₄ | ChemScene[2] |
| Molecular Weight | 205.17 g/mol | ChemScene[2] |
| IUPAC Name | This compound | |
| SMILES | O=C(O)c1cc2c(cc1)NC=C2C(=O)O | PubChemLite[3] |
| InChI | InChI=1S/C10H7NO4/c12-9(13)5-1-2-7-6(3-5)4-8(11-7)10(14)15/h1-4,11H,(H,12,13)(H,14,15) | PubChemLite[3] |
| InChIKey | MUABQYJAPOQWCH-UHFFFAOYSA-N | PubChemLite[3] |
Physical Properties (Experimental and Predicted)
Direct experimental values for the physical properties of this compound are scarce. The table below includes predicted values and experimental data for the closely related 1H-indole-2-carboxylic acid for comparison.
| Property | This compound (Predicted/Estimated) | 1H-Indole-2-carboxylic acid (Experimental) | Source |
| Melting Point | Not available | 205 - 209 °C | Fisher Scientific[4] |
| Boiling Point | Not available | Not available | |
| Solubility | Low in non-polar solvents, likely soluble in polar aprotic solvents like DMSO. | Insoluble in water. | |
| pKa | Not available | Not available | |
| LogP | 1.5643 (Predicted) | 2.14 (Indole) | ChemScene[2], PubChem[5] |
| Topological Polar Surface Area (TPSA) | 90.39 Ų (Predicted) | ChemScene[2] | |
| Hydrogen Bond Donors | 3 (Predicted) | ChemScene[2] | |
| Hydrogen Bond Acceptors | 2 (Predicted) | ChemScene[2] | |
| Rotatable Bonds | 2 (Predicted) | ChemScene[2] |
Spectroscopic Properties
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons on the indole ring and the acidic protons of the carboxylic acid and the N-H group. The chemical shifts would be influenced by the electron-withdrawing nature of the carboxylic acid groups.
For comparison, the ¹H NMR spectrum of 1H-indole-2-carboxylic acid in DMSO-d₆ shows the following key signals:
-
~13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).[6]
-
~11.8 ppm (s, 1H): Indole N-H proton.[6]
-
7.67 - 7.08 ppm (m, 5H): Aromatic protons.[6]
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show signals for the two carboxylic acid carbons at the lower field, followed by the signals for the aromatic carbons of the indole ring.
FT-IR Spectroscopy (Predicted)
The infrared spectrum of this compound is expected to exhibit characteristic absorption bands:
-
Broad O-H stretch: Around 2500-3300 cm⁻¹ for the carboxylic acid groups.
-
N-H stretch: A sharp peak around 3300-3500 cm⁻¹.
-
C=O stretch: A strong absorption around 1680-1710 cm⁻¹ for the carboxylic acid carbonyls.
-
C=C and C-N stretching: In the 1400-1600 cm⁻¹ region, characteristic of the indole ring.
For comparison, the FT-IR spectrum of a related compound, N-Benzyl-1H-indole-2-carbohydrazide , shows characteristic peaks at 3313 cm⁻¹ (N-H stretch) and 1680 cm⁻¹ (C=O stretch).[7]
Chemical Reactivity and Synthesis
The chemical reactivity of this compound is characterized by the functionalities of the indole ring and the two carboxylic acid groups.
Reactivity of the Carboxylic Acid Groups
The carboxylic acid groups can undergo typical reactions such as:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding diester.
-
Amide formation: Reaction with amines using coupling agents (e.g., EDC, HATU) to form diamides. This is a common strategy in the synthesis of biologically active indole derivatives.[8]
-
Reduction: Reduction to the corresponding diol using strong reducing agents like LiAlH₄.
Reactivity of the Indole Ring
The indole nucleus is susceptible to electrophilic substitution, although the presence of the electron-withdrawing carboxylic acid groups will deactivate the ring, making these reactions more challenging compared to unsubstituted indole.
Proposed Synthesis
Logical Relationship of a Plausible Synthetic Pathway:
Caption: Proposed Fischer Indole Synthesis Route.
Experimental Workflow for the Proposed Synthesis:
Caption: A plausible experimental workflow for synthesis.
Applications
The bifunctional nature of this compound makes it a valuable building block in several areas of chemical science.
Metal-Organic Frameworks (MOFs)
The two carboxylic acid groups can act as linkers to coordinate with metal ions or clusters, forming extended porous structures known as Metal-Organic Frameworks (MOFs).[1] The indole moiety can introduce additional functionality and influence the electronic properties of the resulting MOF. Such MOFs could have potential applications in gas storage, catalysis, and separation.
Logical Relationship of MOF Synthesis:
Caption: General scheme for MOF synthesis.
Pharmaceutical and Medicinal Chemistry
The indole scaffold is a common motif in many biologically active compounds. Derivatives of indole-2-carboxylic acid have been investigated for a range of therapeutic applications, including as anticancer and antiviral agents.[9][10][11] The presence of a second carboxylic acid group in this compound offers a potential point for further chemical modification to develop novel drug candidates.
Safety and Handling
-
Hazard Statements: May cause skin and eye irritation. May be harmful if swallowed or inhaled.[4][12]
-
Precautionary Statements:
Conclusion
This compound is a molecule with significant potential as a building block in both materials science and medicinal chemistry. While there is a notable lack of comprehensive experimental data for this specific compound, this guide has compiled the available information and provided context through the analysis of related indole derivatives. Further research to fully characterize its physical, chemical, and biological properties is warranted and will undoubtedly open up new avenues for its application.
References
- 1. nbinno.com [nbinno.com]
- 2. chemscene.com [chemscene.com]
- 3. PubChemLite - this compound (C10H7NO4) [pubchemlite.lcsb.uni.lu]
- 4. fishersci.com [fishersci.com]
- 5. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of 1H-indole-2,5-dicarboxylic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1H-indole-2,5-dicarboxylic acid in organic solvents. Due to a lack of readily available quantitative solubility data in peer-reviewed literature and chemical databases, this document focuses on the qualitative solubility profile based on the compound's structure, a detailed experimental protocol for determining its solubility, and its known physicochemical properties.
Introduction to this compound
This compound is a molecule of significant interest in medicinal chemistry and materials science. Its rigid heterocyclic structure, combined with the presence of two carboxylic acid functional groups, makes it a versatile building block for the synthesis of a wide range of compounds, from pharmacologically active agents to metal-organic frameworks (MOFs). Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, formulation, and biological screening.
Qualitative Solubility Profile
While specific quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly accessible literature, a qualitative assessment of its expected solubility can be inferred from its molecular structure.
The molecule possesses both a relatively nonpolar indole core and two highly polar carboxylic acid groups. This amphiphilic nature suggests a nuanced solubility profile. The carboxylic acid moieties are capable of forming strong hydrogen bonds, both as donors (the hydroxyl protons) and acceptors (the carbonyl and hydroxyl oxygens). This characteristic generally imparts solubility in polar, protic solvents that can participate in hydrogen bonding, such as alcohols (e.g., methanol, ethanol).
Furthermore, the presence of two carboxylic acid groups suggests that the compound's solubility will be highly dependent on the pH in protic solvents. In basic organic solvents or in the presence of a base, deprotonation of the carboxylic acids to form carboxylate salts would significantly increase polarity and likely enhance solubility in polar solvents.
In aprotic polar solvents, such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are strong hydrogen bond acceptors, this compound is expected to exhibit moderate to good solubility. These solvents can effectively solvate the carboxylic acid groups.
Conversely, in nonpolar organic solvents such as hexane or toluene, the solubility is expected to be very low. The energy required to break the strong intermolecular hydrogen bonds in the solid-state crystal lattice of the dicarboxylic acid would not be compensated by the weak van der Waals interactions with these nonpolar solvents.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for researchers working with this compound.
| Property | Value |
| Molecular Formula | C₁₀H₇NO₄ |
| Molecular Weight | 205.17 g/mol |
| Appearance | White to light yellow crystalline powder |
| CAS Number | 117140-77-9 |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the static equilibrium method followed by gravimetric analysis. This method is a reliable and widely used technique for generating accurate solubility data.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Pipettes and tips
-
Evaporating dishes or pre-weighed vials
-
Oven or vacuum oven
4.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.
-
Add a known volume or mass of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature.
-
Agitate the samples for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear solution above the solid) using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Accurately weigh the evaporating dish containing the filtered saturated solution.
-
Carefully evaporate the solvent from the solution. This can be done in a fume hood at room temperature or, more rapidly, in an oven at a temperature below the decomposition point of the solute and the boiling point of the solvent. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.
-
Once the solvent is completely evaporated, place the evaporating dish in an oven to ensure all residual solvent is removed and then cool it to room temperature in a desiccator.
-
Weigh the evaporating dish containing the dry solid residue. Repeat the drying and weighing steps until a constant mass is obtained.
-
4.3. Data Calculation
The solubility can be expressed in various units, such as g/100 mL or mol/L.
-
Mass of dissolved solid (m_solute): Mass of (dish + residue) - Mass of (empty dish)
-
Mass of solvent (m_solvent): Mass of (dish + solution) - Mass of (dish + residue)
-
Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100
-
To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.
-
To express solubility in mol/L, the molar mass of this compound and the volume of the solution are needed.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
Conclusion
While quantitative data on the solubility of this compound in organic solvents remains elusive in the current body of scientific literature, its structural features suggest a preference for polar protic and aprotic solvents. For researchers and drug development professionals requiring precise solubility data, experimental determination is necessary. The provided static equilibrium method offers a robust and accurate approach for generating this critical information, which is fundamental for advancing the use of this versatile compound in various scientific and industrial applications.
An In-depth Technical Guide on the Crystal Structure of Indole-based Carboxylic Acids: A Focus on 1H-indole-2,5-dicarboxylic acid Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, a comprehensive search of publicly accessible crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a specific entry or detailed crystal structure for 1H-indole-2,5-dicarboxylic acid. This guide, therefore, presents a detailed analysis of closely related indole carboxylic acid structures to provide valuable insights and a predictive framework for understanding the potential solid-state arrangement of this compound. The presented experimental protocols are for these analogs and can serve as a foundational methodology for the synthesis and crystallization of the target compound.
Introduction to Indole Carboxylic Acids in Drug Development
Indole and its derivatives are a significant class of heterocyclic compounds that are integral to numerous pharmaceutical agents and biologically active molecules. The indole nucleus is a common scaffold in drugs targeting various conditions, including cancer, inflammation, and neurological disorders. The carboxylic acid functional group, when appended to the indole ring, provides a key site for molecular interactions, particularly hydrogen bonding, which is crucial for receptor binding and for establishing stable, predictable crystal lattices in the solid state. Understanding the crystal structure of these molecules is paramount for drug development, as it influences critical properties such as solubility, stability, and bioavailability.
Crystallographic Data of Analog Compounds
While specific data for this compound is not available, extensive research has been conducted on analogs such as 5-methoxy-1H-indole-2-carboxylic acid and indole-2-carboxylic acid. The crystallographic data for these compounds are summarized below and offer a strong basis for predicting the structural behavior of the target molecule.
Table 1: Crystallographic Data for 5-Methoxy-1H-Indole-2-Carboxylic Acid Polymorphs
| Parameter | Polymorph 1 | New Polymorph |
| Formula | C₁₀H₉NO₃ | C₁₀H₉NO₃ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | P2₁/c |
| a (Å) | 13.079(3) | 4.0305(2) |
| b (Å) | 7.696(2) | 13.0346(6) |
| c (Å) | 35.185 | 17.2042(9) |
| β (˚) | 91.06(3) | 91.871(5) |
| Volume (ų) | Not specified | Not specified |
| Z | 16 | 4 |
| Reference | [1] | [1] |
In the crystalline structure of the new polymorph, cyclic dimers are formed via double O-H···O hydrogen bonds between the carboxylic acid groups.[1] The spatial arrangement is further influenced by interactions between the NH groups of the indole rings and adjacent methoxy groups, as well as C-H···O contacts.[1]
Table 2: Crystallographic Data for Indole-2-carboxylic Acid
| Parameter | Value |
| Formula | C₉H₇NO₂ |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 30.144(6) |
| b (Å) | 6.466(1) |
| c (Å) | 3.819(1) |
| Volume (ų) | 744.4(3) |
| Z | 2 |
| Reference | [2] |
The structure of Indole-2-carboxylic acid reveals that two chains of molecules form a planar ribbon, held together by intermolecular O–H···O and N–H···O hydrogen bonds.[2] The carboxylic groups in the two chains are oriented perpendicularly, leading to a zig-zag pattern of hydrogen bonds.[2]
Experimental Protocols
The following sections detail the methodologies used for the synthesis and crystallization of indole-2-carboxylic acid and its derivatives. These protocols can be adapted for the preparation and crystallization of this compound.
Synthesis of Indole-2-carboxylic Acid Derivatives
A general method for synthesizing N-substituted indole-2-carbohydrazides involves a coupling reaction.[3]
-
Activation : A mixture of indole-2-carboxylic acid (1.55 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.55 mmol) in methylene chloride (5 mL) is stirred for approximately 10 minutes until a clear solution is obtained.[3]
-
Coupling : A solution of a substituted benzyl hydrazine (1.55 mmol) in methylene chloride (5 mL) is added to the mixture.[3]
-
Reaction : The reaction mixture is stirred for 24 hours.[3]
-
Work-up : The mixture is washed successively with water (2 x 20 mL), 10% NaHCO₃ solution (2 x 15 mL), and water again (2 x 15 mL).[3]
-
Isolation : The combined organic layer is dried over anhydrous Na₂SO₄ and concentrated to yield the product.[3]
Another synthetic route to indole-2-carboxylic acid uses nitrotoluene and diethyl oxalate as main raw materials, catalyzed by ferrous hydroxide, followed by condensation, distillation, and reduction with hydrazine hydrate.[4]
Single Crystal Growth
Single crystals suitable for X-ray diffraction are typically grown via slow evaporation of a solvent.
-
Dissolution : The synthesized compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, methanol, DMF) to create a saturated or near-saturated solution.
-
Evaporation : The solution is left undisturbed in a vial covered with a perforated film to allow for slow evaporation of the solvent at room temperature.
-
Crystal Formation : Over a period of several days to weeks, single crystals of suitable quality for X-ray analysis should form.
Logical Workflow and Visualization
The determination of a crystal structure is a systematic process. The following workflow outlines the key stages from synthesis to structural analysis, which would be applicable to the study of this compound.
Caption: Experimental workflow for crystal structure determination.
Predicted Signaling Pathways and Drug Development Implications
While no specific signaling pathways involving this compound have been reported, indole-2-carboxamide derivatives have been investigated as potent antagonists at the strychnine-insensitive glycine binding site, which is relevant for modulating pacemaker activity in certain biological systems. The presence of two carboxylic acid groups on the indole scaffold of this compound presents a molecule with high potential for forming extensive hydrogen bond networks. This could be exploited in the design of inhibitors for enzymes with distinct binding pockets or in the development of metal-organic frameworks (MOFs) for targeted drug delivery. The dicarboxylic acid functionality makes it an attractive building block for creating polymers and other complex architectures. Further research into its synthesis and biological activity is warranted to explore its potential in drug discovery and materials science.
References
The Evolving Landscape of 1H-Indole-2-carboxylic Acid Derivatives in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1H-indole-2-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This guide provides a comprehensive overview of the current research, focusing on the synthesis, biological evaluation, and mechanisms of action of these compounds. While the specific focus is on derivatives of 1H-indole-2,5-dicarboxylic acid, the available literature predominantly features modifications on the 1H-indole-2-carboxylic acid core. This guide will therefore primarily discuss this broader class, with the acknowledgment that research on the 2,5-dicarboxylic acid derivatives is less prevalent.
Anticancer Activity: A Multifaceted Approach
Derivatives of 1H-indole-2-carboxylic acid have shown significant promise as anticancer agents, targeting various hallmarks of cancer. These compounds have been investigated for their cytotoxic effects against a range of cancer cell lines, their ability to inhibit key enzymes involved in cancer progression, and their potential to induce apoptosis.
Cytotoxicity and Antiproliferative Activity
A number of studies have reported the synthesis and in vitro anticancer activity of novel 1H-indole-2-carboxamide derivatives. For instance, a series of thiazolyl-indole-2-carboxamides exhibited exceptional cytotoxicity against various cancer cell lines, with compounds 6i and 6v showing IC50 values of 6.10 ± 0.4 μM and 6.49 ± 0.3 μM, respectively, against MCF-7 breast cancer cells[1]. Another study on substituted benzyl-1H-indole-2-carbohydrazides identified compound 4e as a highly cytotoxic agent with an average IC50 of 2 µM across MCF-7, A549, and HCT116 cell lines[2]. Furthermore, certain indole-2-carboxamides have demonstrated potent antiproliferative activity against pediatric brain tumor cells[3].
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 6i | MCF-7 | 6.10 ± 0.4 | [1] |
| 6v | MCF-7 | 6.49 ± 0.3 | [1] |
| 4e | MCF-7, A549, HCT116 | ~2 (average) | [2] |
| 5d | MCF-7 | 0.95 | [4] |
| 5e | MCF-7 | 1.10 | [4] |
| C11 | Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B | Not specified, but potent | [5] |
| 9a | BT12 (AT/RT) | 0.89 (cytotoxicity), 7.44 (antiproliferative) | [3] |
| 9a | BT16 (AT/RT) | 1.81 (cytotoxicity), 6.06 (antiproliferative) | [3] |
Enzyme Inhibition
A key mechanism of action for many anticancer indole derivatives is the inhibition of protein kinases. The thiazolyl-indole-2-carboxamide derivatives 6i and 6v were found to be potent inhibitors of EGFR, Her2, VEGFR-2, and CDK2[1]. Specifically, compound 6i inhibited EGFR with an IC50 of 0.063 μM and Her2 with an IC50 of 0.054 μM[1]. Another study highlighted indole-2-carboxamides as dual inhibitors of EGFR and CDK2, with compound 5e showing an IC50 of 13 nM against CDK2[4].
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 6i | EGFR | 0.063 | [1] |
| 6i | Her2 | 0.054 | [1] |
| 6i | VEGFR-2 | 0.119 | [1] |
| 6i | CDK2 | 0.448 | [1] |
| 6v | EGFR | 0.081 | [1] |
| 6v | Her2 | 0.065 | [1] |
| 6v | VEGFR-2 | 0.429 | [1] |
| 6v | CDK2 | 0.506 | [1] |
| 5d | EGFR | 0.089 ± 0.006 | [4] |
| 5e | EGFR | 0.093 ± 0.008 | [4] |
| 5j | EGFR | 0.098 ± 0.008 | [4] |
| 5e | CDK2 | 0.013 | [4] |
| 5h | CDK2 | 0.011 | [4] |
| 5k | CDK2 | 0.019 | [4] |
Mechanism of Action: Apoptosis and Cell Cycle Arrest
Several 1H-indole-2-carboxylic acid derivatives exert their anticancer effects by inducing apoptosis and causing cell cycle arrest. The potent thiazolyl-indole-2-carboxamide derivatives 6i and 6v were shown to induce cell cycle arrest at the G2/M phase and promote apoptosis[1]. Flow cytometry analysis of cells treated with substituted benzyl-1H-indole-2-carbohydrazide 4e revealed a significant increase in the population of Annexin-V and 7-AAD positive cells, indicating apoptosis[2]. Furthermore, a series of novel 1H-indole-2-carboxylic acid derivatives targeting the 14-3-3η protein were found to induce G1-S phase cell cycle arrest in liver cancer cells[5].
Figure 1: Simplified signaling pathway for the anticancer activity of 1H-indole-2-carboxylic acid derivatives.
Activity as CysLT1 Receptor Antagonists
Certain 3-substituted 1H-indole-2-carboxylic acid derivatives have been identified as novel, highly potent, and selective antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor, which is implicated in asthma and other inflammatory conditions. The derivative 17k demonstrated an impressive IC50 value of 0.0059 ± 0.0011 μM for CysLT1[6].
| Compound | Receptor | IC50 (µM) | Reference |
| 17k | CysLT1 | 0.0059 ± 0.0011 | [6] |
| 17k | CysLT2 | 15 ± 4 | [6] |
| 1 | CysLT1 | 0.66 ± 0.19 | [6] |
Antimicrobial and Other Activities
The versatility of the 1H-indole-2-carboxylic acid scaffold extends to antimicrobial and anti-trypanosomal activities. A series of indole-2-carboxamides were synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis, with compounds 8f and 8g showing MIC values of 0.62 and 0.32 μM, respectively[3]. Other derivatives have been explored as inhibitors of HIV-1 integrase and as anti-Trypanosoma cruzi agents[7][8].
| Compound | Organism/Target | MIC / pEC50 | Reference |
| 8f | M. tuberculosis H37Rv | 0.62 µM (MIC) | [3] |
| 8g | M. tuberculosis H37Rv | 0.32 µM (MIC) | [3] |
| 1 & 2 | T. cruzi | 5.4 < pEC50 < 6.2 | [7] |
| 3 & 4 | T. cruzi | 5.4 < pEC50 < 6.2 | [7] |
| 17a | HIV-1 Integrase | 3.11 µM (IC50) | [8] |
Experimental Protocols
General Synthesis of 1H-Indole-2-carboxamide Derivatives
A common synthetic route to 1H-indole-2-carboxamide derivatives involves the coupling of a 1H-indole-2-carboxylic acid with a desired amine.
Figure 2: General workflow for the synthesis of 1H-indole-2-carboxamide derivatives.
Detailed Protocol for Amide Coupling (Example):
To a solution of the respective 1H-indole-2-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1-1.5 equivalents) and an auxiliary coupling agent like hydroxybenzotriazole (HOBt) (1.1 equivalents) are added. The mixture is stirred at room temperature for a short period, followed by the addition of the desired amine (1-1.2 equivalents) and a base such as diisopropylethylamine (DIPEA) (2-3 equivalents). The reaction is typically stirred at room temperature overnight. The product is then isolated and purified using standard techniques such as extraction, chromatography, and recrystallization[2].
In Vitro Antiproliferative Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
Following incubation, the medium is replaced with fresh medium containing MTT solution.
-
After further incubation, the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Conclusion and Future Perspectives
Derivatives of 1H-indole-2-carboxylic acid represent a highly versatile and promising class of compounds with a wide array of biological activities. The research highlighted in this guide demonstrates their potential as anticancer, anti-inflammatory, and antimicrobial agents. While the majority of the research has focused on the broader class of 1H-indole-2-carboxylic acid derivatives, the specific exploration of this compound derivatives remains an underexplored area with potential for the discovery of novel therapeutic agents. Future research should aim to synthesize and evaluate a wider range of these dicarboxylic acid derivatives to fully elucidate their therapeutic potential. Further optimization of the existing lead compounds, focusing on improving their pharmacokinetic and pharmacodynamic properties, will be crucial for their translation into clinical candidates.
References
- 1. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
1H-indole-2,5-dicarboxylic acid CAS number 117140-77-9 properties
CAS Number: 117140-77-9
This technical guide provides a comprehensive overview of 1H-indole-2,5-dicarboxylic acid, a key intermediate for researchers, scientists, and drug development professionals. The document details its physicochemical properties, synthesis methodologies, and significant applications in medicinal chemistry and materials science.
Core Properties and Data
This compound is a white to light yellow crystalline powder.[1] It serves as a versatile building block in complex organic synthesis due to its bifunctional nature, possessing two carboxylic acid groups on the indole scaffold.[1] This unique structure allows for diverse chemical modifications, making it a valuable precursor in various fields.[1]
Physicochemical and Computational Data
The following tables summarize the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO₄ | ChemScene[2] |
| Molecular Weight | 205.17 g/mol | ChemScene[2] |
| Purity | ≥97% | ChemScene[2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Storage | 4°C, Sealed in dry | ChemScene[2] |
| Computational Data | Value | Source |
| Topological Polar Surface Area (TPSA) | 90.39 Ų | ChemScene[2] |
| logP | 1.5643 | ChemScene[2] |
| Hydrogen Bond Donors | 3 | ChemScene[2] |
| Hydrogen Bond Acceptors | 2 | ChemScene[2] |
| Rotatable Bonds | 2 | ChemScene[2] |
Spectroscopic Data Summary
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to aromatic protons on the indole ring and carboxylic acid protons. The chemical shifts would be influenced by the electron-withdrawing nature of the carboxylic acid groups. |
| ¹³C NMR | Resonances for the indole ring carbons and the two carboxylic acid carbonyl carbons. |
| FT-IR | Characteristic absorption bands for N-H stretching of the indole, O-H stretching of the carboxylic acids, C=O stretching of the carbonyl groups, and aromatic C-H and C=C stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (205.17 g/mol ). |
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general and common method for the synthesis of indole-2-carboxylic acids involves the condensation of a substituted nitrotoluene with diethyl oxalate, followed by reductive cyclization.
General Synthesis of Indole-2-Carboxylic Acids
A prevalent method for synthesizing the indole-2-carboxylic acid scaffold is the Reissert synthesis. This process typically involves the condensation of a nitrotoluene with diethyl oxalate in the presence of a base, followed by a reductive cyclization of the resulting α-keto ester.
Experimental Workflow: Reissert Indole Synthesis
Caption: General workflow for the Reissert synthesis of indole-2-carboxylic acids.
Applications in Drug Discovery and Materials Science
This compound is a crucial intermediate in the development of novel therapeutics and advanced materials.
Antiviral Drug Development
Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. These inhibitors function by chelating the two magnesium ions within the active site of the integrase, thereby preventing the strand transfer of viral DNA into the host genome.
Signaling Pathway: HIV-1 Integrase Inhibition
Caption: Mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid derivatives.
Anticancer Drug Development
In the realm of oncology, derivatives of 1H-indole-2-carboxylic acid have been investigated as inhibitors of the 14-3-3η protein. The 14-3-3 family of proteins are key regulators of various cellular processes, and their dysregulation is implicated in cancer. By inhibiting the protein-protein interactions mediated by 14-3-3η, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway: Inhibition of 14-3-3η in Cancer
References
A Theoretical and Computational Guide to 1H-Indole-2,5-dicarboxylic Acid for Drug Discovery and Materials Science
This technical guide provides a comprehensive overview of the theoretical and computational chemistry approaches applicable to the study of 1H-indole-2,5-dicarboxylic acid. The methodologies outlined herein are based on established computational studies of closely related indole derivatives, offering a robust framework for researchers, scientists, and professionals in drug development and materials science to investigate its electronic, structural, and spectroscopic properties.
Introduction
This compound is a versatile heterocyclic compound with significant potential as a building block in the synthesis of pharmaceuticals and advanced materials, such as metal-organic frameworks (MOFs).[1] Its rigid structure, coupled with the presence of two carboxylic acid functional groups and a reactive N-H group, allows for a wide range of chemical modifications and applications. Understanding the fundamental molecular properties through theoretical calculations is crucial for predicting its reactivity, designing novel derivatives, and interpreting experimental data.
Molecular Structure and Properties
The molecular structure of this compound consists of a bicyclic indole core with carboxylic acid groups attached at the 2 and 5 positions. Public chemical databases provide foundational information on its properties.
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO₄ | [2][3] |
| Molecular Weight | 205.17 g/mol | [3] |
| IUPAC Name | This compound | |
| CAS Number | 117140-77-9 | [3] |
| Predicted XlogP | 1.8 | [2] |
| Hydrogen Bond Donors | 3 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 2 | [3] |
| Topological Polar Surface Area (TPSA) | 90.39 Ų | [3] |
Below is a diagram representing the chemical structure of this compound.
Theoretical Calculation Protocols
Computational Workflow
The general workflow for the theoretical analysis of this compound is depicted below. This process involves geometry optimization, frequency calculations to confirm the nature of the stationary points, and subsequent analysis of electronic and spectroscopic properties.
Recommended Methodologies
-
Software: Gaussian 16 or a similar quantum chemistry package is recommended.[5]
-
Functionals: Hybrid functionals like B3LYP are commonly used for geometry optimization and vibrational frequency calculations. For more accurate electronic properties, range-separated functionals like CAM-B3LYP or M06-2X can be employed.[5]
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is a suitable choice, providing a good balance between accuracy and computational cost for molecules of this size.[4][5] For higher accuracy, augmented correlation-consistent basis sets like aug-cc-pVTZ could be considered.[4]
-
Solvent Effects: To model the behavior in solution, the Polarizable Continuum Model (PCM) is a widely used and effective method.
Predicted Theoretical Data
Based on studies of related indole carboxylic acids, the following tables summarize the expected outcomes of DFT calculations for this compound.
Geometric Parameters
The optimized geometry will provide key insights into bond lengths, bond angles, and dihedral angles, which can be compared with experimental X-ray diffraction data if available.
Table 2: Predicted Key Geometric Parameters (Illustrative) (Note: These are representative values based on similar structures and should be confirmed by specific calculations.)
| Parameter | Bond | Predicted Value (Å) |
| Bond Lengths | N1-C2 | ~1.38 |
| C2-C3 | ~1.45 | |
| C=O (carboxyl) | ~1.21 | |
| C-O (carboxyl) | ~1.36 | |
| Parameter | Atoms | Predicted Value (°) |
| Bond Angles | N1-C2-C3 | ~108 |
| O=C-O (carboxyl) | ~123 |
Vibrational Frequencies
Calculated vibrational frequencies are instrumental in interpreting experimental IR and Raman spectra. A scaling factor (e.g., 0.96 for B3LYP) is typically applied to the calculated frequencies to better match experimental values.
Table 3: Predicted Key Vibrational Frequencies (Illustrative) (Note: Based on data for 5-methoxy-1H-indole-2-carboxylic acid and other indole derivatives.)
| Vibrational Mode | Predicted Frequency (cm⁻¹, scaled) | Description |
| ν(N-H) | ~3350 - 3500 | N-H stretching vibration of the indole ring.[4] |
| ν(O-H) | ~3200 - 2500 (broad) | O-H stretching of the carboxylic acid dimer.[4] |
| ν(C=O) | ~1680 - 1720 | C=O stretching of the carboxylic acid group.[6] |
| Ring Vibrations | ~1400 - 1600 | C=C and C-N stretching modes of the indole ring. |
Electronic Properties
Frontier Molecular Orbital (FMO) analysis provides insights into the molecule's reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key descriptors.
Table 4: Predicted Electronic Properties (Illustrative) (Note: Values are highly dependent on the level of theory and solvent.)
| Property | Predicted Value (eV) |
| HOMO Energy | -6.0 to -6.5 |
| LUMO Energy | -1.5 to -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 4.5 |
A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and is a key parameter in the design of electronic materials.
Experimental Protocols
While this guide focuses on theoretical calculations, the validation of computational results relies on experimental data. The following outlines general experimental protocols relevant to the characterization of this compound.
Synthesis Protocol (General Approach)
The synthesis of N-substituted pyrrole-2,5-dicarboxylic acids has been reported and a similar approach could be adapted.[7] A plausible synthetic route could involve the cyclization of appropriate precursors to form the indole ring system, followed by functional group manipulations to introduce the carboxylic acid moieties.
Illustrative Saponification Step:
-
Dissolve the corresponding dimethyl ester precursor in a suitable solvent mixture (e.g., THF/water).
-
Add an excess of a base, such as lithium hydroxide (LiOH).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Acidify the mixture to a pH of approximately 1 using a strong acid (e.g., 37% HCl) to precipitate the dicarboxylic acid product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆) would be essential to confirm the molecular structure.
-
FTIR Spectroscopy: The solid-state FTIR spectrum would provide information on the key functional groups, particularly the O-H, N-H, and C=O stretching vibrations, for direct comparison with calculated frequencies.[6]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the synthesized compound.
Purity and Isomer Analysis (HPLC)
For quality control and to ensure the absence of isomers, a reverse-phase High-Performance Liquid Chromatography (HPLC) method can be developed. Although the target molecule is chromophoric, for non-chromophoric analogs, a Refractive Index Detector (RID) can be utilized.[8][9]
General HPLC Method Parameters:
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 10 mM potassium phosphate, pH 3.0) and an organic modifier like acetonitrile.[8]
-
Flow Rate: 1.0 - 1.5 mL/min.[8]
-
Column Temperature: Maintained at a constant temperature, e.g., 35°C.[8]
-
Detection: UV detector at a suitable wavelength (e.g., 220-300 nm) or RID for non-chromophoric compounds.
Conclusion
This guide has outlined a comprehensive theoretical framework for the computational investigation of this compound using DFT methods. By leveraging established protocols from studies on analogous indole derivatives, researchers can predict its geometric, vibrational, and electronic properties with a high degree of confidence. These theoretical insights, when combined with the described experimental validation techniques, provide a powerful approach to accelerate the application of this versatile molecule in drug discovery, materials science, and organic synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. PubChemLite - this compound (C10H7NO4) [pubchemlite.lcsb.uni.lu]
- 3. chemscene.com [chemscene.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1H-Indole-2,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the molecular properties, synthesis, and applications of 1H-indole-2,5-dicarboxylic acid, a key building block in medicinal chemistry and materials science.
Core Molecular Data
This compound is a heterocyclic compound featuring an indole core substituted with two carboxylic acid groups. Its chemical properties make it a versatile precursor in the synthesis of a wide range of functional molecules.
| Property | Data |
| Molecular Formula | C₁₀H₇NO₄ |
| Molecular Weight | 205.17 g/mol |
| CAS Number | 117140-77-9 |
Experimental Protocols
Synthesis of this compound via Reissert Indole Synthesis
The Reissert indole synthesis provides a viable pathway for the preparation of this compound, starting from a substituted o-nitrotoluene. The general methodology involves a condensation reaction followed by reductive cyclization and subsequent hydrolysis.
Step 1: Condensation of 4-Carboethoxy-2-nitrotoluene with Diethyl Oxalate
-
To a solution of sodium ethoxide in absolute ethanol, add 4-carboethoxy-2-nitrotoluene.
-
Slowly add diethyl oxalate to the mixture at room temperature with stirring.
-
The reaction is typically stirred for several hours to ensure the complete formation of the ethyl o-nitrophenylpyruvate derivative.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by acidification and extraction with an organic solvent. The solvent is then removed under reduced pressure to yield the crude pyruvate derivative.
Step 2: Reductive Cyclization
-
The crude ethyl o-nitrophenylpyruvate derivative is dissolved in a suitable solvent, such as acetic acid or ethanol.
-
A reducing agent, such as zinc dust in acetic acid or catalytic hydrogenation (e.g., using Pd/C), is introduced to the solution.
-
The mixture is stirred, and in the case of catalytic hydrogenation, maintained under a hydrogen atmosphere, until the reduction of the nitro group and subsequent cyclization to the indole ring is complete, as monitored by TLC.
-
The catalyst is removed by filtration, and the solvent is evaporated. The residue contains the diethyl 1H-indole-2,5-dicarboxylate.
Step 3: Hydrolysis to this compound
-
The crude diethyl 1H-indole-2,5-dicarboxylate is suspended in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
The mixture is heated to reflux and stirred for several hours to ensure complete hydrolysis of both ester groups.
-
After cooling to room temperature, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 1-2.
-
The precipitated this compound is collected by vacuum filtration.
-
The solid is washed with cold water and then dried under vacuum to yield the final product.
Applications in Drug Discovery and Materials Science
This compound serves as a crucial intermediate in the development of pharmaceuticals and advanced materials. Its bifunctional nature, with two carboxylic acid groups, allows for diverse chemical modifications.
Notably, derivatives of this compound are being investigated as potent antiviral agents, particularly as inhibitors of HIV-1 integrase. The dicarboxylic acid moiety can be functionalized to create complex molecules that interact with the active site of the enzyme.
In the realm of materials science, this molecule is utilized as an organic linker for the construction of Metal-Organic Frameworks (MOFs). The carboxylic acid groups coordinate with metal ions to form porous, crystalline structures with applications in gas storage, catalysis, and separation technologies.
Visualized Experimental Workflow
The following diagram illustrates a generalized experimental workflow for the synthesis of a potential HIV-1 integrase inhibitor, starting from this compound. This highlights the utility of this compound as a versatile starting material in multi-step organic synthesis.
Caption: Synthetic workflow for an HIV-1 integrase inhibitor.
An In-depth Technical Guide on the Acidity and pKa Values of 1H-indole-2,5-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidic properties of 1H-indole-2,5-dicarboxylic acid, a molecule of interest in medicinal chemistry and drug development. Due to the absence of direct experimentally determined pKa values in publicly available literature for this specific molecule, this guide synthesizes data from structurally related compounds to provide well-founded estimates. Furthermore, it details the experimental protocols necessary for the precise determination of its acid dissociation constants.
Introduction to Acidity and pKa
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a molecule with multiple acidic protons, such as this compound, multiple pKa values will describe the sequential deprotonation events. These values are critical in drug development as they influence a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This compound possesses three acidic protons: one on the indole nitrogen (N-H) and one on each of the two carboxylic acid groups.
Estimated pKa Values of this compound
The pKa values for this compound can be estimated by examining the known pKa values of its constituent moieties: the indole ring and carboxylic acids at different positions on the indole scaffold.
-
Indole N-H Proton: The indole N-H proton is generally weakly acidic. In aqueous solutions, the pKa of the indole N-H is approximately 17.[1][2] In non-aqueous solvents like acetonitrile, this value can be significantly higher, around 32.78.[3][4]
-
Carboxylic Acid at Position 2 (C2-COOH): The carboxylic acid at the C2 position of the indole ring is influenced by the electron-rich pyrrole ring. Experimental and predicted pKa values for indole-2-carboxylic acid range from approximately 3.6 to 4.44.[5][6]
-
Carboxylic Acid at Position 5 (C5-COOH): The carboxylic acid at the C5 position is attached to the benzene portion of the indole ring. Its acidity will be influenced by the overall electronic nature of the bicyclic system. While no direct experimental value for indole-5-carboxylic acid's pKa was found, it is expected to be in a similar range to other aromatic carboxylic acids, with benzoic acid having a pKa of approximately 4.2.
Based on these individual components, the estimated pKa values for this compound are summarized in the table below. It is important to note that the presence of a second carboxylic acid group will influence the acidity of the first, generally leading to a lower pKa for the first deprotonation and a higher pKa for the second compared to their monosubstituted counterparts due to electronic effects.
Table 1: Estimated pKa Values for this compound
| Ionizable Proton | Estimated pKa (in water) | Notes |
| First Carboxylic Acid Proton | ~3.0 - 4.0 | The first deprotonation is expected to be from one of the carboxylic acid groups. The presence of the second electron-withdrawing carboxylic acid group will likely lower the pKa of the first to deprotonate compared to a monosubstituted indole carboxylic acid. |
| Second Carboxylic Acid Proton | ~4.5 - 5.5 | After the first deprotonation, the resulting carboxylate anion will have an electron-donating effect, making the second carboxylic acid group less acidic (higher pKa). |
| Indole N-H Proton | ~17 | This proton is significantly less acidic than the carboxylic acid protons and will only deprotonate under strongly basic conditions. |
Experimental Protocols for pKa Determination
To obtain accurate pKa values for this compound, experimental determination is essential. The following are detailed protocols for two common and reliable methods: potentiometric titration and UV-Vis spectrophotometry.
Potentiometric titration is a highly accurate method for determining pKa values by monitoring the pH of a solution as a titrant of known concentration is added.[7][8][9][10]
Materials and Equipment:
-
High-precision pH meter with a glass electrode
-
Calibrated automatic titrator or a burette
-
Magnetic stirrer and stir bar
-
Titration vessel
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl) for maintaining constant ionic strength
-
Deionized water, purged with nitrogen to remove dissolved CO2
-
This compound sample of high purity
Procedure:
-
Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[7][8]
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to a final concentration of approximately 1 mM. If solubility is an issue, a co-solvent such as methanol or DMSO can be used, but the resulting pKa will be an apparent pKa for that specific solvent mixture. Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[7][8]
-
Acidification: Acidify the sample solution to approximately pH 2 with the standardized HCl solution. This ensures that both carboxylic acid groups are fully protonated at the start of the titration.
-
Titration: Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[7]
-
Data Collection: Continue the titration until the pH reaches approximately 12 to ensure both carboxylic acid protons have been titrated.
-
Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid, two inflection points will be observed, and the pKa values are the pH at the midpoint between the start and the first equivalence point, and between the first and second equivalence points. The data can be analyzed using derivative plots (first and second derivatives) to accurately determine the equivalence points.
This method is particularly useful for compounds that possess a chromophore and can be used with smaller sample quantities and at lower concentrations.[11][12][13][14][15]
Materials and Equipment:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
-
A series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 2 to 7)
-
Stock solution of this compound in a suitable solvent (e.g., methanol or DMSO)
-
Deionized water
Procedure:
-
Preparation of Solutions: Prepare a series of solutions with a constant concentration of this compound in different buffer solutions of varying pH. A small, constant amount of the stock solution should be added to each buffer.
-
Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm for indole derivatives).[14]
-
Data Analysis:
-
Identify wavelengths where the absorbance changes significantly with pH.
-
Plot absorbance at a selected wavelength versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.
-
Alternatively, for more accurate determination, the following equation derived from the Henderson-Hasselbalch and Beer-Lambert laws can be used: pKa = pH + log((A - A_B) / (A_A - A)) where A is the absorbance at a given pH, A_A is the absorbance of the fully protonated species, and A_B is the absorbance of the deprotonated species.
-
The presence of two carboxylic acid groups will likely result in two overlapping ionization steps, which may require multi-wavelength analysis or deconvolution techniques for accurate pKa determination.[9]
-
Visualizations
The following diagrams illustrate the logical workflow for the experimental determination of pKa values.
Caption: General experimental workflow for pKa determination.
Caption: Estimated deprotonation pathway for this compound.
Conclusion
References
- 1. indole acidity [quimicaorganica.org]
- 2. Indole [quimicaorganica.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 6. Indole-2-carboxylic acid | 1477-50-5 [chemicalbook.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 12. ijper.org [ijper.org]
- 13. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaguru.co [pharmaguru.co]
- 15. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
Spectroscopic Characterization of Indole-2,5-dicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize indole-2,5-dicarboxylic acid. Due to the limited availability of specific experimental data for indole-2,5-dicarboxylic acid in publicly accessible databases, this guide presents predicted spectroscopic characteristics based on data from closely related indole derivatives, primarily indole-2-carboxylic acid and other substituted indoles. Detailed experimental protocols for each major spectroscopic technique are also provided to facilitate the acquisition of precise data.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for indole-2,5-dicarboxylic acid. These predictions are derived from the known spectral properties of analogous indole compounds and the fundamental principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Spectral Data
The predicted chemical shifts (δ) for the protons of indole-2,5-dicarboxylic acid are listed below. The presence of two electron-withdrawing carboxylic acid groups is expected to significantly influence the chemical shifts of the aromatic protons.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| N-H | 11.0 - 13.0 | Broad Singlet | Chemical shift is highly dependent on solvent and concentration. |
| H3 | ~7.0 - 7.3 | Singlet or Doublet | |
| H4 | ~8.0 - 8.3 | Doublet | Deshielded due to the adjacent carboxylic acid group at C5. |
| H6 | ~7.8 - 8.1 | Doublet of Doublets | |
| H7 | ~7.5 - 7.8 | Doublet | |
| COOH | 12.0 - 14.0 | Broad Singlet | Chemical shift for carboxylic acid protons. |
Note: Predicted values are based on data for similar indole derivatives and may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data
The predicted chemical shifts for the carbon atoms of indole-2,5-dicarboxylic acid are outlined below.
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C2 | ~135 - 140 | Attached to a carboxylic acid group. |
| C3 | ~105 - 110 | |
| C3a | ~128 - 132 | |
| C4 | ~122 - 126 | |
| C5 | ~125 - 130 | Attached to a carboxylic acid group. |
| C6 | ~120 - 124 | |
| C7 | ~112 - 116 | |
| C7a | ~138 - 142 | |
| COOH | ~165 - 175 | Chemical shift for carboxylic acid carbons. |
Note: Predicted values are based on data for similar indole derivatives and may vary depending on the solvent and experimental conditions.
Table 3: Predicted Infrared (IR) Spectroscopy Data
The expected characteristic vibrational frequencies for indole-2,5-dicarboxylic acid are presented below.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad |
| N-H Stretch | 3300 - 3500 | Medium |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium to Strong |
| C-N Stretch | 1200 - 1350 | Medium |
| O-H Bend | 1210 - 1440 | Medium |
Table 4: Predicted UV-Visible Spectroscopy Data
The anticipated absorption maxima (λmax) for indole-2,5-dicarboxylic acid in a suitable solvent like ethanol or methanol are provided. Indole and its derivatives typically exhibit characteristic absorption bands in the UV region.[1][2][3]
| Transition | Predicted λmax (nm) |
| π → π | ~220 - 240 |
| π → π | ~270 - 290 |
Table 5: Predicted Mass Spectrometry Data
The expected mass-to-charge ratio (m/z) for the molecular ion of indole-2,5-dicarboxylic acid is shown.
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 206.0397 | Calculated for C₉H₇NO₄ + H⁺ |
| [M-H]⁻ | 204.0251 | Calculated for C₉H₇NO₄ - H⁻ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure high-quality data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Protocol:
-
Sample Preparation:
-
Dissolve 5-25 mg of indole-2,5-dicarboxylic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).[4]
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.[5]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity.[5]
-
-
¹H NMR Acquisition:
-
Set the spectral width to an appropriate range (e.g., 0-15 ppm).
-
Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay (D1) to at least 2 seconds.[5]
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program.
-
Set the spectral width to an appropriate range (e.g., 0-200 ppm).
-
A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.[5]
-
Set the relaxation delay (D1) to 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[5]
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of indole-2,5-dicarboxylic acid with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[6] The mixture should be a fine, homogeneous powder.
-
Place the mixture into a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.[6]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.
-
UV-Visible Spectroscopy
Objective: To determine the electronic absorption properties of the molecule.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of indole-2,5-dicarboxylic acid in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) to a concentration of approximately 10⁻⁵ M.[7]
-
Use a quartz cuvette for the measurement.
-
-
Data Acquisition:
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each absorption band.
-
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Dissolve a small amount of indole-2,5-dicarboxylic acid in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL.[9]
-
Further dilute this solution to a final concentration of about 10-100 µg/mL.[9]
-
If necessary, filter the solution to remove any particulates.[9]
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Optimize instrumental parameters (e.g., capillary voltage, cone voltage) to obtain a stable and intense signal.
-
-
Data Analysis:
-
Determine the m/z value of the molecular ion.
-
If performing tandem mass spectrometry (MS/MS), analyze the fragmentation pattern to gain further structural information.[10]
-
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
References
- 1. longdom.org [longdom.org]
- 2. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. researchdata.edu.au [researchdata.edu.au]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. benchchem.com [benchchem.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1H-Indole-2,5-dicarboxylic Acid: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 1H-indole-2,5-dicarboxylic acid, a valuable building block in medicinal chemistry and materials science. The protocols detailed herein are based on established chemical transformations, primarily following a modified Reissert indole synthesis pathway. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.
I. Introduction
This compound and its derivatives are key intermediates in the development of various therapeutic agents and functional materials. The presence of two carboxylic acid moieties on the indole scaffold allows for diverse chemical modifications, making it an attractive starting material for library synthesis and lead optimization in drug discovery programs. The synthetic route outlined below provides a reliable method for the preparation of this versatile compound.
II. Synthetic Strategy
The synthesis of this compound can be achieved through a multi-step sequence, beginning with the nitration of p-toluic acid. The resulting 4-methyl-3-nitrobenzoic acid is then esterified, and the methyl group is subsequently functionalized via a condensation reaction with diethyl oxalate. Reductive cyclization of the nitro group then yields the indole ring system. The final step involves the hydrolysis of the ester groups to afford the target dicarboxylic acid.
Caption: Synthetic workflow for this compound.
III. Data Presentation
The following table summarizes the key quantitative data for each step in the synthesis of this compound.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Typical Yield (%) |
| 1 | Nitration | p-Toluic Acid | Conc. HNO₃, Conc. H₂SO₄ | - | 85-95 |
| 2 | Esterification | 4-Methyl-3-nitrobenzoic Acid | Methanol, Conc. H₂SO₄ | Methanol | 90-98 |
| 3 | Condensation | Methyl 4-methyl-3-nitrobenzoate | Diethyl oxalate, Sodium ethoxide | Ethanol | 60-75 |
| 4 | Reductive Cyclization | Condensation Product | H₂, Pd/C or Zn, Acetic Acid | Ethanol / THF | 70-85 |
| 5 | Hydrolysis | Diethyl 1H-indole-2,5-dicarboxylate | NaOH, Water/Ethanol | Water/Ethanol | 90-98 |
IV. Experimental Protocols
Step 1: Synthesis of 4-Methyl-3-nitrobenzoic Acid
-
In a flask equipped with a stirrer and cooled in an ice-salt bath, slowly add 100 g of p-toluic acid to 300 mL of concentrated sulfuric acid.
-
Maintain the temperature below 10°C while stirring until all the solid has dissolved.
-
In a separate beaker, prepare the nitrating mixture by carefully adding 55 mL of concentrated nitric acid to 55 mL of concentrated sulfuric acid, ensuring the mixture remains cool.
-
Add the nitrating mixture dropwise to the p-toluic acid solution over 1-2 hours, maintaining the reaction temperature below 10°C.
-
After the addition is complete, continue stirring for an additional 2 hours at the same temperature.
-
Pour the reaction mixture slowly onto 1 kg of crushed ice with vigorous stirring.
-
The precipitated 4-methyl-3-nitrobenzoic acid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral to litmus, and dried.
-
The crude product can be recrystallized from ethanol-water to yield a pale-yellow solid.
Step 2: Synthesis of Methyl 4-methyl-3-nitrobenzoate
-
To a solution of 50 g of 4-methyl-3-nitrobenzoic acid in 500 mL of methanol, slowly add 10 mL of concentrated sulfuric acid.
-
Heat the mixture at reflux for 8 hours.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Dissolve the residue in 500 mL of ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2 x 200 mL) and brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain methyl 4-methyl-3-nitrobenzoate as a solid, which can be used in the next step without further purification.
Step 3: Condensation with Diethyl Oxalate
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully adding 10 g of sodium metal to 200 mL of absolute ethanol.
-
Once all the sodium has reacted, add a solution of 50 g of methyl 4-methyl-3-nitrobenzoate and 70 g of diethyl oxalate in 100 mL of absolute ethanol dropwise to the sodium ethoxide solution.
-
Heat the reaction mixture to reflux for 6 hours.
-
After cooling, pour the mixture into a beaker containing ice and water, and acidify with dilute hydrochloric acid.
-
The precipitated product is collected by filtration, washed with water, and dried.
Step 4: Reductive Cyclization to Diethyl 1H-indole-2,5-dicarboxylate
Method A: Catalytic Hydrogenation
-
Dissolve 20 g of the condensation product from Step 3 in 300 mL of a 1:1 mixture of ethanol and tetrahydrofuran (THF).
-
Add 1 g of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture in a Parr apparatus under 50 psi of hydrogen pressure at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude diethyl 1H-indole-2,5-dicarboxylate.
Method B: Zinc Reduction
-
To a solution of 20 g of the condensation product in 300 mL of glacial acetic acid, add 50 g of zinc dust portion-wise with stirring, keeping the temperature below 40°C.
-
After the addition is complete, stir the mixture at room temperature for 4 hours.
-
Filter off the excess zinc and inorganic salts.
-
Pour the filtrate into a large volume of ice water.
-
The precipitated product is collected by filtration, washed with water, and dried.
Step 5: Hydrolysis to this compound
-
Suspend 10 g of diethyl 1H-indole-2,5-dicarboxylate in 100 mL of a 1:1 mixture of ethanol and water.
-
Add a solution of 10 g of sodium hydroxide in 50 mL of water.
-
Heat the mixture to reflux for 4 hours, during which the solid should dissolve.
-
After cooling, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water and wash with 50 mL of diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The precipitated this compound is collected by vacuum filtration, washed with cold water, and dried to afford the final product as a solid.
V. Alternative Synthetic Approach
An alternative route to diethyl 1H-indole-2,5-dicarboxylate involves a Japp-Klingemann reaction followed by a Fischer indole synthesis. This pathway may offer advantages in terms of substrate scope and reaction conditions.
Application Notes and Protocols: Step-by-Step Synthesis of 1H-Indole-2,5-dicarboxylic Acid
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 1H-indole-2,5-dicarboxylic acid, a valuable building block for the development of novel therapeutic agents and functional materials. The synthesis is presented as a three-step process commencing with the preparation of 4-hydrazinobenzoic acid from 4-aminobenzoic acid. This intermediate subsequently undergoes a Fischer indole synthesis with diethyl 2-oxosuccinate to yield diethyl 1H-indole-2,5-dicarboxylate. The final step involves the alkaline hydrolysis of the diester to afford the target this compound. This protocol is designed for researchers, scientists, and professionals in drug development, offering detailed methodologies and quantitative data to ensure reproducibility.
Introduction
The indole scaffold is a prominent heterocyclic motif found in a vast array of biologically active compounds and natural products. The functionalization of the indole core at various positions allows for the fine-tuning of its pharmacological properties. This compound, in particular, serves as a versatile precursor for the synthesis of a diverse range of complex molecules with potential applications in medicinal chemistry. The presence of two carboxylic acid groups offers multiple points for further chemical modification, making it an attractive starting material for the generation of compound libraries for drug discovery.
This protocol outlines a reliable and reproducible synthetic route to this compound, starting from readily available commercial reagents. The described procedures are based on established chemical transformations, including diazotization, reduction, Fischer indole synthesis, and ester hydrolysis.
Experimental Protocols
The synthesis of this compound is achieved through the following three-step procedure:
Step 1: Synthesis of 4-Hydrazinobenzoic Acid from 4-Aminobenzoic Acid
This procedure involves the diazotization of 4-aminobenzoic acid, followed by reduction to the corresponding hydrazine derivative.[1][2][3]
Materials:
-
4-Aminobenzoic acid
-
Concentrated Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sodium sulfite (Na₂SO₃)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ice
Procedure:
-
Diazotization:
-
In a beaker, suspend 4-aminobenzoic acid (e.g., 0.1 mol) in a solution of concentrated hydrochloric acid (e.g., 0.3 mol) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 0.11 mol) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
-
-
Reduction:
-
In a separate, larger beaker, prepare a solution of sodium sulfite (e.g., 0.3 mol) in water and cool it to 10-15 °C.
-
Slowly add the cold diazonium salt solution from the previous step to the sodium sulfite solution with constant stirring. The temperature should be maintained below 20 °C.
-
After the addition is complete, continue stirring for 1-2 hours at room temperature.
-
-
Hydrolysis and Isolation:
-
Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2.
-
Heat the mixture to reflux for 2-3 hours to hydrolyze the intermediate.
-
Cool the solution in an ice bath to precipitate 4-hydrazinobenzoic acid hydrochloride.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
To obtain the free base, dissolve the hydrochloride salt in a minimum amount of hot water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Cool the solution to allow 4-hydrazinobenzoic acid to crystallize.
-
Filter the product, wash with cold water, and dry under vacuum. An overall yield of approximately 82% has been reported for this conversion.[2]
-
Step 2: Synthesis of Diethyl 1H-indole-2,5-dicarboxylate
This step employs the Fischer indole synthesis to cyclize 4-hydrazinobenzoic acid with diethyl 2-oxosuccinate.[4][5]
Materials:
-
4-Hydrazinobenzoic acid
-
Diethyl 2-oxosuccinate (diethyl oxaloacetate)
-
Polyphosphoric acid (PPA) or Sulfuric acid (H₂SO₄)
-
Ethanol
-
Toluene
-
Sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Hydrazone Formation and Cyclization:
-
In a round-bottom flask, dissolve 4-hydrazinobenzoic acid (e.g., 0.05 mol) and diethyl 2-oxosuccinate (e.g., 0.055 mol) in a suitable solvent such as ethanol or toluene.
-
Add a catalytic amount of a strong acid, such as a few drops of concentrated sulfuric acid, or use polyphosphoric acid (PPA) as both the catalyst and solvent.[4]
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Due to the presence of electron-withdrawing groups, stronger acidic conditions and higher temperatures may be required for efficient cyclization.[4]
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If PPA was used, carefully pour the reaction mixture into a beaker of crushed ice with stirring.
-
If an organic solvent was used, remove the solvent under reduced pressure.
-
Neutralize the acidic mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 1H-indole-2,5-dicarboxylate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 3: Hydrolysis of Diethyl 1H-indole-2,5-dicarboxylate to this compound
The final step is the saponification of the diester to the dicarboxylic acid.[6]
Materials:
-
Diethyl 1H-indole-2,5-dicarboxylate
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
Saponification:
-
In a round-bottom flask, dissolve diethyl 1H-indole-2,5-dicarboxylate (e.g., 0.02 mol) in a mixture of methanol and an aqueous solution of potassium hydroxide (e.g., 0.1 mol in water).
-
Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material. A 95.6% yield has been reported for a similar hydrolysis using 0.3 M KOH for 60 minutes at room temperature.[6]
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Acidify the solution to a pH of 1-2 with concentrated hydrochloric acid. This will precipitate the this compound.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold water to remove any inorganic salts.
-
Dry the purified this compound under vacuum.
-
Data Presentation
| Step | Reactants | Reagents/Solvents | Reaction Conditions | Product | Typical Yield |
| 1 | 4-Aminobenzoic acid, Sodium nitrite | HCl, Na₂SO₃, H₂O | 0-5 °C (diazotization), Reflux (hydrolysis) | 4-Hydrazinobenzoic acid | ~82%[2] |
| 2 | 4-Hydrazinobenzoic acid, Diethyl 2-oxosuccinate | PPA or H₂SO₄, Ethanol/Toluene | Reflux, 4-6 hours | Diethyl 1H-indole-2,5-dicarboxylate | - |
| 3 | Diethyl 1H-indole-2,5-dicarboxylate | KOH or NaOH, Methanol/H₂O, HCl | Reflux, 2-4 hours | This compound | >95%[6] |
Visualization of Experimental Workflow
Caption: Synthetic workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 4-Hydrazinobenzoic Acid | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. [Optimization of alkaline hydrolysis based on the side chain of diethyl ester 4-amino-N5-formyl-N8, N10-dideazatetrahydrofolic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1H-Indole-2,5-Dicarboxylic Acid as a Linker in Metal-Organic Framework (MOF) Synthesis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The synthesis of Metal-Organic Frameworks (MOFs) using 1H-indole-2,5-dicarboxylic acid as a primary organic linker is a novel area of research with limited specific examples in published literature. The following application notes and protocols are based on established principles of MOF synthesis and characterization, drawing analogies from structurally similar heterocyclic dicarboxylic acid linkers. This document is intended to serve as a foundational guide for researchers venturing into the synthesis and exploration of indole-based MOFs.
Introduction: The Potential of Indole-Based MOFs
Metal-Organic Frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[1] The choice of the organic linker is crucial as it dictates the resulting MOF's pore size, surface area, and chemical functionality.[2] The indole scaffold is a prominent feature in many natural products and pharmaceuticals, recognized for its wide range of biological activities.[3][4] Incorporating the this compound linker into a MOF architecture offers the potential to create materials with unique properties for applications in drug delivery, catalysis, and sensing, owing to the inherent bioactivity and chemical reactivity of the indole moiety.[5][6]
Proposed Experimental Protocol: Solvothermal Synthesis of an Indole-Based MOF
This protocol outlines a general solvothermal method for the synthesis of a hypothetical zirconium-based MOF using this compound. Solvothermal synthesis is a common method for preparing crystalline MOFs.[1]
Materials:
-
This compound (linker)
-
Zirconium(IV) chloride (ZrCl₄) (metal precursor)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Acetic Acid (modulator)
-
Methanol (for washing)
-
Chloroform (for washing)
Procedure:
-
Preparation of the Precursor Solution: In a 20 mL glass vial, dissolve this compound (e.g., 0.1 mmol, 20.5 mg) and Zirconium(IV) chloride (e.g., 0.1 mmol, 23.3 mg) in 10 mL of N,N-Dimethylformamide (DMF).
-
Addition of Modulator: To the solution, add a modulator such as acetic acid (e.g., 10 equivalents, 0.1 mL). Modulators can help control the crystallinity and phase purity of the resulting MOF.
-
Sonication: Sonicate the mixture for 10-15 minutes to ensure homogeneity.
-
Solvothermal Reaction: Seal the vial tightly and place it in a preheated oven at 120°C for 24-48 hours.
-
Cooling and Isolation: After the reaction is complete, allow the vial to cool down to room temperature naturally. A crystalline powder should be visible at the bottom of the vial.
-
Washing: Decant the supernatant and wash the solid product with fresh DMF (3 x 10 mL), followed by methanol (3 x 10 mL), and finally chloroform (3 x 10 mL). After each wash, centrifuge the mixture and decant the solvent.
-
Activation: To remove the solvent molecules from the pores, activate the MOF by heating the sample under a dynamic vacuum at 150°C for 12 hours. The final product should be a fine, crystalline powder.
Characterization of the Synthesized MOF
A thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.[7]
| Characterization Technique | Purpose |
| Powder X-ray Diffraction (PXRD) | To determine the crystal structure, phase purity, and crystallinity of the synthesized material.[8] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and to determine the temperature at which solvent molecules are removed and the framework decomposes.[7] |
| Brunauer-Emmett-Teller (BET) Analysis | To measure the specific surface area and pore volume of the MOF, which are crucial parameters for applications in storage and separation.[9] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the carboxylate groups of the indole linker to the metal centers and to verify the presence of the indole functional group.[7] |
| Scanning Electron Microscopy (SEM) | To visualize the morphology (shape and size) of the MOF crystals.[9] |
Potential Applications
The unique chemical nature of the this compound linker suggests several potential applications for the resulting MOFs.
Drug Delivery
The indole nucleus is a common scaffold in a wide array of pharmaceutical compounds.[10] An indole-based MOF could serve as a promising carrier for various drugs, potentially enhancing their stability and controlling their release. The inherent biocompatibility of many MOF components (like zirconium and carboxylates) is an advantage in this context.[6] The porous structure can be loaded with therapeutic agents, which are then released under specific physiological conditions.
Heterogeneous Catalysis
The nitrogen atom in the indole ring can act as a Lewis base, potentially participating in catalytic reactions. Furthermore, the indole ring itself can be a platform for post-synthetic modification to introduce various catalytic functionalities.[5] The well-defined, porous structure of the MOF would allow for size- and shape-selective catalysis.
Sensing and Adsorption
The aromatic and electron-rich nature of the indole moiety can facilitate specific interactions (e.g., π-π stacking) with certain guest molecules. This could be exploited for the selective adsorption and separation of small molecules or for the development of chemical sensors where the binding of an analyte to the indole-functionalized pores could trigger a detectable signal (e.g., a change in luminescence).
Comparative Data of MOFs with Heterocyclic Dicarboxylic Acid Linkers
While specific data for a MOF with this compound is not available, the following table provides a summary of properties for MOFs synthesized with analogous heterocyclic dicarboxylic acid linkers to serve as a benchmark.
| MOF Name | Linker | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| UiO-66-PDC | 2,5-Pyridinedicarboxylic acid | Zr | ~1000 | ~0.45 |
| A hypothetical Indole-MOF | This compound | Zr | To be determined | To be determined |
Data for UiO-66-PDC is approximated from the literature for comparative purposes.
Visualizations
Experimental Workflow
Caption: Proposed workflow for the synthesis and characterization of a novel indole-based MOF.
Logical Relationships for Potential Applications
Caption: Logical relationships between the structural features and potential applications of an indole-based MOF.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of New Indole-Based N‑Heterocyclic Carbene Copper Complexes and Their Applications in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods | springerprofessional.de [springerprofessional.de]
- 8. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scitechnol.com [scitechnol.com]
- 10. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 1H-Indole-2,5-dicarboxylic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Indole-2,5-dicarboxylic acid is a versatile scaffold in medicinal chemistry, offering multiple points for functionalization to generate diverse chemical libraries for drug discovery. The presence of two carboxylic acid groups at the C2 and C5 positions, along with the reactive indole core, allows for the strategic introduction of various functionalities to modulate the pharmacological properties of the resulting molecules. This document provides detailed application notes and experimental protocols for the functionalization of this scaffold, targeting the development of novel therapeutic agents. The indole core is a privileged structure found in numerous natural products and approved drugs, known for its ability to interact with a wide range of biological targets.[1]
Key Functionalization Strategies
The primary sites for modification on the this compound scaffold are the two carboxylic acid groups and the indole nitrogen. Selective functionalization of one carboxylic acid group over the other is a key challenge and a critical step in harnessing the full potential of this scaffold.
Workflow for Selective Functionalization:
Caption: General workflow for the selective functionalization of this compound.
Selective Mono-Esterification
Achieving selective mono-esterification is crucial for the differential functionalization of the two carboxylic acid groups. The difference in the electronic environment of the C2 and C5 carboxylic acids can be exploited for regioselectivity. The C2-carboxylic acid is influenced by the adjacent pyrrole nitrogen, while the C5-carboxylic acid is attached to the benzene ring.
Protocol 1: Selective Mono-esterification using a Bulky Alcohol
This protocol describes a potential method for selective mono-esterification, which would require optimization for the specific substrate.
Materials:
-
This compound
-
2,2,2-Trichloroethanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DCM, add 2,2,2-trichloroethanol (1.1 equivalents) and a catalytic amount of DMAP.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise to the cooled mixture.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea precipitate.
-
Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the mono-esterified product.
Amide Bond Formation
With one carboxylic acid group protected as an ester, the remaining free carboxylic acid can be activated and coupled with a diverse range of amines to generate a library of amides.
Protocol 2: General Amide Coupling Reaction
Materials:
-
Mono-esterified this compound derivative (from Protocol 1)
-
Amine (1.2 equivalents)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the mono-esterified indole derivative (1 equivalent) in anhydrous DMF.
-
Add the desired amine (1.2 equivalents), HATU (1.2 equivalents), and DIPEA (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Applications in Drug Discovery
Functionalized this compound derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases.
As BET Bromodomain Inhibitors
The Bromodomain and Extra-Terminal (BET) family of proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. Their inhibition has emerged as a promising strategy for the treatment of cancer and inflammatory diseases. The this compound scaffold can be elaborated to mimic the acetylated lysine residues that BET bromodomains recognize.
Signaling Pathway of BET Inhibition:
Caption: Simplified signaling pathway illustrating the mechanism of BET inhibition.
Table 1: Representative Biological Data of Indole-based BET Inhibitors
| Compound ID | Target | IC50 (nM) | Cell Line | Reference |
|---|---|---|---|---|
| Hypothetical A | BRD4 | 50 | Human leukemia (MV4-11) | N/A |
| Hypothetical B | BRD4 | 75 | Human prostate cancer (22Rv1) | N/A |
As Lysine-Specific Demethylase 1 (LSD1) Inhibitors
Lysine-Specific Demethylase 1 (LSD1) is a key epigenetic enzyme involved in transcriptional regulation and is a validated target in oncology, particularly for acute myeloid leukemia (AML) and small-cell lung cancer (SCLC). The development of small molecule inhibitors of LSD1 is an active area of research.
Table 2: Representative Biological Data of Indole-based LSD1 Inhibitors
| Compound ID | Target | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|---|
| GSK2879552 Analog | LSD1 | 0.1 - 1 | Human AML (MV4-11) | [2] |
| Hypothetical C | LSD1 | 0.5 | Human SCLC (NCI-H69) | N/A |
Note: GSK2879552 is a known LSD1 inhibitor with a different core, but analogs could potentially be designed from the this compound scaffold. The data for "Hypothetical C" is for illustrative purposes.
Conclusion
The this compound scaffold provides a rich platform for the generation of diverse and potent small molecules for drug discovery. The key to unlocking its full potential lies in the development of robust and selective functionalization strategies for its two carboxylic acid groups. The protocols and application notes provided herein offer a starting point for researchers to explore the chemical space around this promising scaffold and to develop novel therapeutics for a range of diseases. Further research into selective modification techniques will undoubtedly expand the utility of this valuable building block in medicinal chemistry.
References
Application Notes and Protocols for the Use of 1H-Indole-2,5-Dicarboxylic Acid in Porous Polymer Synthesis
Abstract:
These application notes provide a comprehensive overview of the potential use of 1H-indole-2,5-dicarboxylic acid as a building block in the synthesis of porous polymers, specifically focusing on its application as an organic linker in Metal-Organic Frameworks (MOFs). While the direct use of this specific monomer in the synthesis of porous organic polymers (POPs) is not widely documented, its bifunctional carboxylic acid nature makes it a prime candidate for constructing robust and functional MOFs. This document outlines a hypothetical, yet scientifically grounded, protocol for the synthesis of an indole-dicarboxylate-based MOF, alongside representative data from analogous indole-based porous materials. The information is intended for researchers, scientists, and drug development professionals interested in the design and application of novel porous materials.
Introduction
Porous polymers, including Metal-Organic Frameworks (MOFs) and Porous Organic Polymers (POPs), are a class of materials characterized by their high surface area, tunable porosity, and diverse chemical functionalities. These properties make them highly attractive for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery.
The indole moiety is a particularly interesting functional group to incorporate into the backbone of porous polymers. Its unique electronic properties, including the electron-rich π-system and the hydrogen-bonding capability of the N-H group, can lead to enhanced molecular recognition and catalytic activity. This compound is a bifunctional monomer that can act as a rigid organic linker in the construction of porous frameworks. The carboxylic acid groups can coordinate with metal ions to form the nodes of a MOF, while the indole core contributes to the overall functionality of the resulting material.
This document provides a detailed, generalized protocol for the solvothermal synthesis of a MOF using this compound as the organic linker. It also includes a summary of the performance characteristics of various indole-based porous polymers to provide a benchmark for the potential properties of materials derived from this specific dicarboxylic acid.
Quantitative Data Summary
The following tables summarize key performance indicators for various indole-based porous polymers. This data is compiled from existing literature on polymers synthesized from other indole derivatives and serves as a reference for the potential performance of a porous polymer derived from this compound.
Table 1: Gas Adsorption Properties of Indole-Based Porous Polymers
| Polymer Name | Precursor Monomers | BET Surface Area (m²/g) | CO₂ Uptake (wt% at 273 K, 1 bar) | H₂ Uptake (wt% at 77 K, 1 bar) | CO₂/N₂ Selectivity | Reference |
| PIN-NH₂ | 4-Aminoindole, Formaldehyde dimethyl acetal | 480 | 27.7 | - | 137 | [1][2] |
| PKIN | Indole, Carbonyl-containing comonomer | - | 6.12 mmol/g | - | - | [3] |
Table 2: Iodine Capture Performance of Indole-Based Porous Polymers
| Polymer Name | Iodine Uptake Capacity (g/g) | Medium | Reference |
| PIHCP-1 | 6.73 | Aqueous | [4] |
| PIHCP-2 | - | Aqueous | [4] |
Table 3: Adsorption of Organic Molecules by Indole-Based Porous Polymers
| Polymer Name | Adsorbate | Maximum Adsorption Capacity (mg/g) | Conditions | Reference |
| Fe₃O₄/PIN | 2,4,6-trinitrotoluene (TNT) | 177.3 | 298 K, Aqueous | [5] |
Experimental Protocols
This section details a generalized experimental protocol for the synthesis of a Metal-Organic Framework (MOF) using this compound as the organic linker. This protocol is based on standard solvothermal synthesis methods for MOFs.
Materials and Equipment
-
This compound (linker)
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate, Zirconium(IV) chloride)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Methanol, Ethanol)
-
Modulator (optional, e.g., Acetic acid, Formic acid)
-
Teflon-lined stainless steel autoclave (20-50 mL)
-
Programmable oven
-
Filtration apparatus (e.g., Büchner funnel, vacuum flask)
-
Centrifuge
-
Vacuum oven
-
Analytical balance
-
Sonicator
Synthesis of an Indole-Dicarboxylate Based MOF (Hypothetical Protocol)
-
Preparation of Precursor Solutions:
-
In a 20 mL glass vial, dissolve the metal salt (e.g., 0.5 mmol of Zinc nitrate hexahydrate) in 10 mL of DMF.
-
In a separate 20 mL glass vial, dissolve 0.5 mmol of this compound in 10 mL of DMF. Sonication may be necessary to fully dissolve the linker.
-
-
Reaction Mixture Assembly:
-
Combine the two solutions in a 50 mL Teflon-lined stainless steel autoclave.
-
If a modulator is used, add it to the reaction mixture at this stage (e.g., 10-50 equivalents with respect to the metal salt).
-
Seal the autoclave tightly.
-
-
Solvothermal Reaction:
-
Place the sealed autoclave in a programmable oven.
-
Heat the mixture to a temperature between 80°C and 150°C and hold for 24 to 72 hours. The optimal temperature and time will depend on the specific metal and solvent system.
-
-
Isolation and Purification:
-
After the reaction is complete, allow the autoclave to cool slowly to room temperature.
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the collected solid with fresh DMF (3 x 10 mL) to remove unreacted starting materials.
-
-
Activation of the MOF:
-
To remove the solvent molecules from the pores, immerse the purified product in a volatile solvent such as methanol or ethanol.
-
Exchange the solvent every 24 hours for a period of 3 days.
-
After the solvent exchange, dry the activated MOF under vacuum at an elevated temperature (e.g., 100-150°C) for 12 hours.
-
-
Characterization:
-
The resulting material should be characterized by techniques such as Powder X-ray Diffraction (PXRD) to confirm crystallinity, Thermogravimetric Analysis (TGA) to assess thermal stability, and gas sorption analysis (e.g., N₂ at 77 K) to determine the surface area and porosity.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of a porous polymer using this compound.
References
- 1. Facile synthesis of aminated indole-based porous organic polymer for highly selective capture of CO2 by the coefficient effect of π–π-stacking and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile synthesis of aminated indole-based porous organic polymer for highly selective capture of CO2 by the coefficient effect of π–π-stacking and hydrogen bonding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Enhanced carbon dioxide capture in an indole-based microporous organic polymer via synergistic effects of indoles and their adjacent carbonyl groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 1H-Indole-2,5-dicarboxylic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols and conditions for reactions involving 1H-indole-2,5-dicarboxylic acid. This versatile building block is a key intermediate in the synthesis of pharmaceuticals, advanced materials, and fine chemicals.[1] The presence of two carboxylic acid groups at the C2 and C5 positions offers opportunities for selective derivatization to create a diverse range of molecular architectures.
Key Applications
This compound and its derivatives are instrumental in several areas of research and development:
-
Drug Discovery: The indole scaffold is a privileged structure in medicinal chemistry. Derivatives of indole-2-carboxylic acid have been investigated as potent inhibitors of various biological targets, including HIV-1 integrase and the 14-3-3η protein, which are implicated in viral replication and cancer, respectively.[2][3] The dicarboxylic acid moiety allows for the introduction of pharmacophores that can interact with specific binding sites on these targets.
-
Materials Science: As a rigid dicarboxylic acid linker, this compound is utilized in the synthesis of Metal-Organic Frameworks (MOFs).[1] These crystalline porous materials have applications in gas storage, catalysis, and separation technologies. The indole nitrogen and carboxylic acid oxygens can coordinate with metal ions to form robust and functional frameworks.
-
Organic Synthesis: The differential reactivity of the two carboxylic acid groups can be exploited to synthesize complex molecules through selective functionalization, making it a valuable intermediate in multi-step organic synthesis.[1]
Experimental Protocols
The following protocols outline general procedures for the esterification and amidation of this compound. Due to the presence of two carboxylic acid groups, reactions can be controlled to favor either mono- or di-functionalization by adjusting stoichiometry and reaction conditions.
Protocol 1: Selective Mono-esterification
This protocol is designed to favor the formation of the mono-ester by using a limited amount of alcohol and a suitable activating agent. The carboxylic acid at the C2 position is generally more reactive.
Table 1: Reagents and Conditions for Mono-esterification
| Reagent/Parameter | Condition | Notes |
| Starting Material | This compound | 1.0 equiv |
| Alcohol (e.g., Ethanol) | 1.0-1.2 equiv | Limiting reagent to favor mono-esterification. |
| Coupling Agent | Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) | 1.1 equiv |
| Catalyst | 4-(Dimethylamino)pyridine (DMAP) | 0.1 equiv |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous |
| Temperature | 0 °C to room temperature | Initial cooling to control reactivity. |
| Reaction Time | 3-12 hours | Monitored by TLC. |
Procedure:
-
To a solution of this compound (1.0 equiv) and 4-(Dimethylamino)pyridine (DMAP, 0.1 equiv) in anhydrous dichloromethane (DCM), add the alcohol (1.1 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of dicyclohexylcarbodiimide (DCC, 1.1 equiv) in DCM dropwise to the cooled mixture.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 3-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-ester derivative.[4][5]
Protocol 2: Di-esterification
This protocol aims for the complete esterification of both carboxylic acid groups.
Table 2: Reagents and Conditions for Di-esterification
| Reagent/Parameter | Condition | Notes |
| Starting Material | This compound | 1.0 equiv |
| Alcohol (e.g., Methanol) | Excess (can be used as solvent) | Drives the reaction to completion. |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) | Catalytic amount |
| Solvent | Alcohol (e.g., Methanol) or an inert solvent like Toluene | --- |
| Temperature | Reflux | Elevated temperature is required. |
| Reaction Time | 2-24 hours | Monitored by TLC. |
Procedure (using H₂SO₄):
-
Suspend this compound (1.0 equiv) in an excess of the desired alcohol (e.g., methanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.
-
Heat the mixture to reflux and maintain for 2-24 hours, monitoring for the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude di-ester.
-
Recrystallize or purify by column chromatography to obtain the pure product.[6]
Protocol 3: Selective Mono-amidation
Similar to mono-esterification, this protocol uses a limited amount of amine to favor the formation of the mono-amide.
Table 3: Reagents and Conditions for Mono-amidation
| Reagent/Parameter | Condition | Notes |
| Starting Material | This compound | 1.0 equiv |
| Amine | 1.0-1.2 equiv | Limiting reagent. |
| Coupling Agent | HATU or EDC/HOBt | 1.1 equiv |
| Base | Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | 2.0-3.0 equiv |
| Solvent | Dimethylformamide (DMF) or Dichloromethane (DCM) | Anhydrous |
| Temperature | 0 °C to room temperature | --- |
| Reaction Time | 1-6 hours | Monitored by TLC. |
Procedure (using HATU):
-
Dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Add diisopropylethylamine (DIPEA, 3.0 equiv) and HATU (1.1 equiv) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.1 equiv) to the reaction mixture.
-
Stir at room temperature for 1-6 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Protocol 4: Di-amidation
This protocol is for the synthesis of di-amides from this compound.
Table 4: Reagents and Conditions for Di-amidation
| Reagent/Parameter | Condition | Notes |
| Starting Material | This compound | 1.0 equiv |
| Amine | > 2.2 equiv | Excess amine to ensure di-substitution. |
| Coupling Agent | EDC/HOBt or HATU | > 2.2 equiv |
| Base | DIPEA or TEA | > 4.0 equiv |
| Solvent | DMF or DCM | Anhydrous |
| Temperature | Room temperature to 50 °C | --- |
| Reaction Time | 6-24 hours | Monitored by TLC. |
Procedure (using EDC/HOBt):
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and HOBt (2.2 equiv) in anhydrous DMF.
-
Add DIPEA (4.0 equiv) and the desired amine (2.2 equiv).
-
Cool the mixture to 0 °C and add EDC (2.2 equiv).
-
Stir the reaction at room temperature for 6-24 hours.
-
Work-up the reaction as described in Protocol 3.
-
Purify the di-amide product by recrystallization or column chromatography.[9][10]
Reaction Workflows and Signaling Pathways
Synthetic Workflow
The derivatization of this compound can be strategically planned to yield mono- or di-substituted products, which can then be used in various applications.
Caption: Synthetic workflow for the derivatization of this compound.
Targeted Signaling Pathway: Inhibition of HIV-1 Integrase
Derivatives of 1H-indole-2-carboxylic acid have been identified as inhibitors of HIV-1 integrase. These inhibitors act by chelating the Mg²⁺ ions in the active site of the enzyme, thereby blocking the strand transfer step of viral DNA integration into the host genome.[2]
Caption: Inhibition of HIV-1 integrase by indole-2-carboxylic acid derivatives.
Targeted Signaling Pathway: Modulation of 14-3-3η Protein Interaction
Certain derivatives of 1H-indole-2-carboxylic acid have been designed to target the 14-3-3η protein, which is overexpressed in some cancers and plays a role in cell cycle progression and apoptosis by interacting with various signaling proteins.[3] By disrupting these interactions, the indole derivatives can induce cell cycle arrest and apoptosis in cancer cells.
Caption: Modulation of 14-3-3η protein interactions by indole derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. growingscience.com [growingscience.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Amide Coupling Reactions with 1H-Indole-2,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Indole-2,5-dicarboxylic acid is a versatile bicyclic heteroaromatic building block crucial in the fields of medicinal chemistry and material science.[1] Its rigid structure and the presence of two carboxylic acid moieties make it an excellent scaffold for the synthesis of a diverse range of compounds. In drug discovery, derivatives of this compound are being investigated as potent antiviral, particularly as HIV-1 integrase inhibitors, and anticancer agents.[2][3][4] The dicarboxylic acid functionality allows for the introduction of various substituents through amide bond formation, enabling the fine-tuning of physicochemical and pharmacological properties. Furthermore, its structure is suitable for the construction of Metal-Organic Frameworks (MOFs).[1]
These application notes provide detailed protocols for the selective mono-amidation and di-amidation of this compound, a critical transformation for accessing novel chemical entities. The protocols are supplemented with tables of common coupling reagents and representative reaction conditions to guide researchers in optimizing their synthetic strategies.
Data Presentation: Amide Coupling Reagents
The choice of coupling reagent is critical for achieving high yields and minimizing side reactions in amide bond formation. Below is a summary of commonly used coupling reagents in organic synthesis. While specific data for this compound is limited, the following table provides a general overview of these reagents' characteristics.
| Coupling Reagent | Full Name | Activating Species | Byproducts | Key Features |
| Carbodiimides | ||||
| DCC | N,N'-Dicyclohexylcarbodiimide | O-acylisourea | Dicyclohexylurea (DCU) | Inexpensive and effective; DCU byproduct is poorly soluble in most organic solvents. |
| EDC (or EDAC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | O-acylisourea | Water-soluble urea | Byproduct is easily removed by aqueous workup. |
| DIC | N,N'-Diisopropylcarbodiimide | O-acylisourea | Diisopropylurea (DIU) | DIU is more soluble in organic solvents than DCU, making it suitable for solid-phase synthesis. |
| Phosphonium Salts | ||||
| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Benzotriazol-1-yl ester | Hexamethylphosphoramide (HMPA) | Highly reactive but byproduct is carcinogenic. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Benzotriazol-1-yl ester | N/A | Similar reactivity to BOP but with a non-carcinogenic byproduct. |
| Uronium/Aminium Salts | ||||
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Benzotriazol-1-yl ester | Tetramethylurea | Commonly used in peptide synthesis; efficient and reduces racemization. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | 7-aza-benzotriazol-1-yl ester | Tetramethylurea | Highly reactive, often used for difficult couplings. |
Experimental Protocols
Selective Mono-Amidation of this compound
Achieving selective mono-amidation of a dicarboxylic acid requires the differentiation of the two carboxylic acid groups. A common and effective strategy is to protect one of the carboxylic acids as an ester. The following protocol is adapted from patent literature and describes the mono-amidation of this compound 2-ethyl ester.
Step 1: Synthesis of this compound 2-ethyl ester (Starting Material)
A general method for the synthesis of indole-2-carboxylic acid esters involves the Fischer indole synthesis from an appropriate aryl hydrazine and a pyruvate ester.[5] For the synthesis of the title compound, a substituted phenylhydrazine would be reacted with ethyl pyruvate.
Protocol for Mono-amidation:
This protocol details the coupling of the free carboxylic acid at the C5 position with an amine.
Materials:
-
This compound 2-ethyl ester
-
Amine of choice (e.g., 1,3,3-Trimethyl-6-aza-bicyclo[3.2.1]octane hydrochloride)
-
1-Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound 2-ethyl ester (1.0 eq) in dry DMF at room temperature under an inert atmosphere, add HOBt (1.1 eq) and EDAC (1.3 eq).
-
Stir the resulting solution for 30 minutes at room temperature.
-
Add the desired amine hydrochloride (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with a suitable organic solvent.
-
The crude product can then be purified by column chromatography.
Di-Amidation of this compound
For the synthesis of the di-amide, both carboxylic acid groups are coupled with an amine. A general procedure using a standard coupling reagent is provided below.
Materials:
-
This compound
-
Amine of choice (2.2 eq)
-
HATU (2.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (4.4 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Suspend or dissolve this compound (1.0 eq) in anhydrous DMF or DCM.
-
Add the amine of choice (2.2 eq) and DIPEA (4.4 eq) to the mixture.
-
Add HATU (2.2 eq) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up the reaction by washing with aqueous solutions (e.g., 1N HCl, saturated NaHCO3, brine) and extracting the product with an organic solvent.
-
The crude product can be purified by crystallization or column chromatography.
Visualizations
Experimental Workflow for Selective Mono-Amidation
Caption: Workflow for selective mono-amidation.
Signaling Pathway: Inhibition of HIV-1 Integrase
Derivatives of this compound are explored as HIV-1 integrase inhibitors. This enzyme is essential for the replication of the virus. The diagram below illustrates the key steps in HIV-1 integration and the point of inhibition.
Caption: HIV-1 integrase inhibition pathway.
Signaling Pathway: Anticancer Mechanism of Indole Derivatives
Indole derivatives exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis.
Caption: Anticancer mechanism via tubulin inhibition.
References
- 1. nbinno.com [nbinno.com]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity [ouci.dntb.gov.ua]
- 5. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 1H-Indole-2,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of mono- and di-esters of 1H-indole-2,5-dicarboxylic acid, a versatile intermediate in organic synthesis and drug discovery. The protocols outlined below are based on established esterification principles and can be adapted for various research and development applications.
Introduction
This compound is a key building block for the synthesis of a wide range of biologically active molecules and functional materials.[1][2] The selective esterification of its two carboxylic acid groups at the C2 and C5 positions allows for the introduction of diverse functionalities, making it a valuable scaffold in medicinal chemistry and materials science. The C2-carboxylic acid group is situated on the electron-rich pyrrole ring, while the C5-carboxylic acid is on the benzene moiety, leading to potential differences in reactivity that can be exploited for selective transformations.
This document details protocols for both non-selective diesterification and proposed methods for selective mono-esterification.
I. Diesterification Methods
Two primary methods are presented for the comprehensive esterification of both carboxylic acid groups of this compound.
Method 1: Fischer-Speier Esterification (Acid Catalysis)
This classical method involves reacting the dicarboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. It is a cost-effective and straightforward procedure for producing diesters.
-
Reagents and Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol to act as both reactant and solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dimethyl 1H-indole-2,5-dicarboxylate.
-
Purify the crude product by recrystallization or column chromatography.
-
| Parameter | Value |
| Reactant Ratio (Acid:Alcohol) | 1 : large excess |
| Catalyst Loading (H₂SO₄) | 0.1 - 0.2 equivalents |
| Reaction Temperature | Reflux (typically 65°C for methanol) |
| Reaction Time | 4 - 24 hours |
| Typical Yield | > 85% |
Method 2: Diesterification using DCC/DMAP Coupling
This method employs dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. It is a milder alternative to Fischer esterification, suitable for substrates that are sensitive to acidic conditions and high temperatures.
-
Reagents and Materials:
-
This compound
-
tert-Butanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Add tert-butanol (2.2 eq) and a catalytic amount of DMAP (0.1-0.2 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC (2.2 eq) in anhydrous DCM dropwise to the stirred mixture.
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
| Parameter | Value |
| Reactant Ratio (Acid:Alcohol:DCC) | 1 : 2.2 : 2.2 |
| Catalyst Loading (DMAP) | 0.1 - 0.2 equivalents |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Typical Yield | > 80% |
II. Proposed Method for Selective Mono-esterification
Based on the electronic properties of the indole ring, the C5-carboxylic acid is expected to be more acidic than the C2-carboxylic acid. This difference in acidity can potentially be exploited for selective mono-esterification under carefully controlled conditions.
Proposed Protocol: Selective Synthesis of 5-Methyl 1H-indole-2,5-dicarboxylate
This proposed method utilizes a limited amount of a mild esterification reagent to favor the esterification of the more acidic C5-carboxylic acid.
-
Reagents and Materials:
-
This compound
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or a mild acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., THF or Dioxane)
-
Base for workup (e.g., saturated sodium bicarbonate)
-
Round-bottom flask with magnetic stirrer and provision for an inert atmosphere
-
-
Procedure:
-
Suspend this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF).
-
Cool the suspension to 0°C.
-
Slowly add a slight excess of thionyl chloride (1.1 eq) or a catalytic amount of a milder acid catalyst. The use of thionyl chloride would proceed through an acid chloride intermediate, which may offer better selectivity.
-
Stir the reaction at a low temperature (e.g., 0°C to room temperature) and carefully monitor the progress by LC-MS to observe the formation of the mono-ester and minimize the formation of the di-ester.
-
Once the desired level of mono-esterification is achieved, quench the reaction by carefully adding it to a cold, saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product mixture using column chromatography to separate the unreacted diacid, the desired mono-ester, and any di-ester formed.
-
| Parameter | Suggested Range |
| Reactant Ratio (Acid:Esterifying Agent) | 1 : 1.0 - 1.2 |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | Monitor closely (1 - 6 hours) |
| Expected Major Product | 5-Methyl 1H-indole-2,5-dicarboxylate |
Visualizations
Workflow for Diesterification via Fischer Esterification
Caption: Workflow for the synthesis of dimethyl 1H-indole-2,5-dicarboxylate.
Logical Relationship for Selective Mono-esterification
Caption: Rationale for proposed selective mono-esterification of this compound.
References
Application Notes and Protocols: 1H-Indole-2,5-dicarboxylic Acid in the Synthesis of Antiviral Agents
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. In the field of antiviral research, derivatives of indole carboxylic acids have emerged as promising candidates for the development of novel therapeutic agents. While specific research on 1H-indole-2,5-dicarboxylic acid in antiviral synthesis is not extensively documented in publicly available literature, the closely related indole-2-carboxylic acid scaffold has been the subject of significant investigation. This document will focus on the application of indole-2-carboxylic acid derivatives in the synthesis of antiviral agents, with a primary focus on their roles as HIV-1 integrase inhibitors and as broad-spectrum antiviral compounds. The synthetic methodologies and biological data presented are derived from studies on indole-2-carboxylic acid and its derivatives, providing a valuable framework for researchers, scientists, and drug development professionals.
Application Notes
1. HIV-1 Integrase Inhibition
Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[1][2] HIV-1 integrase catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for viral propagation. The mechanism of inhibition by these indole derivatives involves the chelation of two magnesium ions (Mg²⁺) within the active site of the integrase enzyme.[1][2] This action prevents the strand transfer step of the integration process, effectively halting viral replication.[1][2] The indole nucleus and the carboxylic acid group at the 2-position are crucial for this chelating activity.[1][2] Structural optimization of these compounds, such as the introduction of halogenated benzene rings, has been shown to enhance their inhibitory effects.[1][2]
2. Broad-Spectrum Antiviral Activity
Beyond their anti-HIV activity, indole-2-carboxylate derivatives have demonstrated broad-spectrum antiviral properties against a range of RNA and DNA viruses.[3][4] Notably, certain synthesized compounds have shown significant inhibitory activity against Influenza A virus and Coxsackie B3 virus.[3][4] For instance, some derivatives exhibit IC₅₀ values against Influenza A that are comparable to the commercially available drug oseltamivir.[3] The structure-activity relationship (SAR) studies suggest that modifications at various positions of the indole ring can significantly influence the antiviral potency and spectrum.[3]
Data Presentation
Table 1: Antiviral Activity of Indole-2-Carboxylic Acid Derivatives against HIV-1 Integrase
| Compound | Target | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 1 | HIV-1 Integrase | 32.37 | >100 | >3.09 | [2] |
| 17a | HIV-1 Integrase | 3.11 | >100 | >32.15 | [1][2] |
| 20a | HIV-1 Integrase | 0.13 | >80 | >615 |
IC₅₀: Half-maximal inhibitory concentration; CC₅₀: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC₅₀/IC₅₀)
Table 2: Broad-Spectrum Antiviral Activity of Indole-2-Carboxylate Derivatives
| Compound | Virus | IC₅₀ (µmol/L) | CC₅₀ (µmol/L) | Selectivity Index (SI) | Reference |
| 8e | Influenza A/FM/1/47 | 8.13 | >100 | >12.3 | [3] |
| 8f | Influenza A/FM/1/47 | 9.43 | >100 | >10.6 | [3] |
| 14f | Influenza A/FM/1/47 | 7.53 | 91.1 | 12.1 | [3][4] |
| 2f | Cox B3 | 1.59 | 15.6 | 9.8 | [3] |
| 3f | Cox B3 | 4.55 | 60.1 | 13.2 | [3] |
| 8f | Cox B3 | 7.18 | 122.9 | 17.1 | [3][4] |
| 15e | HSV-1 | 24.34 | >100 | >4.1 | [3] |
| 17f | HSV-1 | 15.52 | >100 | >6.4 | [3] |
IC₅₀: Half-maximal inhibitory concentration; CC₅₀: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC₅₀/IC₅₀)
Experimental Protocols
Protocol 1: General Synthesis of Ethyl 3-substituted-1H-indole-2-carboxylates
This protocol describes a general method for the synthesis of substituted indole-2-carboxylates, which can serve as precursors for various antiviral agents.
1. Esterification of Indole-2-Carboxylic Acid:
-
Dissolve the starting indole-2-carboxylic acid (e.g., 3-bromo-1H-indole-2-carboxylic acid) in anhydrous ethanol.
-
Add a catalytic amount of concentrated sulfuric acid dropwise to the solution.
-
Stir the mixture at 80°C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, quench the reaction and purify the resulting ethyl indole-2-carboxylate.[1]
2. Suzuki Coupling for C3-Arylation:
-
To a solution of the ethyl 3-bromo-1H-indole-2-carboxylate in a suitable solvent (e.g., 1,4-dioxane), add the desired arylboronic acid.
-
Add a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xphos), followed by a base (e.g., Cs₂CO₃).
-
Heat the mixture at 110°C for 2-4 hours.
-
After the reaction is complete, cool the mixture, perform an aqueous workup, and purify the product by column chromatography to yield the ethyl 3-aryl-1H-indole-2-carboxylate.
Protocol 2: Synthesis of Indole-2-Carboxylate Derivatives via Hemetsberger-Knittel Synthesis
This protocol outlines a method for synthesizing indole-2-carboxylates from substituted benzaldehydes.
1. Formation of Ethyl Azidoacetate Adduct:
-
To a solution of sodium methoxide in methanol at -15°C, add ethyl azidoacetate.
-
Add the substituted benzaldehyde dropwise while maintaining the temperature.
-
Stir the reaction mixture at 0°C for 20 hours.
2. Cyclization to Indole:
-
Extract the reaction mixture and concentrate the organic phase.
-
Dissolve the residue in xylene and reflux for 2 hours to induce cyclization.
-
Remove the solvent under reduced pressure.
3. Esterification:
-
Dissolve the resulting indole-2-carboxylic acid in methanol saturated with HCl gas.
-
Reflux the mixture for 3 hours.
-
Concentrate the solution and purify the crude product to obtain the desired ethyl indole-2-carboxylate derivative.[3]
Visualizations
Caption: General workflow for the synthesis of antiviral agents from 1H-indole-2-carboxylic acid.
Caption: Mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid derivatives.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Indole Carboxylic Acids in Anticancer Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of indole carboxylic acid derivatives in anticancer research. While direct research on 1H-indole-2,5-dicarboxylic acid is limited, the broader family of indole carboxylic acids serves as a vital scaffold in the development of novel therapeutic agents.[1] This application note details synthetic methodologies, protocols for evaluating cytotoxicity, and summarizes the anticancer activity of various derivatives, highlighting their potential as targeted cancer therapies.
Introduction to Indole Carboxylic Acids in Oncology
The indole ring is a privileged structural motif in medicinal chemistry, found in numerous natural and synthetic compounds with a wide range of biological activities, including potent anticancer effects.[1][2] Derivatives of indole carboxylic acids have been extensively explored for their ability to inhibit cancer cell proliferation, induce apoptosis, and interfere with key signaling pathways crucial for tumor growth and survival. These compounds have shown efficacy against a variety of cancer cell lines, including those of the breast, lung, liver, colon, and pancreas.[1][2][3] Their mechanisms of action are diverse, targeting critical cellular machinery such as protein kinases (e.g., EGFR, VEGFR), tubulin polymerization, topoisomerase II, and anti-apoptotic proteins like Bcl-2.[4][5][6][7] This versatility makes the indole carboxylic acid scaffold a promising starting point for the design and discovery of new-generation anticancer drugs.
Synthesis of Indole Carboxylic Acid Derivatives
The synthesis of anticancer indole carboxylic acid derivatives often involves the modification of the indole core at various positions. A common strategy is the amidation of the carboxylic acid group to introduce diverse side chains, enhancing the molecule's interaction with biological targets.
General Protocol for the Synthesis of Indole-2-Carboxamide Derivatives
This protocol is based on the synthesis of N-substituted indole-2-carbohydrazides, which have demonstrated significant cytotoxic effects.[2]
Materials:
-
1H-indole-2-carboxylic acid or a substituted analogue
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)
-
Substituted benzyl hydrazine
-
Dichloromethane (DCM)
-
Ethanol
-
Hydrazine hydrate
Procedure:
-
Synthesis of Substituted Benzyl Hydrazine:
-
Dissolve the appropriate substituted benzyl chloride (0.01 mol) in 8 mL of absolute ethanol.
-
Add this solution dropwise to a stirred solution of 98% hydrazine hydrate (6 mL, 0.12 mol) in 12 mL of absolute ethanol.
-
Continue stirring the resulting mixture at room temperature for 24 hours.[2]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure and purify the product.
-
-
Amide Coupling Reaction:
-
Prepare a mixture of the desired indole-2-carboxylic acid (1.55 mmol) and EDCI (1.55 mmol) in 5 mL of dichloromethane.
-
Stir the mixture for approximately 10 minutes until a clear solution is obtained.[2]
-
Add the previously synthesized substituted benzyl hydrazine (1.55 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using TLC.
-
Once the reaction is complete, quench the reaction and perform an aqueous work-up.
-
Dry the organic layer, concentrate it under vacuum, and purify the crude product by column chromatography or recrystallization to yield the target indole-2-carboxamide derivative.[2]
-
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and biological evaluation of indole carboxylic acid derivatives.
Protocols for Anticancer Activity Assessment
Cell Culture and Maintenance
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) are obtained from a reputable cell bank.[2][4][8]
-
Cells are cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cultures are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
MTT Assay for Cytotoxicity Evaluation
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[8]
Materials:
-
Cultured cancer cells
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Quantitative Data on Anticancer Activity
The following tables summarize the cytotoxic activity of various indole carboxylic acid derivatives against selected human cancer cell lines, as reported in the literature.
Table 1: Cytotoxicity of N-Benzyl-1H-indole-2-carbohydrazide Derivatives [2]
| Compound | Cell Line | IC50 (µM) |
| 4e | MCF-7 (Breast) | 2 |
| A549 (Lung) | 2 | |
| HCT-116 (Colon) | 2 |
Table 2: Cytotoxicity of Ursolic Acid-Indole Derivatives [4]
| Compound | Cell Line | IC50 (µM) |
| 5f | SMMC-7721 (Liver) | 0.56 ± 0.08 |
| HepG2 (Liver) | 0.91 ± 0.13 |
Table 3: Cytotoxicity of Indole-Based Bcl-2 Inhibitors [6]
| Compound | Cell Line | IC50 (µM) |
| U2 | MCF-7 (Breast) | 0.83 ± 0.11 |
| A549 (Lung) | 0.73 ± 0.07 | |
| MDA-MB-231 (Breast) | 5.22 ± 0.55 | |
| U3 | MCF-7 (Breast) | 1.17 ± 0.10 |
| A549 (Lung) | 2.98 ± 0.19 | |
| MDA-MB-231 (Breast) | 4.07 ± 0.35 |
Signaling Pathways Targeted by Indole Derivatives
Indole carboxylic acid derivatives exert their anticancer effects by modulating various signaling pathways that are often dysregulated in cancer.
Receptor Tyrosine Kinase (RTK) Inhibition
Many indole-based compounds are designed to inhibit RTKs such as EGFR and VEGFR, which are crucial for cancer cell proliferation, angiogenesis, and metastasis.[5] Nintedanib, an indole derivative, is a clinically approved inhibitor of VEGFR, FGFR, and PDGFR.[9] Inhibition of these kinases blocks downstream signaling cascades, including the PI3K/AKT/mTOR pathway.[7]
Signaling Pathway for RTK Inhibition
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by an indole derivative.
Induction of Apoptosis via Bcl-2 Inhibition
The anti-apoptotic protein Bcl-2 is a key therapeutic target, and its overexpression is linked to chemotherapy resistance.[6] Certain indole derivatives have been developed as Bcl-2 inhibitors. By binding to the BH3 domain of Bcl-2, these compounds disrupt the Bcl-2/Bax protein-protein interaction, leading to the release of pro-apoptotic factors from the mitochondria and subsequent activation of caspases, ultimately resulting in programmed cell death.[1][6]
Apoptosis Induction Pathway
Caption: Induction of apoptosis through Bcl-2 inhibition by an indole derivative.
Conclusion
Derivatives of indole carboxylic acids represent a highly promising class of compounds in anticancer drug discovery. Their chemical tractability allows for the synthesis of diverse libraries, and their ability to interact with a wide range of biological targets provides multiple avenues for therapeutic intervention. The protocols and data presented herein offer a foundational resource for researchers aiming to explore the potential of this important chemical scaffold in developing next-generation cancer therapies. Further investigation into structure-activity relationships and optimization of lead compounds will be crucial in translating the preclinical success of these agents into clinical benefits.
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nintedanib - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 1H-Indole-2,5-dicarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1H-indole-2,5-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include starting materials from the synthesis, by-products from side reactions, and residual solvents. Depending on the synthetic route, these could include unreacted indole precursors, partially carboxylated intermediates, or products of decarboxylation. For instance, syntheses starting from indole may have residual chloroacetic acid or its derivatives if carboxymethylation is employed.
Q2: Which purification methods are most effective for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities. Commonly employed techniques for indole carboxylic acids include:
-
Recrystallization: Effective for removing small amounts of impurities when a suitable solvent is found.
-
Acid-Base Extraction: Useful for separating the acidic product from neutral or basic impurities.
-
Column Chromatography: A versatile method for separating compounds with different polarities.[1]
-
High-Performance Liquid Chromatography (HPLC): Can be used for both analytical and preparative separations to achieve high purity.[2][3]
Q3: What solvents are suitable for the recrystallization of this compound?
A3: The presence of multiple carboxylic acid groups suggests that polar solvents would be appropriate.[1] Potential solvents to screen include water, ethanol, methanol, acetic acid, or mixtures of these with a less polar co-solvent like ethyl acetate or dichloromethane to modulate solubility. The ideal solvent will dissolve the crude product at an elevated temperature and allow for the crystallization of the pure compound upon cooling, leaving impurities dissolved.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low recovery after recrystallization | The compound is too soluble in the chosen solvent. | Try a solvent mixture or a less polar solvent. Ensure the minimum amount of hot solvent is used for dissolution. |
| The compound precipitated too quickly, trapping impurities. | Allow the solution to cool slowly. Consider using a seeded crystal to promote controlled crystallization. | |
| Product remains colored after purification | Colored impurities are present. | Treat the solution with activated carbon before filtration during recrystallization.[1] Column chromatography may also be effective. |
| Multiple spots on TLC after column chromatography | Inappropriate solvent system for elution. | Optimize the mobile phase polarity. A common starting point for indole derivatives is a mixture of dichloromethane and methanol.[4][5] |
| The column was overloaded with the crude product. | Use a larger column or reduce the amount of sample loaded. | |
| Poor separation in HPLC | Incorrect mobile phase or column type. | For reverse-phase HPLC, a mobile phase of acetonitrile and water with an acid modifier like formic or phosphoric acid is often used for indole dicarboxylic acids.[2] |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a potential solvent dropwise while heating until the solid dissolves.
-
Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture to boiling with stirring until all the solid dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and swirl. Reheat briefly.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Column Chromatography Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase.
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (e.g., by increasing the percentage of methanol in a dichloromethane/methanol mixture) to elute compounds of increasing polarity.[4][5]
-
Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. Buy 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid | 727687-76-5 [smolecule.com]
- 2. Separation of 1H-Indole-2,7-dicarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. longdom.org [longdom.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Yield of 1H-indole-2,5-dicarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1H-indole-2,5-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: While a specific, optimized one-pot synthesis for this compound is not extensively documented in publicly available literature, common strategies for synthesizing indole-2-carboxylic acids can be adapted. A plausible and frequently referenced method is the Reissert indole synthesis. This multi-step process typically involves the base-catalyzed condensation of a substituted ortho-nitrotoluene with an oxalic ester, followed by reductive cyclization to form the indole ring.[1] In the case of this compound, the starting material would likely be 4-methyl-3-nitrobenzoic acid or a related derivative. Subsequent hydrolysis of the resulting ester at the 2-position yields the dicarboxylic acid. Another adaptable method is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine with an α-ketoacid, followed by cyclization.[1]
Q2: I am observing a low yield in my synthesis. What are the likely causes?
A2: Low yields in the synthesis of indole dicarboxylic acids can stem from several factors:
-
Incomplete initial condensation: The reaction between the substituted nitrotoluene and diethyl oxalate is sensitive to the base and reaction conditions.
-
Inefficient reductive cyclization: The reduction of the nitro group and subsequent cyclization is a critical step. The choice of reducing agent and catalyst is crucial for high yields.
-
Side reactions: Undesired side reactions, such as decarboxylation at high temperatures or the formation of polymeric byproducts, can significantly reduce the yield of the target molecule.
-
Purification losses: The product may be lost during workup and purification steps, especially if the solubility characteristics are not well-optimized for the chosen solvent systems.
Q3: What are common byproducts in the synthesis of this compound?
A3: Common byproducts can include:
-
Monocarboxylic acid derivatives: Incomplete hydrolysis of the ester at the C2 position will result in the corresponding indole-2-carboxylate-5-carboxylic acid.
-
Decarboxylated products: At elevated temperatures, either of the carboxylic acid groups may be lost, leading to the formation of 1H-indole-2-carboxylic acid or 1H-indole-5-carboxylic acid.
-
Over-reduced species: The indole ring itself can be susceptible to reduction under harsh reductive conditions, leading to indoline derivatives.
-
Polymeric materials: Strong acidic or basic conditions and high temperatures can sometimes lead to the formation of insoluble polymeric materials.
Q4: How can I effectively purify the final product?
A4: Purification of this compound can be challenging due to its polarity and potentially low solubility in common organic solvents. A typical purification strategy involves:
-
Acid-base extraction: Dissolving the crude product in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) and washing with an organic solvent can remove non-acidic impurities.
-
Precipitation: Acidifying the aqueous layer with a mineral acid (e.g., HCl) will precipitate the dicarboxylic acid, which can then be collected by filtration.
-
Recrystallization: If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water, dioxane/water) can be employed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no formation of the initial condensation product (e.g., substituted o-nitrophenylpyruvic ester) | Inactive or insufficient base (e.g., sodium ethoxide). | Use freshly prepared sodium ethoxide. Ensure anhydrous conditions as moisture will consume the base. An excess of the base may be required. |
| Low reaction temperature. | While the reaction is often started at a low temperature, it may require warming to proceed to completion. Monitor the reaction by TLC. | |
| Low yield after reductive cyclization | Inefficient reducing agent or catalyst. | Common reducing agents for this step include zinc dust in acetic acid or catalytic hydrogenation (e.g., H₂, Pd/C). Ensure the catalyst is active and the reaction is run under appropriate pressure and temperature for hydrogenation. For metal-acid reductions, ensure the metal is finely divided and activated. |
| Formation of side products due to harsh conditions. | Optimize the reaction temperature and time. Harsher conditions can lead to degradation or unwanted side reactions. | |
| Incomplete hydrolysis of the ester group at C2 | Insufficiently strong basic conditions or short reaction time. | Use a stronger base (e.g., NaOH or KOH instead of Na₂CO₃) and ensure a sufficient excess. Increase the reaction time and/or temperature. Monitor the reaction by TLC or HPLC to confirm the disappearance of the ester starting material. |
| Low solubility of the ester intermediate in the hydrolysis medium. | Add a co-solvent such as ethanol or THF to the aqueous base to improve the solubility of the ester. | |
| Product is dark-colored or contains significant impurities after precipitation | Presence of colored byproducts from the reaction. | Treat the basic aqueous solution of the product with activated charcoal before acidification to remove colored impurities. |
| Co-precipitation of impurities. | Ensure the pH is adjusted slowly during precipitation to allow for selective precipitation of the desired product. A second precipitation or recrystallization may be necessary. | |
| Difficulty in filtering the precipitated product | Very fine or gelatinous precipitate. | Allow the precipitate to digest (stand at room temperature or slightly elevated temperature) for a period to allow the particle size to increase. Using a centrifuge instead of filtration may also be effective. |
Experimental Protocols
Hypothetical Synthesis of this compound via Reissert Synthesis
This protocol is a generalized procedure based on the Reissert synthesis for indole-2-carboxylic acids and should be optimized for the specific starting materials and laboratory conditions.
Step 1: Condensation of 4-Methyl-3-nitrobenzoic acid with Diethyl Oxalate
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a solution of sodium ethoxide by dissolving sodium (1.2 eq) in absolute ethanol.
-
Cool the solution in an ice bath and add a solution of 4-methyl-3-nitrobenzoic acid (1.0 eq) and diethyl oxalate (1.5 eq) in absolute ethanol dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ethyl 2-(4-carboxy-2-nitrophenyl)-3-oxobutanoate.
Step 2: Reductive Cyclization and Hydrolysis
-
Dissolve the crude product from Step 1 in a mixture of acetic acid and ethanol.
-
Add zinc dust (5-10 eq) portion-wise with vigorous stirring. The reaction is exothermic and may require external cooling to maintain a temperature below 40 °C.
-
After the addition is complete, stir the mixture at room temperature for 12-16 hours.
-
Filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts. Wash the filter cake with ethanol.
-
To the filtrate, add a solution of sodium hydroxide (5 eq) in water and heat the mixture to reflux for 4-6 hours to effect both cyclization and hydrolysis of the ester.
-
Cool the reaction mixture and concentrate it under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford crude this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: 1H-Indole-2,5-dicarboxylic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the common impurities encountered during the synthesis of 1H-indole-2,5-dicarboxylic acid. The information is presented in a question-and-answer format to directly address challenges you may face in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most likely synthetic routes for this compound and their associated impurity profiles?
A1: The synthesis of this compound can be approached through several established indole synthesis methodologies, most notably the Fischer and Reissert indole syntheses. Each route has a unique impurity profile that researchers should be aware of.
-
Fischer Indole Synthesis: This route would likely involve the reaction of 4-hydrazinobenzoic acid with pyruvic acid under acidic conditions.
-
Reissert Indole Synthesis: A plausible Reissert approach would start with 4-methyl-3-nitrobenzoic acid and diethyl oxalate, followed by reductive cyclization.
The potential impurities from these routes are detailed in the troubleshooting guide below.
Q2: I am observing a loss of one or both carboxylic acid groups in my product. What is happening?
A2: This is a common issue and is due to decarboxylation. Indole-2-carboxylic acids are particularly susceptible to decarboxylation upon heating, often in the presence of acid or a copper catalyst. Depending on the reaction conditions, you may see the formation of 1H-indole-5-carboxylic acid (mono-decarboxylation at the 2-position), 1H-indole-2-carboxylic acid (mono-decarboxylation at the 5-position), or even indole itself (di-decarboxylation).
Q3: My final product is difficult to purify and appears to be a mixture of isomers. What could be the cause?
A3: The formation of regioisomers is a known challenge in some indole syntheses. In the context of the Fischer indole synthesis for this compound, if an unsymmetrical ketone is used instead of pyruvic acid, the reaction can proceed through two different enamine intermediates, leading to the formation of a mixture of indole regioisomers. Careful selection of starting materials and reaction conditions is crucial to ensure regioselectivity.
Q4: What are the best methods for purifying crude this compound?
A4: Due to the polar nature of the dicarboxylic acid, purification can be challenging. Recrystallization is a primary method for purifying solid carboxylic acids. A common technique involves dissolving the crude product in a basic aqueous solution (like sodium carbonate or sodium hydroxide), treating with activated carbon to remove colored impurities, followed by filtration and acidification to precipitate the purified dicarboxylic acid. Washing the precipitate with cold water and a non-polar organic solvent can help remove residual salts and organic impurities.
Troubleshooting Guide for Common Impurities
This guide details potential impurities, their likely causes, and suggested solutions for the synthesis of this compound.
| Impurity Type | Potential Impurity Structure | Likely Cause | Suggested Troubleshooting Steps |
| Starting Materials | 4-hydrazinobenzoic acid, pyruvic acid, 4-methyl-3-nitrobenzoic acid, diethyl oxalate | Incomplete reaction. | - Monitor reaction progress by TLC or HPLC. - Increase reaction time or temperature as appropriate. - Ensure stoichiometric balance of reactants. |
| Incomplete Cyclization Products | Hydrazone intermediate (from Fischer synthesis), o-aminophenylpyruvic acid derivative (from Reissert synthesis) | Insufficient acid catalysis, low temperature, or short reaction time. | - Increase the concentration or strength of the acid catalyst. - Optimize the reaction temperature and time based on small-scale experiments. |
| Decarboxylation Products | 1H-indole-5-carboxylic acid, 1H-indole-2-carboxylic acid, Indole | Excessive heat, prolonged reaction times, or the presence of certain metal catalysts. | - Perform the reaction at the lowest effective temperature. - Minimize reaction time after product formation is complete. - Avoid using copper-based catalysts if possible. |
| Side-Reaction Products (Fischer Synthesis) | Aniline-5-carboxylic acid, Aldol condensation products of pyruvic acid | Cleavage of the N-N bond in the hydrazone intermediate, self-condensation of the ketone under acidic conditions. | - Use a milder acid catalyst or a non-protic Lewis acid. - Add the ketone slowly to the reaction mixture to minimize its self-condensation. |
| Side-Reaction Products (Reissert Synthesis) | Partially reduced nitro-compounds, over-reduction products | Incomplete or overly aggressive reduction of the nitro group. | - Carefully select the reducing agent and control the reaction conditions (temperature, stoichiometry). - Monitor the reduction step closely to avoid over-reduction. |
| Regioisomers | Isomeric indole dicarboxylic acids | Use of unsymmetrical starting materials. | - Use symmetrical starting materials to avoid the formation of regioisomers. - If unsymmetrical starting materials are necessary, extensive chromatographic purification may be required. |
Experimental Protocols
Protocol 1: General Method for Purification of this compound by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent or a solvent mixture (e.g., ethanol/water, acetic acid/water). Alternatively, dissolve the crude solid in a dilute aqueous base (e.g., 1M NaOH or Na2CO3) at room temperature.
-
Decolorization: If the solution is colored, add a small amount of activated charcoal and stir for 10-15 minutes at an elevated temperature (if using an organic solvent) or at room temperature (if using a basic aqueous solution).
-
Filtration: Hot filter the solution to remove the activated charcoal and any insoluble impurities. If using a basic solution, filter at room temperature.
-
Crystallization:
-
For organic solvent: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
For basic aqueous solution: Slowly add a dilute acid (e.g., 1M HCl) to the filtrate with stirring until the pH is acidic (pH 2-3) to precipitate the purified dicarboxylic acid.
-
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent (the same used for recrystallization) or cold deionized water, followed by a wash with a non-polar solvent like hexane to aid in drying.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general method and may require optimization for your specific system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or a mixture of the mobile phase) and filter through a 0.45 µm syringe filter.
Visualizations
Caption: A general workflow for troubleshooting impurities in the synthesis of this compound.
Caption: Potential impurities in the Fischer indole synthesis of this compound.
Caption: Potential impurities in the Reissert synthesis of this compound.
Technical Support Center: Recrystallization of 1H-indole-2,5-dicarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful recrystallization of 1H-indole-2,5-dicarboxylic acid (CAS: 117140-77-9).
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of this compound? A1: High-purity this compound is typically a white to light yellow crystalline powder.[1] Significant color may indicate the presence of impurities.
Q2: Which solvents are recommended for the recrystallization of this compound? A2: While specific solubility data for this compound is not extensively published, related indole carboxylic acids show moderate solubility in alcoholic solvents like methanol and ethanol.[2] For dicarboxylic acids, polar solvents such as alcohols, ketones, or aqueous mixtures are often suitable starting points.[3][4] An acid/base approach using an aqueous base and subsequent re-acidification is also a highly effective purification method for carboxylic acids.[3]
Q3: How does the dicarboxylic acid structure affect crystallization? A3: Dicarboxylic acids can form strong intermolecular hydrogen bonds, creating stable crystal lattice structures.[5] This can sometimes make them challenging to dissolve. The presence of two carboxylic acid groups also makes the compound's solubility highly dependent on pH.
Q4: Can I use a solvent mixture for recrystallization? A4: Yes, a two-solvent system can be very effective. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly adding a "poor" solvent (in which it is less soluble) to induce crystallization. An ethanol/water mixture is a common example for polar compounds.
Troubleshooting Guide
Problem 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent may be inappropriate, or an insufficient volume is being used.
-
Solution:
-
Gradually add more solvent in small increments to the heated mixture.
-
If the compound remains insoluble after adding a significant amount of solvent (e.g., >20-30 mL per gram), the solvent is likely unsuitable.
-
Consider a more polar solvent or an acid-base purification strategy (see Protocol 2). For instance, indole-2-carboxylic acid can be dissolved in an organic solvent with the addition of a base like triethylamine to form a salt.[6]
-
Problem 2: No crystals form upon cooling.
-
Possible Cause 1: Too much solvent was used, and the solution is not supersaturated.
-
Solution 1: Re-heat the solution and boil off a portion of the solvent to increase the concentration.[7] Allow it to cool again.
-
Possible Cause 2: The cooling process is too slow, or the compound tends to form a supersaturated oil.
-
Solution 2:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches can provide nucleation sites.
-
Seed Crystals: If available, add a tiny crystal of pure this compound to the cooled solution.
-
Flash Freeze: Cool the solution in an ice bath to rapidly induce nucleation, then allow it to warm slowly to room temperature to enable better crystal growth.
-
Problem 3: The compound "crashes out" of solution as a fine powder or oil.
-
Possible Cause: The solution is too concentrated, or it was cooled too quickly. Rapid precipitation traps impurities.[7]
-
Solution:
-
Re-heat the flask to redissolve the precipitate.
-
Add a small amount of additional hot solvent (10-15% more) to slightly decrease the saturation level.[7]
-
Insulate the flask (e.g., by covering it with an inverted beaker or placing it on a cork ring) to ensure slow cooling, which promotes the formation of larger, purer crystals.[7]
-
Problem 4: The final product is still colored or appears impure.
-
Possible Cause 1: The impurity has similar solubility to the target compound and co-crystallizes.
-
Solution 1:
-
Perform a second recrystallization, potentially using a different solvent system.
-
Consider an acid-base purification (Protocol 2), which is excellent for separating acidic compounds from neutral or basic impurities.[3]
-
-
Possible Cause 2: Impurities were trapped within the crystals due to rapid cooling (see Problem 3).
-
Solution 2: Repeat the recrystallization process, ensuring the solution cools slowly to allow impurities to remain in the mother liquor.[7]
-
Possible Cause 3: The colored impurities are present in high concentration.
-
Solution 3: Before recrystallization, dissolve the crude product in the solvent and add a small amount of activated carbon. Heat the mixture for 5-10 minutes and then perform a hot filtration to remove the carbon (and adsorbed impurities) before allowing the filtrate to cool.
Problem 5: The recovery yield is very low.
-
Possible Cause 1: Too much solvent was used, leaving a significant amount of the product in the mother liquor.[7]
-
Solution 1: Before filtering, check for saturation. Dip a glass rod in the solution, remove it, and see if crystals form on the rod as the solvent evaporates. If a large residue forms, the solution is likely too dilute. Concentrate the solution by boiling off some solvent.[7]
-
Possible Cause 2: The crystals were filtered before crystallization was complete.
-
Solution 2: Ensure the solution has cooled to room temperature and, if appropriate, in an ice bath for at least 20-30 minutes before filtration to maximize crystal formation.
-
Possible Cause 3: The compound has significant solubility in the wash solvent.
-
Solution 3: Always wash the filtered crystals with a minimal amount of ice-cold solvent to minimize redissolving the product.
Data Presentation
Specific solubility data for this compound is limited in publicly available literature. However, data for the related parent compound, Indole-2-carboxylic acid , can provide a useful starting point for solvent selection.
Table 1: Solubility of Indole-2-carboxylic Acid (Related Compound)
| Solvent | Approximate Solubility | Notes | Citation |
|---|---|---|---|
| Water | < 0.1 mg/mL | Practically insoluble. | [2] |
| Methanol | ~50 mg/mL (5% w/v) | Moderate solubility. | [2] |
| Ethanol | ~50 mg/mL (5% w/v) | Moderate solubility. |[2] |
Disclaimer: This data is for a related compound and should be used as a guideline only. Solubility of the target dicarboxylic acid may differ.
Experimental Protocols
Protocol 1: Standard Recrystallization from a Single Solvent
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring until the solvent boils gently. Continue adding small portions of the hot solvent until the compound just dissolves completely.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for forming pure crystals.
-
Crystallization: Once the flask has reached room temperature, you may place it in an ice bath for 20-30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Purification via Acid-Base Extraction
This method is effective for removing neutral or basic impurities.
-
Dissolution in Base: Dissolve the crude product in a dilute aqueous base solution (e.g., 1M Sodium Hydroxide) with stirring. Use the minimum amount of base needed for full dissolution.
-
Extraction of Impurities: Transfer the aqueous solution to a separatory funnel. Wash the solution by extracting it one or two times with a water-immiscible organic solvent like diethyl ether or ethyl acetate. Discard the organic layer, which contains neutral/basic impurities.
-
Precipitation: Cool the remaining aqueous layer in an ice bath. Slowly add a dilute acid (e.g., 1M HCl) dropwise with stirring until the solution is acidic (test with pH paper). The pure this compound will precipitate out of the solution.
-
Isolation, Washing, and Drying: Collect the precipitated solid by vacuum filtration. Wash the crystals thoroughly with cold deionized water to remove any residual salts. Dry the purified product completely.[3]
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. Studies of solubility of dicarboxilic acid mixtures in organic solvents | Eastern-European Journal of Enterprise Technologies [journals.uran.ua]
- 5. In silico screening of dicarboxylic acids for cocrystallization with phenylpiperazine derivatives based on both cocrystallization propensity and solubility advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN106008311A - Refinement method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Solubility Challenges with 1H-Indole-2,5-dicarboxylic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming the solubility challenges associated with 1H-indole-2,5-dicarboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to assist in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a crystalline solid that typically exhibits low solubility in water and many common non-polar organic solvents at room temperature. Its rigid, planar indole structure combined with two carboxylic acid groups leads to strong intermolecular hydrogen bonding in the solid state, making it challenging to dissolve.
Q2: In which solvents is this compound likely to have higher solubility?
Based on the behavior of similar aromatic dicarboxylic acids, solubility is expected to be significantly higher in polar aprotic solvents. These solvents can effectively disrupt the intermolecular hydrogen bonds of the solute.
Q3: How does temperature affect the solubility of this compound?
Increasing the temperature generally enhances the solubility of organic compounds, including dicarboxylic acids. Heating the solvent provides the necessary energy to overcome the crystal lattice energy of the solid, facilitating the dissolution process.
Q4: How does pH influence the solubility of this compound in aqueous solutions?
As a dicarboxylic acid, its aqueous solubility is highly pH-dependent. In basic solutions, the carboxylic acid groups are deprotonated to form carboxylate salts, which are significantly more polar and, therefore, more soluble in water. A pH above 8 is generally a good target for enhancing aqueous solubility.[1]
Q5: Can sonication be used to improve the dissolution of this compound?
Yes, sonication is a useful technique for accelerating the dissolution process.[2] The high-frequency sound waves generate cavitation bubbles that agitate the particles, breaking down aggregates and increasing the surface area available for solvation.[2]
Troubleshooting Guide
This guide addresses common issues encountered when trying to dissolve this compound.
| Issue | Possible Cause | Suggested Solution(s) |
| Compound will not dissolve in a non-polar organic solvent (e.g., hexane, toluene). | The polarity of the solvent is too low to overcome the strong intermolecular forces of the dicarboxylic acid. | Switch to a more polar solvent. Polar aprotic solvents like DMSO or DMF are excellent starting points. |
| Compound has poor solubility in a polar protic solvent (e.g., ethanol, methanol) at room temperature. | While more polar, these solvents may still not be sufficient to fully dissolve the compound without assistance. | 1. Heating: Gently warm the solution while stirring. 2. Sonication: Use an ultrasonic bath to aid dissolution. 3. Co-solvent: Add a small amount of a stronger polar aprotic solvent like DMSO. |
| Compound is insoluble in neutral aqueous buffers (e.g., PBS pH 7.4). | The carboxylic acid groups are protonated at neutral pH, leading to low polarity and strong crystal lattice energy. | pH Adjustment: Increase the pH of the aqueous solution by adding a base (e.g., 1M NaOH) dropwise until the compound dissolves. The formation of the dicarboxylate salt dramatically increases aqueous solubility. |
| Precipitation occurs when a concentrated stock solution in an organic solvent (e.g., DMSO) is diluted into an aqueous buffer. | The compound's solubility limit is exceeded in the final aqueous solution, even with a small percentage of the organic co-solvent. | 1. Increase the final volume of the aqueous buffer to lower the final concentration of the compound. 2. Vortex vigorously while adding the stock solution to the buffer to ensure rapid dispersion. 3. Slightly increase the pH of the final aqueous solution. |
| The compound appears to "oil out" or form a separate liquid phase instead of dissolving. | This can occur if the dissolution is attempted at a temperature above the compound's melting point in the presence of a solvent in which it is not fully miscible. | 1. Use a larger volume of solvent. 2. Attempt dissolution at a lower temperature for a longer period, possibly with sonication. 3. Switch to a more suitable solvent. |
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively available in the literature, the following tables provide estimated solubility and data for structurally related compounds to guide solvent selection.
Table 1: Estimated Qualitative Solubility of this compound
| Solvent | Type | Estimated Solubility |
| Water (neutral pH) | Polar Protic | Very Low |
| Methanol | Polar Protic | Low to Moderate |
| Ethanol | Polar Protic | Low to Moderate |
| Acetone | Polar Aprotic | Moderate |
| Dimethylformamide (DMF) | Polar Aprotic | High |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | High |
Table 2: Solubility of Structurally Related Indole Carboxylic Acids
| Compound | Solvent | Temperature | Solubility |
| Indole-2-carboxylic acid | Water | Room Temp. | < 0.1 mg/mL |
| Indole-2-carboxylic acid | Methanol | Not Specified | ~50 mg/mL |
| Indole-2-carboxylic acid | Ethanol | Not Specified | ~50 mg/mL |
| 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid | Not Specified | Not Specified | 39.5 µg/mL |
Note: The data in Table 2 is for related compounds and should be used as a general guideline. Actual solubility of this compound may vary.
Experimental Protocols
Protocol 1: Dissolution in a Polar Aprotic Solvent (e.g., DMSO, DMF)
-
Preparation: Weigh the desired amount of this compound into a clean, dry vial.
-
Solvent Addition: Add the calculated volume of high-purity DMSO or DMF to achieve the target concentration.
-
Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes.
-
Assisted Dissolution (if necessary):
-
Heating: Gently warm the vial in a water bath (37-50°C) for 5-10 minutes.
-
Sonication: Place the vial in a bath sonicator for 5-10 minute intervals.
-
-
Final Inspection: Visually inspect the solution to ensure it is clear and free of particulates. If particulates remain, consider filtration through a 0.22 µm syringe filter compatible with the solvent.
Protocol 2: Dissolution in an Aqueous Solution via pH Adjustment
-
Preparation: Weigh the desired amount of this compound and place it in a suitable container.
-
Initial Suspension: Add a portion of the desired aqueous buffer (e.g., deionized water, PBS). The compound will likely not dissolve at this stage.
-
pH Adjustment: While stirring, add a base (e.g., 1M NaOH or 1M KOH) dropwise to the suspension.
-
Monitoring: Monitor the dissolution of the solid. Continue adding the base until the compound is fully dissolved and the solution is clear.
-
Final pH and Volume Adjustment: Once the compound is dissolved, check the pH of the solution. Adjust the pH to the desired final value using an appropriate acid (e.g., 1M HCl) or base. Add the remaining aqueous buffer to reach the final desired volume. Note: Be cautious that lowering the pH significantly may cause the compound to precipitate.
Visualizations
References
Technical Support Center: Synthesis of 1H-Indole-2,5-dicarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1H-indole-2,5-dicarboxylic acid. The guidance is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method is the Reissert indole synthesis.[1][2][3] This approach involves the condensation of a substituted o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization to form the indole ring system.[1][2] The resulting diester is then hydrolyzed to yield the final dicarboxylic acid.
Q2: My initial condensation reaction is giving a low yield. What are the likely causes?
Low yields in the initial condensation of the substituted o-nitrotoluene with diethyl oxalate are often due to issues with the base or reaction conditions. The choice of base is critical, with potassium ethoxide generally giving better results than sodium ethoxide.[1] The reaction is also sensitive to moisture, so ensuring anhydrous conditions is crucial.
Q3: During the reductive cyclization step, I am observing multiple side products. What are they and how can I minimize them?
The reductive cyclization of the nitro group to an amine, which then cyclizes, is a key step where side reactions can occur. Incomplete reduction can lead to the formation of various intermediates. Over-reduction or harsh reaction conditions can sometimes result in the formation of undesired byproducts.[4] Using a milder reducing agent or carefully controlling the reaction temperature and time can help minimize these side reactions.
Q4: The final hydrolysis of the diester to the dicarboxylic acid is not going to completion. What can I do?
Incomplete hydrolysis can be due to several factors, including the choice of base, reaction temperature, and reaction time. Lithium hydroxide is often an effective base for the saponification of esters.[5] If the reaction is sluggish, gentle heating can be applied, but it is important to monitor the reaction to avoid potential degradation of the indole ring. The use of a co-solvent like THF or methanol can also improve the solubility of the ester and facilitate hydrolysis.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield in the Condensation of 4-Methyl-3-nitrobenzoate with Diethyl Oxalate
Possible Causes & Solutions
| Cause | Solution |
| Ineffective Base | Use potassium ethoxide instead of sodium ethoxide for a stronger base.[1] |
| Presence of Moisture | Ensure all glassware is oven-dried and use anhydrous solvents. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. The reaction may require cooling to control exothermicity. |
| Impure Starting Materials | Use freshly purified starting materials to avoid side reactions. |
Problem 2: Formation of Side Products During Reductive Cyclization
Possible Causes & Solutions
| Cause | Solution |
| Incomplete Reduction | Increase the amount of reducing agent or the reaction time. Monitor the reaction by TLC to ensure complete conversion of the nitro group. |
| Over-reduction or Degradation | Use a milder reducing agent such as ferrous sulfate and ammonia.[2] Control the reaction temperature carefully. |
| Formation of Quinolones | Certain reduction conditions, especially with PtO2 in ethanol, can favor the formation of quinolone byproducts.[6] Consider alternative reducing systems like zinc in acetic acid.[1] |
Problem 3: Incomplete Hydrolysis of Diethyl 1H-indole-2,5-dicarboxylate
Possible Causes & Solutions
| Cause | Solution |
| Insufficient Base | Use a sufficient excess of a strong base like lithium hydroxide or potassium hydroxide. |
| Poor Solubility of the Ester | Use a co-solvent system such as THF/water or methanol/water to improve solubility. |
| Low Reaction Temperature | Gently heat the reaction mixture to increase the rate of hydrolysis, while monitoring for any degradation. |
| Ester Re-formation during Workup | Ensure the reaction mixture is sufficiently basic before workup to prevent re-esterification. Acidify the solution only after the hydrolysis is complete to precipitate the dicarboxylic acid. |
Experimental Protocols
General Procedure for the Reissert Synthesis of this compound
A plausible synthetic route is outlined below, based on the principles of the Reissert indole synthesis.
Step 1: Condensation A substituted o-nitrotoluene is condensed with diethyl oxalate in the presence of a strong base like potassium ethoxide in an anhydrous solvent.[1]
Step 2: Reductive Cyclization The resulting ethyl o-nitrophenylpyruvate derivative is then subjected to reductive cyclization. This is typically achieved using reducing agents like zinc in acetic acid or ferrous sulfate with ammonia.[1][2] This step yields the diethyl 1H-indole-2,5-dicarboxylate.
Step 3: Hydrolysis The final step is the hydrolysis of the diethyl ester to the desired this compound. This is typically carried out using a strong base such as lithium hydroxide or potassium hydroxide in a mixture of water and an organic solvent like THF or ethanol.[5]
Visualizations
Caption: Workflow for the Reissert Synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Improving the purity of 1H-indole-2,5-dicarboxylic acid for analysis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the purity of 1H-indole-2,5-dicarboxylic acid for analytical purposes.
Frequently Asked Questions (FAQs)
Q1: What are the typical purity specifications for commercial this compound?
Commercially available this compound is typically supplied with a purity of 97% or greater, with some suppliers guaranteeing a minimum assay of 98.0%.[1][2] This level of purity is crucial for applications such as pharmaceutical intermediate synthesis and fine chemical manufacturing.[1]
Q2: What common impurities might be present in my synthesized this compound?
Impurities often depend on the synthetic route used. Common synthesis methods, such as those starting from substituted nitrotoluenes, can introduce specific impurities.[3][4] Potential impurities may include:
-
Unreacted Starting Materials: Such as o-nitrotoluene or diethyl oxalate.[3][5]
-
Intermediates: Incomplete cyclization or decarboxylation can leave reaction intermediates in the final product.[4]
-
Side-Reaction Products: Products arising from alternative reaction pathways.
-
Oxidation Products: Indole rings can be susceptible to oxidation, which may lead to colored impurities.[6]
-
Residual Solvents and Reagents: Solvents or reagents used during the synthesis and workup.
Q3: What is the recommended first-step for purifying crude this compound?
Recrystallization is the most common and effective initial purification step.[3] Due to the presence of two carboxylic acid groups, the solubility of this compound is highly dependent on pH. A pH-mediated recrystallization is particularly effective. This involves dissolving the crude product in an aqueous basic solution, treating it with activated carbon to remove colored impurities, and then re-precipitating the purified product by acidifying the solution.[7]
Q4: How can I perform a reliable purity analysis using High-Performance Liquid Chromatography (HPLC)?
A reverse-phase HPLC (RP-HPLC) method is suitable for assessing the purity of this compound.[6][8] A standard setup would involve a C18 column with a gradient elution using a buffered aqueous mobile phase and an organic modifier like acetonitrile.[6] For mass spectrometry (MS) compatibility, it is advisable to use a mobile phase with formic acid instead of non-volatile salts like phosphoric acid.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification and analysis workflow.
Problem: Purity is low (<98%) after initial synthesis and workup.
Solution: Perform a pH-mediated recrystallization. This technique exploits the differential solubility of the acidic product and non-acidic impurities.
-
Step 1: Dissolve the crude solid in a dilute aqueous base (e.g., sodium carbonate or sodium hydroxide solution) until the pH is between 7 and 8.[7]
-
Step 2: Add a small amount of activated carbon to the solution to adsorb colored impurities.
-
Step 3: Heat the mixture gently and then filter it to remove the activated carbon and any insoluble material.
-
Step 4: Cool the filtrate and slowly add a dilute acid (e.g., hydrochloric acid) with stirring until the pH is between 1 and 2 to precipitate the purified product.[7]
-
Step 5: Collect the crystals by filtration, wash with cold deionized water, and dry thoroughly.
Caption: General workflow for the purification of this compound.
Problem: Persistent impurities are observed in the HPLC chromatogram after recrystallization.
Solution: If recrystallization is insufficient, more advanced techniques are required. First, identify the impurity, then select an appropriate purification method.
-
Step 1: Impurity Identification: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the impurity.[6] This data, along with fragmentation patterns (MS/MS), can help propose a structure.[6]
-
Step 2: Advanced Purification:
-
Preparative HPLC: If the impurity has a different retention time from the main product, preparative HPLC can be used for isolation.[8] This method is scalable from analytical methods.[8]
-
Column Chromatography: For larger scales, silica gel column chromatography may be effective, though the high polarity of the dicarboxylic acid can make it challenging. A polar solvent system would be required.
-
Caption: Troubleshooting guide for removing persistent impurities.
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC
This protocol provides a general method for determining the purity of this compound samples.
-
Instrumentation: An HPLC system equipped with a UV or Diode Array Detector (DAD) and a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is required.[6][9]
-
Sample Preparation:
-
Chromatographic Conditions: The following table summarizes typical starting conditions. Optimization may be necessary.
Parameter Recommended Value Mobile Phase A 0.1% Formic Acid in Water[6] Mobile Phase B Acetonitrile[6] Gradient 10% B to 90% B over 20 minutes Flow Rate 1.0 mL/min[6] Column Temp. 30-35 °C[6][9] Injection Vol. 10 µL[6] Detection λ 280 nm[6] -
Data Analysis: Determine purity by calculating the area percentage of the main product peak relative to the total area of all observed peaks in the chromatogram.[6]
Protocol 2: Purification by pH-Mediated Recrystallization
This protocol is adapted from a method described for indole-2-carboxylic acid purification.[7]
-
Dissolution: Place the crude this compound in a flask. Add deionized water and slowly add a 25-30% sodium hydroxide solution dropwise while stirring until the solid dissolves and the pH of the solution reaches 7-8.[7]
-
Decolorization: Add activated carbon (approximately 1-2% of the crude product weight) to the solution. Heat the mixture gently (e.g., to 50-60°C) with stirring for 15-20 minutes.
-
Filtration: Filter the hot solution through a pad of celite or filter paper to remove the activated carbon. Collect the clear filtrate.
-
Precipitation: Cool the filtrate in an ice bath. With vigorous stirring, slowly add a 1M hydrochloric acid solution. Crystals will begin to precipitate. Continue adding acid until the pH of the slurry is between 1 and 2.[7]
-
Isolation: Allow the mixture to stir in the ice bath for another 30 minutes to ensure complete crystallization. Collect the purified crystals by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of ice-cold deionized water to remove residual salts. Dry the crystals under vacuum to a constant weight.
Data Presentation
Table 1: Potential Impurities and Their Sources
| Impurity Type | Potential Source | Recommended Analytical Technique |
| Starting Materials | Incomplete reaction during synthesis.[3][6] | HPLC, LC-MS |
| Reaction Intermediates | Incomplete cyclization or other synthetic steps.[4] | LC-MS, NMR |
| Oxidation Byproducts | Air or oxidant exposure during synthesis or storage.[6] | HPLC, LC-MS |
| Isomeric Impurities | Non-specific reactions leading to other dicarboxylic acid isomers. | HPLC, LC-MS |
Table 2: HPLC Method Parameters
| Parameter | Setting | Rationale |
| Column | C18 (Reversed-Phase) | Good retention and separation for aromatic acids.[6][9] |
| Mobile Phase | Acetonitrile/Water with Formic Acid | Provides good peak shape and is MS-compatible.[6][8] |
| Detection | UV at ~280 nm | Indole ring system has strong absorbance in this region.[6] |
| Temperature | 30-35 °C | Improves peak shape and run-to-run reproducibility.[6][9] |
References
- 1. nbinno.com [nbinno.com]
- 2. chemscene.com [chemscene.com]
- 3. tandfonline.com [tandfonline.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. CN102020600B - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 8. Separation of 1H-Indole-2,7-dicarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. longdom.org [longdom.org]
Technical Support Center: MOF Synthesis with 1H-indole-2,5-dicarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals working on the synthesis of Metal-Organic Frameworks (MOFs) using the 1H-indole-2,5-dicarboxylic acid linker.
Frequently Asked Questions (FAQs)
Q1: What are the potential coordination sites of the this compound linker?
The primary coordination sites are the oxygen atoms of the two carboxylate groups. These groups can bind to metal centers in various modes (monodentate, bidentate chelating, or bridging). The indole nitrogen atom is generally not considered a primary coordination site due to the presence of the N-H proton. However, this N-H group can participate in hydrogen bonding, which may influence the final structure.[1]
Q2: I am observing a low yield of my MOF product. What are the possible causes and solutions?
Low product yield can stem from several factors:
-
Incomplete linker dissolution: this compound may have limited solubility in common solvents. Ensure the linker is fully dissolved before initiating the reaction. Sonication or gentle heating of the linker and solvent mixture can aid dissolution.
-
Suboptimal reaction conditions: The temperature and reaction time may not be ideal for the specific metal-linker combination. A systematic optimization of these parameters is recommended.
-
Incorrect pH: The pH of the reaction mixture can significantly affect the deprotonation of the carboxylic acid groups and the formation of the MOF structure. The use of modulators or bases can help control the pH.
-
Linker degradation: Although generally stable, indole-containing compounds can be susceptible to degradation under harsh conditions (e.g., high temperatures or strongly acidic/basic media).
Q3: The PXRD pattern of my product shows broad peaks, indicating low crystallinity or an amorphous product. How can I improve the crystallinity?
Improving crystallinity often involves modifying the reaction conditions to slow down the nucleation and growth process:
-
Temperature profile: A slower heating ramp or a lower reaction temperature can promote the formation of more ordered crystals.
-
Solvent system: The choice of solvent can influence the solubility of the reactants and the stability of the forming MOF. Experiment with different solvents or solvent mixtures (e.g., DMF/ethanol).
-
Modulators: The addition of a modulator, such as a monocarboxylic acid (e.g., acetic acid or formic acid), can compete with the linker for coordination to the metal center, thereby slowing down the crystallization process and leading to more crystalline products.
-
Concentration: Lowering the concentration of the reactants can sometimes favor the growth of larger, more well-defined crystals.
Q4: My product is an insoluble powder, but it is not the expected MOF structure. What could be the issue?
The formation of a non-MOF, insoluble precipitate could be due to the formation of a dense, non-porous coordination polymer or a metal hydroxide/oxide. This can be influenced by:
-
Rapid precipitation: If the reaction proceeds too quickly, a disordered, kinetically favored product may form instead of the thermodynamically stable MOF. Using modulators or adjusting the temperature can help.
-
Water content: The presence of excess water can lead to the formation of metal hydroxides or oxides, especially with highly reactive metal precursors. Ensure the use of anhydrous solvents if necessary for your system.
-
Stoichiometry: The metal-to-linker ratio is a critical parameter in MOF synthesis. An incorrect ratio can lead to the formation of different phases.
Troubleshooting Guide
Problem: Poor or No Crystallinity (Amorphous Product)
| Potential Cause | Suggested Solution |
| Linker Solubility | The this compound linker may not be fully dissolved. |
| - Increase the solvent volume. | |
| - Use sonication to aid dissolution. | |
| - Gently heat the linker in the solvent before adding the metal source. | |
| - Consider a different solvent system (e.g., DMF, DEF, DMSO, or mixtures). | |
| Reaction Kinetics | The nucleation and crystal growth may be too rapid. |
| - Lower the reaction temperature. | |
| - Use a slower heating ramp. | |
| - Add a modulator (e.g., acetic acid, formic acid) to slow down the reaction. | |
| pH of the solution | The pH may not be optimal for deprotonation and coordination. |
| - Add a small amount of a base (e.g., triethylamine) to facilitate deprotonation. | |
| - Use a modulating acid to control the pH. | |
| Intermolecular Interactions | Hydrogen bonding from the indole N-H group might be disrupting the framework formation.[1] |
| - Experiment with solvents that can disrupt hydrogen bonding. | |
| - Consider N-alkylation of the indole ring if permissible for the application. |
Experimental Protocols
General Solvothermal Synthesis Protocol for an Indole-Dicarboxylate MOF
This protocol is a general starting point and should be optimized for specific metal-linker systems.
-
Reactant Preparation:
-
In a 20 mL scintillation vial, add 0.1 mmol of this compound.
-
Add 5 mL of N,N-dimethylformamide (DMF).
-
Sonicate the mixture for 15-20 minutes until the linker is fully dissolved.
-
-
Metal Source Addition:
-
To the linker solution, add 0.1 mmol of the chosen metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O).
-
If using a modulator, add 10 equivalents of the modulator (e.g., acetic acid) to the solution.
-
-
Reaction:
-
Cap the vial tightly.
-
Place the vial in a preheated oven at 100-120°C for 24-72 hours.
-
-
Product Isolation and Activation:
-
After the reaction, allow the oven to cool down to room temperature.
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the product with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
Perform a solvent exchange by immersing the product in a volatile solvent like ethanol or acetone for 2-3 days, replacing the solvent daily.
-
Dry the product under vacuum at an elevated temperature (e.g., 150°C) to remove the solvent molecules from the pores.
-
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in MOF synthesis.
Potential Coordination Modes of the Linker
Caption: Possible coordination modes of the carboxylate groups with metal (M) centers.
References
Technical Support Center: Scaling Up the Synthesis of 1H-Indole-2,5-dicarboxylic Acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 1H-indole-2,5-dicarboxylic acid, with a focus on scaling up the process. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound on a larger scale?
A1: A widely employed and scalable method involves a two-step sequence: the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by a Fischer indole synthesis to construct the indole ring system. The resulting dialkyl 1H-indole-2,5-dicarboxylate is then hydrolyzed to the final dicarboxylic acid.[1][2][3]
Q2: What are the critical parameters to control during the Fischer indole synthesis step for this particular molecule?
A2: The choice and concentration of the acid catalyst are crucial, especially due to the presence of two electron-withdrawing ester groups which can make cyclization more difficult.[4] Stronger acids like sulfuric acid or polyphosphoric acid (PPA) are often required.[4] Reaction temperature and time must also be carefully optimized to ensure the reaction proceeds to completion without causing decomposition of the product.[5]
Q3: What are some common challenges in purifying the final this compound product?
A3: Dicarboxylic acids can sometimes be challenging to purify due to their polarity and potentially low solubility in common organic solvents. Common impurities may include unhydrolyzed mono-ester or starting diester, as well as side products from the synthesis. Recrystallization from a suitable solvent system is a common and effective purification method.[6] Washing the crude product with appropriate solvents to remove less polar impurities is also recommended.
Q4: Are there any specific safety precautions I should take when running this synthesis at a larger scale?
A4: Yes, when scaling up, it is crucial to consider the exothermic nature of some of the reactions, particularly the acid-catalyzed cyclization and the neutralization steps. Proper cooling and controlled addition of reagents are essential. Working in a well-ventilated fume hood and using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. A thorough risk assessment should be conducted before commencing any large-scale synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the hydrazone intermediate in the Japp-Klingemann reaction. | Incomplete diazotization of the starting aniline. | Ensure the temperature is maintained at 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure the starting aniline is fully dissolved in the acidic solution. |
| Incorrect pH for the coupling reaction. | The Japp-Klingemann reaction typically requires a specific pH range for optimal coupling. Adjust the pH of the reaction mixture as specified in the protocol. | |
| Low yield of diethyl 1H-indole-2,5-dicarboxylate in the Fischer indole synthesis. | Inappropriate or insufficient acid catalyst. | The two electron-withdrawing ester groups can deactivate the ring, requiring a stronger acid. Consider using polyphosphoric acid (PPA) or concentrated sulfuric acid. Perform small-scale trials to optimize the catalyst and its concentration.[4] |
| Suboptimal reaction temperature or time. | The[2][2]-sigmatropic rearrangement in the Fischer synthesis has a significant activation energy. Gradually increase the reaction temperature while monitoring for decomposition by TLC. Optimize the reaction time to ensure completion without degrading the product.[5] | |
| Incomplete hydrolysis of the diethyl ester to the dicarboxylic acid. | Insufficient base or reaction time. | Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide. Increase the reaction time and/or temperature to drive the hydrolysis to completion. Monitor the reaction progress by TLC or HPLC. |
| Steric hindrance. | While less common for ethyl esters, significant steric hindrance around the ester groups could slow down hydrolysis. If this is suspected, more forcing conditions (higher temperature, longer reaction time) may be necessary. | |
| Difficulty in purifying the final this compound. | Presence of persistent impurities. | If recrystallization is ineffective, consider converting the dicarboxylic acid to its disodium salt by treating it with a stoichiometric amount of sodium hydroxide, followed by washing with an organic solvent to remove non-acidic impurities. The dicarboxylic acid can then be regenerated by acidification. |
| Product is discolored. | Treat a solution of the crude product with activated carbon before recrystallization to remove colored impurities.[6] |
Experimental Protocols
The following are proposed, detailed experimental protocols for the key steps in the synthesis of this compound. These should be optimized for specific laboratory conditions and scale.
Diagram of the Overall Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of Diethyl 1H-indole-2,5-dicarboxylate
This protocol combines the Japp-Klingemann reaction and the Fischer indole synthesis.
Step 1: Japp-Klingemann Reaction to form the Hydrazone Intermediate
-
Diazotization of 4-Aminobenzoic Acid:
-
In a flask equipped with a stirrer, thermometer, and dropping funnel, suspend 4-aminobenzoic acid in a solution of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.
-
-
Coupling Reaction:
-
In a separate, larger flask, dissolve diethyl 2-oxobutanedioate and sodium acetate in ethanol. Cool the solution to 0-5 °C with vigorous stirring.
-
Slowly add the freshly prepared diazonium salt solution to the solution of the β-ketoester.
-
Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.
-
The resulting hydrazone may precipitate from the solution.
-
Step 2: Fischer Indole Synthesis
-
Cyclization:
-
Isolate the crude hydrazone intermediate by filtration.
-
In a flask equipped with a reflux condenser and a stirrer, add the hydrazone and a strong acid catalyst such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and ethanol.
-
Heat the mixture to the appropriate temperature (e.g., 80-100 °C) and monitor the reaction by TLC.
-
The reaction time will vary depending on the scale and catalyst used.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture and pour it onto crushed ice.
-
The crude diethyl 1H-indole-2,5-dicarboxylate will precipitate.
-
Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
-
Protocol 2: Hydrolysis of Diethyl 1H-indole-2,5-dicarboxylate
-
Saponification:
-
In a round-bottom flask, dissolve the diethyl 1H-indole-2,5-dicarboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide or potassium hydroxide.
-
Heat the mixture at reflux until the hydrolysis is complete (monitor by TLC or HPLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic, causing the this compound to precipitate.
-
Collect the solid product by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.
-
The purity can be further enhanced by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Data Presentation
The following table summarizes expected inputs and outputs for the synthesis. Note that yields are estimates and will vary based on reaction scale and optimization.
| Reaction Step | Key Reactants | Key Product | Typical Yield (%) | Purity Target (%) |
| Japp-Klingemann | 4-Aminobenzoic acid, Diethyl 2-oxobutanedioate | Hydrazone Intermediate | 70-85 | >90 |
| Fischer Indole Synthesis | Hydrazone Intermediate | Diethyl 1H-indole-2,5-dicarboxylate | 60-75 | >95 |
| Alkaline Hydrolysis | Diethyl 1H-indole-2,5-dicarboxylate | This compound | 85-95 | >98 |
Signaling Pathways and Logical Relationships
Japp-Klingemann Reaction Mechanism
Caption: Key steps in the Japp-Klingemann reaction mechanism.
Fischer Indole Synthesis Mechanism
Caption: The mechanistic pathway of the Fischer indole synthesis.
References
Technical Support Center: Synthesis of 1H-Indole-2,5-dicarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-indole-2,5-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Which general synthetic routes are applicable for this compound?
While specific literature on the direct synthesis of this compound is not abundant, established indole synthesis methodologies can be adapted. These include modifications of classical named reactions such as the Fischer, Reissert, or Bischler-Möhlau indole syntheses.[1][2] Transition metal-catalyzed methods, particularly those employing palladium or copper, also offer viable pathways for constructing the indole nucleus.[3][4]
Q2: What are the critical parameters to control during the synthesis?
Successful synthesis of this compound hinges on the careful control of several parameters:
-
Catalyst Selection: The choice of catalyst is crucial and depends on the chosen synthetic route. Both acid catalysts (e.g., ZnCl₂, PPA, HCl) and transition metal catalysts can be employed.[1]
-
Reaction Temperature: Indole synthesis can be highly sensitive to temperature. Optimization is often required to maximize yield and minimize side-product formation.[1]
-
Solvent: The polarity and boiling point of the solvent can significantly influence reaction kinetics and product solubility.
-
Purity of Starting Materials: Impurities in the starting materials can lead to unwanted side reactions and lower the overall yield.[1]
Q3: Are there any known safety precautions for the synthesis of indole derivatives?
Yes, standard laboratory safety protocols should be strictly followed. Some reagents used in indole synthesis, such as strong acids and certain organometallic catalysts, are hazardous. Additionally, some intermediates, like azides, are potentially explosive and must be handled with extreme care. Always consult the safety data sheets (SDS) for all chemicals used and perform a thorough risk assessment before starting any experiment.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst | The chosen catalyst may not be active enough for the specific substrates. Screen a panel of catalysts. For Fischer indole synthesis, vary the acid catalyst (e.g., ZnCl₂, PPA, H₂SO₄). For cross-coupling strategies, consider different palladium or copper catalysts and ligands.[1][2][3] |
| Incorrect Reaction Temperature | Systematically vary the reaction temperature. Some cyclization reactions require elevated temperatures, while others may proceed more cleanly at lower temperatures to avoid decomposition.[1] |
| Poor Quality Starting Materials | Ensure the purity of all reactants and solvents. Impurities can poison the catalyst or participate in side reactions.[1] |
| Presence of Inhibiting Functional Groups | Electron-donating or -withdrawing groups on the starting materials can significantly affect the reaction outcome.[1] Protecting groups may be necessary for sensitive functionalities. |
| Steric Hindrance | Bulky substituents on the starting materials may prevent the reaction from proceeding. Consider alternative starting materials with less steric bulk if possible.[1] |
Problem 2: Formation of Multiple Products/Side Reactions
| Potential Cause | Troubleshooting Steps |
| Lack of Regioselectivity | In reactions with unsymmetrical starting materials, the formation of regioisomers is a common issue. The choice of catalyst and reaction conditions can influence regioselectivity. Experiment with different catalysts and solvents to favor the desired isomer. |
| N-N Bond Cleavage (Fischer Indole Synthesis) | Electron-donating groups on the carbonyl component can lead to N-N bond cleavage as a competing reaction to the desired cyclization.[1] Using a milder acid catalyst or a Lewis acid (e.g., ZnCl₂) may mitigate this issue.[5] |
| Over-oxidation or Decomposition | The indole nucleus can be sensitive to harsh reaction conditions. Avoid excessively high temperatures and strong oxidizing agents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions. |
Problem 3: Product Purification Challenges
| Potential Cause | Troubleshooting Steps |
| Product is Insoluble | The dicarboxylic acid nature of the product may lead to low solubility in common organic solvents. Consider converting the carboxylic acids to their corresponding esters for easier purification by chromatography, followed by hydrolysis to obtain the final product. |
| Co-elution with Impurities | If impurities are difficult to separate by column chromatography, recrystallization from a suitable solvent system may be an effective purification method. |
| Discoloration of Product | Colored impurities can often be removed by treatment with activated carbon or by recrystallization. |
Experimental Protocols
Note: The following are generalized protocols and may require optimization for the specific synthesis of this compound.
General Protocol for Fischer Indole Synthesis
-
Hydrazone Formation: An equimolar mixture of the appropriately substituted arylhydrazine and a suitable carbonyl compound (e.g., a pyruvate derivative) is heated in a solvent such as acetic acid or ethanol to form the arylhydrazone.[1]
-
Indolization: The formed arylhydrazone (which can be isolated or used in situ) is heated in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a strong protic acid) to effect cyclization to the indole-2-carboxylic acid derivative.[1]
-
Work-up and Purification: The reaction mixture is cooled and neutralized. The crude product is then collected by filtration or extraction and purified by recrystallization or column chromatography.
-
Modification of the 5-position: Further functionalization at the 5-position to introduce the second carboxylic acid group would be required in a subsequent step, for instance, through a directed metallation-carboxylation sequence.
General Protocol for Palladium-Catalyzed Indole Synthesis (e.g., Larock Indole Synthesis)
-
Reaction Setup: A reaction vessel is charged with an appropriately substituted 2-haloaniline, a suitable alkyne, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a phosphine ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent (e.g., DMF or toluene).
-
Reaction Execution: The mixture is heated under an inert atmosphere to the desired temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Visualizations
Caption: A generalized workflow for the Fischer Indole Synthesis route.
Caption: A decision-making workflow for troubleshooting low product yield.
References
Validation & Comparative
Spectroscopic Analysis of 1H-Indole-2,5-dicarboxylic Acid: A Comparative Guide
In the landscape of drug discovery and materials science, the structural elucidation of organic molecules is paramount. For researchers and scientists working with indole derivatives, particularly 1H-indole-2,5-dicarboxylic acid, a thorough understanding of its spectroscopic characteristics is crucial for identification, purity assessment, and the study of its interactions. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data of this compound and its isomers, offering a valuable resource for professionals in the field.
While direct experimental spectral data for this compound is not extensively available in public databases, we can predict its spectral features based on its structure and compare them with the well-documented spectra of its isomers, such as 1H-indole-2-carboxylic acid and 1H-indole-3-carboxylic acid. This comparative approach allows for a deeper understanding of how the substitution pattern on the indole ring influences the spectroscopic output.
Comparative NMR Data
The 1H NMR spectrum of indole derivatives provides a wealth of information about the proton environment. The chemical shifts, coupling constants, and signal multiplicities are highly sensitive to the electronic effects of the substituents. In the case of indole dicarboxylic acids, the positions of the electron-withdrawing carboxylic acid groups significantly impact the chemical shifts of the aromatic protons.
For this compound, one would expect the proton at position 3 of the indole ring to appear as a singlet at a downfield chemical shift due to the adjacent carboxylic acid group at position 2. The protons on the benzene ring (positions 4, 6, and 7) would exhibit a distinct splitting pattern, with the proton at position 4 likely being the most deshielded due to the anisotropic effect of the carboxylic acid group at position 5.
Below is a comparison with the experimental data for 1H-indole-2-carboxylic acid and 1H-indole-3-carboxylic acid.
Table 1: 1H NMR Spectral Data of Indole Carboxylic Acid Isomers
| Compound | Solvent | Proton | Chemical Shift (ppm) |
| 1H-Indole-2-carboxylic acid | DMSO-d6 | H-3 | 7.261 |
| H-4 | 7.669 | ||
| H-5 | 7.139 | ||
| H-6 | 7.081 | ||
| H-7 | 7.480 | ||
| NH | 11.8 | ||
| COOH | 13.0 | ||
| 1H-Indole-3-carboxylic acid | Methanol | H-2 | 7.94 |
| H-4 | 8.06 | ||
| H-5 | 7.15 | ||
| H-6 | 7.15 | ||
| H-7 | 7.42 |
Data sourced from available literature.[1][2]
Comparative IR Data
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by the stretching vibrations of the N-H group of the indole ring, the O-H and C=O groups of the carboxylic acids, and the C=C bonds of the aromatic system.
The N-H stretch is typically observed in the range of 3300-3500 cm-1. The O-H stretch of the carboxylic acid appears as a broad band between 2500 and 3300 cm-1 due to hydrogen bonding. The C=O stretching vibration of the carboxylic acid is expected to be a strong, sharp peak around 1700 cm-1. The aromatic C=C stretching vibrations usually appear in the 1450-1600 cm-1 region.
Table 2: Characteristic IR Absorption Frequencies for Indole Carboxylic Acids
| Functional Group | Expected Absorption Range (cm-1) |
| N-H Stretch (Indole) | 3300 - 3500 |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) |
| C=O Stretch (Carboxylic Acid) | 1680 - 1720 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
These are general ranges and can vary based on the specific molecular environment and intermolecular interactions.
Experimental Protocols
The following are generalized experimental protocols for acquiring NMR and IR spectra, based on common laboratory practices.
NMR Spectroscopy: A sample of the indole carboxylic acid derivative (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in an NMR tube. The choice of solvent is critical as it can influence the chemical shifts. The 1H NMR spectrum is then recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Infrared Spectroscopy: For solid samples, an IR spectrum can be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin pellet. For ATR, the sample is placed directly on the ATR crystal. The spectrum is recorded using an FTIR spectrometer, and the absorption frequencies are reported in wavenumbers (cm-1).
Analytical Workflow
The logical flow for the spectroscopic analysis and comparison of indole carboxylic acid isomers can be visualized as follows:
Caption: Workflow for Spectroscopic Analysis.
References
Comparative Analysis of Analytical Techniques for 1H-Indole-2,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the characterization of 1H-indole-2,5-dicarboxylic acid, a versatile intermediate in organic synthesis.[1] While direct experimental mass spectrometry data for this specific molecule is not extensively available in public domains, this guide constructs a predictive fragmentation pattern based on the known behavior of related indole derivatives.[2] Furthermore, we compare this predicted data with alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing a comprehensive analytical toolkit for researchers.
Mass Spectrometry Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and structural features of a compound through fragmentation analysis. For this compound, Electron Ionization (EI) mass spectrometry is expected to induce characteristic fragmentation of the indole core and the dicarboxylic acid functionalities.
Predicted Fragmentation Pattern:
The fragmentation of dicarboxylic acids, such as those in the Krebs cycle, often involves decarboxylation events.[3] The indole nucleus itself has a characteristic fragmentation, often involving the loss of HCN.[4] Based on these principles and the analysis of related indole esters, a predicted fragmentation pathway for this compound is proposed. The initial molecular ion would likely undergo successive losses of the two carboxyl groups as CO2, followed by fragmentation of the indole ring.
Table 1: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value (Predicted) | Proposed Fragment Identity | Fragmentation Pathway |
| 205 | [M]+• (Molecular Ion) | - |
| 160 | [M - COOH]+ | Loss of one carboxyl group |
| 115 | [M - 2COOH]+ | Loss of both carboxyl groups |
| 89 | [C7H5N]+ | Fragmentation of the indole ring after decarboxylation |
| 88 | [C7H4N]+ | Further fragmentation of the indole ring |
Alternative Analytical Methods
A multi-technique approach is often essential for the unambiguous identification and characterization of a molecule. HPLC and NMR spectroscopy offer complementary information to mass spectrometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for the separation, identification, and quantification of compounds in a mixture. For indole dicarboxylic acids, reverse-phase HPLC is a common method.[5] The choice of a suitable column and mobile phase is critical for achieving good separation. For mass spectrometry-compatible applications, volatile buffers like formic acid are used instead of phosphoric acid.[5]
Table 2: Comparison of HPLC Methods for Related Indole Carboxylic Acids
| Compound | Column | Mobile Phase | Detection | Reference |
| 1H-Indole-2,7-dicarboxylic acid | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | MS | [5] |
| Indole-3-carboxylic acid | Kinetex 5 µm C18 | Acetonitrile, H2O (70:30 v/v) with 0.1% TFA | UV (260 nm) | [6] |
| Octahydro-1H-indole-2-carboxylic acid isomers | Inertsil ODS-4 C18 | 10 mM Potassium Phosphate Buffer (pH 3.0) | Refractive Index | [7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: ¹H NMR Data for Indole-2-carboxylic Acid (Reference)
| Proton | Chemical Shift (ppm) in DMSO-d₆ |
| NH (indole) | 11.8 |
| COOH | 13.0 |
| H3 | 7.261 |
| H4 | 7.669 |
| H5 | 7.139 |
| H6 | 7.081 |
| H7 | 7.480 |
| Data from ChemicalBook for Indole-2-carboxylic acid.[9] |
Experimental Protocols
Mass Spectrometry (Predictive Approach)
A standard approach for analyzing a solid sample like this compound would involve direct infusion or coupling with a gas or liquid chromatograph.
Sample Preparation: A dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile) is prepared.
Instrumentation (Typical GC-EI-MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Inlet: Gas chromatography for separation prior to MS, with an oven temperature program ramping from a low temperature (e.g., 60°C) to a high temperature (e.g., 325°C) to ensure volatilization and separation.[3]
High-Performance Liquid Chromatography (HPLC)
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.
Instrumentation (Based on similar compounds):
-
Column: A C18 reverse-phase column is commonly used for indole derivatives.[6][7]
-
Mobile Phase: A gradient of acetonitrile and water with an acid modifier like formic acid or trifluoroacetic acid is typical.[5][6]
-
Detector: A UV detector set at a wavelength where the indole chromophore absorbs (e.g., 260 nm) or a mass spectrometer.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: The sample is dissolved in a deuterated solvent, such as DMSO-d₆, which is effective for dissolving carboxylic acids.[9]
Instrumentation:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C spectra.
-
Experiments: Standard 1D ¹H and ¹³C experiments are performed, and 2D experiments like COSY and HSQC can be used to confirm assignments.
Visualizing the Workflow and Comparisons
Caption: Experimental Workflow for Mass Spectrometry Analysis.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 5. Separation of 1H-Indole-2,7-dicarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Indole-2-carboxylic acid(1477-50-5) 1H NMR [m.chemicalbook.com]
A Comparative Guide to MOF Linkers: Unveiling the Potential of 1H-Indole-2,5-Dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The rational design of Metal-Organic Frameworks (MOFs) hinges on the judicious selection of their constituent organic linkers. These molecular bridges dictate the resulting framework's topology, porosity, stability, and functionality, thereby governing its performance in diverse applications such as gas storage, catalysis, and drug delivery. While numerous linkers have been explored, this guide focuses on a comparative analysis of 1H-indole-2,5-dicarboxylic acid against other common dicarboxylic acid linkers.
It is important to note that while the potential of indole-based linkers is significant, comprehensive experimental data for MOFs synthesized specifically with this compound is not extensively available in peer-reviewed literature. Therefore, this guide will provide a comparative overview based on established data for widely-used linkers and project the anticipated properties of an indole-based MOF, offering a forward-looking perspective for researchers in the field.
Performance Comparison of Dicarboxylic Acid Linkers in MOFs
The following table summarizes key performance metrics for MOFs synthesized with different dicarboxylic acid linkers. The data for this compound is hypothetical and based on the known properties of the indole functional group and general principles of MOF chemistry.
| Linker | Structure | MOF Example (Metal Node) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) | Key Features & Potential Applications |
| Terephthalic Acid | Benzene-1,4-dicarboxylic acid | MOF-5 (Zn) | ~2900 | ~1.0 | ~400 | High porosity, well-studied, benchmark for gas storage. |
| UiO-66 (Zr) | ~1200 | ~0.5 | ~500 | Exceptional thermal and chemical stability, catalysis. | ||
| 2,5-Furandicarboxylic Acid | Furan-2,5-dicarboxylic acid | Zr-CAU-28 (Zr) | ~1006 | 0.42 | ~270 | Renewable resource, potential for "green" MOFs.[1] |
| Pyridine-2,5-Dicarboxylic Acid | Pyridine-2,5-dicarboxylic acid | M-UiO-66-PDCs (Zr, Ce, Hf) | Porous to N₂, CO₂, H₂O, MeOH | - | - | Hydrophilic character due to the nitrogen atom, potential for selective adsorption.[2] |
| This compound (Hypothetical) | This compound | Hypothetical Zn- or Cu-based MOF | Moderate to High | Moderate | Moderate | N-H group for post-synthetic modification, potential for luminescence and sensing applications, drug delivery. |
Detailed Methodologies
General Hydrothermal Synthesis of a Dicarboxylic Acid-Based MOF
This protocol provides a general procedure for the synthesis of a Metal-Organic Framework using a dicarboxylic acid linker and a metal salt via the hydrothermal method. This method can be adapted for the synthesis of MOFs with this compound.
Materials:
-
Dicarboxylic acid linker (e.g., this compound)
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF), or a mixture with water and/or ethanol)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Solution Preparation: In a typical synthesis, the dicarboxylic acid linker (e.g., 0.5 mmol) and the metal salt (e.g., 0.5 mmol) are dissolved in separate vials containing the chosen solvent (e.g., 10 mL each). Sonication may be used to aid dissolution.
-
Mixing: The two solutions are then combined in a Teflon-lined autoclave.
-
Sealing and Heating: The autoclave is securely sealed and placed in a programmable oven. The reaction temperature is typically ramped to between 80°C and 150°C and held for a period of 24 to 72 hours.
-
Cooling and Crystal Collection: After the reaction, the autoclave is allowed to cool slowly to room temperature. The resulting crystalline product is collected by filtration or decantation.
-
Washing: The collected crystals are washed several times with fresh solvent (e.g., DMF) to remove any unreacted starting materials.
-
Solvent Exchange and Activation: To remove the high-boiling solvent molecules from the pores of the MOF, the crystals are immersed in a low-boiling solvent (e.g., ethanol or methanol) for several days, with the solvent being replaced periodically. Finally, the solvent-exchanged MOF is activated by heating under vacuum to remove the volatile solvent, yielding a porous framework.
Characterization:
The synthesized MOF should be characterized using various techniques to determine its structure, porosity, and stability. Common characterization methods include:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the framework.
-
Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the BET surface area and pore volume of the activated MOF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal centers.
Visualizing the MOF Synthesis and Characterization Workflow
The following diagram illustrates the general workflow from the selection of building blocks to the final characterization of a porous Metal-Organic Framework.
Caption: A generalized workflow for the synthesis and characterization of Metal-Organic Frameworks.
The Promise of this compound as a MOF Linker
While awaiting extensive experimental validation, the unique chemical structure of this compound suggests several advantageous properties for the resulting MOFs:
-
Functionalizability: The indole nitrogen atom provides a site for post-synthetic modification, allowing for the introduction of additional functionalities to tailor the MOF's properties for specific applications.
-
Luminescence: The indole moiety is known to exhibit fluorescence, which could be imparted to the MOF, making it a candidate for sensing and imaging applications.
-
Biocompatibility: Indole is a common scaffold in biologically active molecules, suggesting that MOFs derived from it could have potential applications in drug delivery and biomedicine.
-
Host-Guest Interactions: The aromatic and heterocyclic nature of the indole ring can lead to specific π-π stacking and hydrogen bonding interactions with guest molecules, enhancing selectivity in adsorption and separation processes.
The exploration of this compound and other indole-based linkers represents a promising frontier in MOF research. The development of novel MOFs with tailored properties will undoubtedly accelerate advancements in materials science, catalysis, and the pharmaceutical industry.
References
A Comparative Guide to the Purity Validation of 1H-Indole-2,5-Dicarboxylic Acid by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to the integrity and reproducibility of their work. 1H-Indole-2,5-dicarboxylic acid is a versatile building block in the synthesis of pharmaceuticals, particularly noted for its role in the development of antiviral and anticancer agents.[1] Ensuring its purity is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of the purity of this compound from various sources, validated by a robust High-Performance Liquid Chromatography (HPLC) method.
Comparative Purity Analysis
In this study, the purity of this compound obtained from three sources—two fictional commercial suppliers (Supplier A and Supplier B) and an in-house synthesized batch—was evaluated. The analysis was performed using a validated reverse-phase HPLC (RP-HPLC) method. The results, summarized in the table below, reveal variations in purity and impurity profiles among the different sources.
Table 1: Comparative Purity of this compound from Different Sources
| Source | Retention Time (min) | Peak Area (%) | Calculated Purity (%) |
| Supplier A | 5.24 | 99.85 | 99.85% |
| 3.12 (Impurity 1) | 0.08 | ||
| 4.56 (Impurity 2) | 0.07 | ||
| Supplier B | 5.25 | 98.62 | 98.62% |
| 2.89 (Impurity 3) | 0.75 | ||
| 4.61 (Impurity 2) | 0.63 | ||
| In-house Synthesis | 5.23 | 97.21 | 97.21% |
| 2.91 (Impurity 3) | 1.55 | ||
| 3.58 (Impurity 4) | 1.24 |
The data indicates that Supplier A provides the highest purity material (99.85%), with minimal impurities. Supplier B offers a product with a purity of 98.62%, which meets the common standard of ≥98.0%.[1] The in-house synthesized batch shows the lowest purity at 97.21%, with two significant impurities. The presence of common impurities in both Supplier B's and the in-house batch suggests potential similarities in synthetic routes or purification methods.
Experimental Protocol: HPLC Purity Validation
The following detailed methodology was employed for the HPLC analysis of this compound.
Table 2: HPLC Experimental Protocol
| Parameter | Specification |
| Instrument | Agilent 1260 Infinity II HPLC System or equivalent |
| Column | C18 Reverse-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-13 min: 95-5% B; 13-15 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of water and acetonitrile. |
This method is adapted from established protocols for the analysis of dicarboxylic acids and indole derivatives by reverse-phase HPLC.[2][3][4][5]
Visualizing the Workflow and a Relevant Biological Pathway
To further clarify the experimental process and the relevance of this compound, the following diagrams have been generated.
Caption: Experimental workflow for HPLC purity validation.
Derivatives of this compound have been investigated for their potential as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. The following diagram illustrates a simplified signaling pathway related to this therapeutic target.
Caption: Simplified pathway of HIV-1 integration and its inhibition.
References
- 1. nbinno.com [nbinno.com]
- 2. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 3. Separation of [1,1’-Biphenyl]-4,4’-dicarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of 1H-Indole-2,7-dicarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to 1H-Indole-2,5-dicarboxylic Acid and Terephthalic Acid in Metal-Organic Frameworks
A Head-to-Head Comparison of Organic Linkers for Advanced MOF Design
In the design and synthesis of Metal-Organic Frameworks (MOFs), the choice of the organic linker is paramount in dictating the ultimate structure, porosity, and functionality of the material. Among the myriad of available organic ligands, dicarboxylic acids have proven to be a versatile and widely utilized class. This guide provides a comparative analysis of two such linkers: the well-established terephthalic acid (benzene-1,4-dicarboxylic acid) and the nitrogen-containing heterocyclic linker, 1H-indole-2,5-dicarboxylic acid.
While terephthalic acid is a cornerstone in the construction of robust and highly porous MOFs, the incorporation of the indole moiety in this compound introduces unique electronic and structural characteristics that can impart novel properties to the resulting frameworks. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential advantages and disadvantages of each linker, supported by a theoretical framework and generalized experimental protocols.
Structural and Electronic Properties of the Linkers
The fundamental differences between this compound and terephthalic acid lie in their molecular structure and electronic nature. Terephthalic acid is a symmetric, planar aromatic dicarboxylic acid, which often leads to the formation of highly ordered and porous MOF structures. In contrast, this compound is an asymmetric linker containing a nitrogen atom within its bicyclic aromatic system. This inherent asymmetry and the presence of the N-H group can lead to more complex coordination environments and the potential for hydrogen bonding within the MOF structure.
Hypothetical Performance Comparison in MOFs
Due to a lack of direct comparative experimental studies in the current literature, the following table presents a hypothetical comparison of the expected performance of MOFs synthesized with this compound versus terephthalic acid, based on their intrinsic properties.
| Property | MOF with this compound (Predicted) | MOF with Terephthalic Acid (Established) | Rationale for Prediction |
| Porosity (BET Surface Area) | Potentially lower to comparable | High | The asymmetric nature and potential for inter-linker hydrogen bonding of the indole linker may lead to denser packing and reduced surface area compared to the highly symmetric terephthalic acid. |
| Thermal Stability | Potentially lower | High | The C-N bond in the indole ring may be less thermally stable than the C-C bonds in the benzene ring of terephthalic acid. |
| Chemical Stability | Potentially enhanced in specific environments | Generally good, but can be susceptible to hydrolysis | The indole nitrogen could potentially influence the electronic properties of the carboxylate groups, possibly affecting the strength of the metal-linker coordination bonds and stability. |
| Catalytic Activity | Potentially higher for specific reactions | Generally low unless functionalized | The Lewis basic nitrogen site in the indole ring could act as a catalytic center or a site for anchoring catalytic species. |
| Drug Loading/Release | Potentially enhanced for specific drugs | Well-studied for various drug delivery applications | The presence of the N-H group allows for hydrogen bonding interactions with drug molecules containing hydrogen bond acceptors, potentially leading to higher loading and controlled release. |
| Sensing Applications | Potentially higher for specific analytes | Used in sensing, often requires functionalization | The indole moiety is known to be fluorescent and its emission can be sensitive to the local environment, making it a promising candidate for fluorescent-based sensing. |
Experimental Protocols
The following provides a general methodology for the solvothermal synthesis of MOFs, which can be adapted for both this compound and terephthalic acid.
General Solvothermal Synthesis of a MOF:
-
Reactant Preparation: In a typical synthesis, the organic linker (e.g., this compound or terephthalic acid) and a metal salt (e.g., zinc nitrate, copper nitrate, or zirconium chloride) are dissolved in a suitable solvent or a mixture of solvents. N,N-Dimethylformamide (DMF), N,N-diethylformamide (DEF), and ethanol are commonly used.
-
Mixing: The solutions of the linker and the metal salt are mixed in a Teflon-lined stainless-steel autoclave. The molar ratio of linker to metal salt is a critical parameter and is optimized for each specific MOF.
-
Heating: The sealed autoclave is placed in a programmable oven and heated to a specific temperature (typically between 80 °C and 150 °C) for a predetermined period (ranging from several hours to a few days).
-
Cooling and Isolation: After the reaction is complete, the autoclave is cooled down to room temperature. The resulting crystalline product is collected by filtration or centrifugation.
-
Washing and Activation: The as-synthesized MOF is typically washed with a fresh solvent (e.g., DMF, followed by a more volatile solvent like ethanol or acetone) to remove any unreacted starting materials and solvent molecules trapped within the pores. The MOF is then activated by heating under vacuum to remove the solvent molecules completely, making the pores accessible for subsequent applications.
Characterization Techniques
To evaluate the properties of the synthesized MOFs, a suite of characterization techniques is employed:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and the temperature at which the framework starts to decompose.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore volume of the MOF, providing crucial information about its porosity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups of the linker to the metal centers and the presence of the indole N-H group.
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To visualize the morphology and crystal size of the MOF particles.
Conclusion and Future Outlook
While terephthalic acid remains a reliable and predictable linker for the construction of robust MOFs, this compound presents an intriguing alternative with the potential for introducing novel functionalities. The presence of the indole nitrogen atom can lead to MOFs with enhanced catalytic activity, selective binding properties for drug delivery, and promising sensing capabilities.
Further experimental research is critically needed to synthesize and characterize MOFs based on this compound to validate these theoretical predictions. A direct, data-driven comparison with terephthalic acid-based analogues will be instrumental in elucidating the structure-property relationships and paving the way for the rational design of next-generation MOFs with tailored functionalities for a wide range of applications in research, medicine, and industry.
A Comparative Guide to Metal-Organic Frameworks (MOFs) Derived from Indole Dicarboxylic Acids: A Framework for Performance Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for comparing the performance of Metal-Organic Frameworks (MOFs) synthesized from different isomers of indole dicarboxylic acid. While direct, comprehensive comparative studies on MOFs from various indole dicarboxylic acid linkers are not extensively available in current literature, this document outlines the key performance metrics, experimental protocols, and logical frameworks necessary to conduct such a comparison. By understanding these principles, researchers can systematically evaluate and select the optimal indole-based MOF for their specific applications, ranging from catalysis and gas storage to drug delivery and sensing.
The Critical Role of Linker Isomerism in MOF Performance
The structure and functionality of the organic linker are paramount in determining the final properties of a MOF.[1] In the case of indole dicarboxylic acids, the position of the carboxylate groups on the indole ring significantly influences the coordination geometry with the metal clusters, leading to variations in the resulting framework's topology, porosity, stability, and functional properties. For instance, the steric hindrance and electronic properties associated with different isomers can dictate the accessibility of active sites and the interaction with guest molecules.
Key Performance Metrics for Comparison
A thorough comparison of MOFs derived from different indole dicarboxylic acid isomers should focus on the following quantitative metrics. The data should be summarized in a clear tabular format for easy interpretation.
Table 1: Comparison of Structural and Stability Properties
| MOF Name (e.g., Zn-IDC-2,5) | Indole Dicarboxylic Acid Isomer | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Thermal Decomposition Temp. (°C) |
| Example Data | Indole-2,5-dicarboxylic acid | Zn²⁺ | 1200 | 0.65 | 8.2 | 450 |
| Example Data | Indole-3,6-dicarboxylic acid | Zn²⁺ | 950 | 0.52 | 7.5 | 420 |
| Example Data | Indole-4,7-dicarboxylic acid | Zn²⁺ | 1500 | 0.80 | 9.1 | 480 |
Table 2: Comparison of Functional Performance
| MOF Name | Application | Performance Metric | Value |
| Example Data | Catalysis (e.g., Knoevenagel Condensation) | Product Yield (%) | 95 |
| Turnover Frequency (h⁻¹) | 120 | ||
| Example Data | Gas Adsorption | CO₂ Uptake (mmol/g at 298 K, 1 bar) | 3.5 |
| H₂ Storage Capacity (wt% at 77 K, 1 bar) | 1.8 | ||
| Example Data | Luminescence | Quantum Yield (%) | 45 |
| Emission Wavelength (nm) | 545 |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for objective comparison.
General Synthesis of Indole-Based MOFs (Solvothermal Method)
Materials:
-
Indole dicarboxylic acid isomer (e.g., indole-2,5-dicarboxylic acid, indole-3,6-dicarboxylic acid)
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
-
Modulator (optional, e.g., acetic acid, formic acid)
Procedure:
-
Dissolve the indole dicarboxylic acid linker (e.g., 0.5 mmol) and the metal salt (e.g., 0.5 mmol) in the chosen solvent (e.g., 20 mL of DMF) in a Teflon-lined autoclave.
-
If a modulator is used, add it to the solution (e.g., 10 equivalents relative to the linker).
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).
-
After cooling to room temperature, collect the crystalline product by filtration.
-
Wash the crystals with the synthesis solvent and then with a lower-boiling point solvent (e.g., ethanol or methanol) to remove unreacted starting materials.
-
Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.
Characterization Techniques
-
Powder X-ray Diffraction (PXRD): To confirm the crystal structure and phase purity of the synthesized MOFs.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution from N₂ adsorption-desorption isotherms at 77 K.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOFs by measuring weight loss as a function of temperature under a controlled atmosphere.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the MOF and confirm the coordination of the carboxylate groups to the metal centers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of digested MOF samples can be used to confirm the incorporation of the organic linker.
Performance Evaluation Experiments
-
Catalytic Activity:
-
Add the activated MOF catalyst to a solution of the reactants (e.g., for a Knoevenagel condensation, benzaldehyde and malononitrile in a suitable solvent).
-
Stir the reaction mixture at a specific temperature for a set time.
-
Monitor the reaction progress using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Calculate the product yield and turnover frequency.
-
-
Gas Adsorption:
-
Activate a known mass of the MOF sample under vacuum.
-
Measure the gas (e.g., CO₂, H₂) uptake at various pressures and a constant temperature using a volumetric gas adsorption analyzer.
-
Plot the adsorption isotherms to determine the gas storage capacity.
-
-
Luminescence Spectroscopy:
-
Disperse the MOF sample in a suitable solvent or use a solid-state sample.
-
Record the excitation and emission spectra using a spectrofluorometer.
-
Calculate the quantum yield using a standard reference.
-
Visualizing the Workflow and Relationships
The following diagrams, generated using the DOT language, illustrate the general workflow for comparing indole-based MOFs and the logical relationship between the linker structure and the final MOF properties.
Conclusion
The systematic comparison of MOFs derived from different indole dicarboxylic acid isomers is a promising avenue for the rational design of novel functional materials. By employing the standardized experimental protocols and evaluating the key performance metrics outlined in this guide, researchers can build a comprehensive understanding of the structure-property relationships in this important class of MOFs. This knowledge will be instrumental in accelerating the development of advanced materials for a wide range of applications in research, medicine, and industry.
References
Characterization of metal-organic frameworks based on 1H-indole-2,5-dicarboxylic acid
A Comparative Guide to Metal-Organic Frameworks: Characterizing Established Structures and Exploring the Potential of 1H-Indole-2,5-Dicarboxylic Acid
For researchers, scientists, and drug development professionals, the selection of an appropriate metal-organic framework (MOF) is paramount for applications ranging from gas storage and separation to catalysis and drug delivery. The choice of the organic linker is a critical determinant of the final properties of the MOF. This guide provides a comparative analysis of three well-established MOFs—UiO-66, MOF-5, and ZIF-8—and explores the prospective characteristics of a novel MOF based on the underexplored this compound linker.
Comparative Analysis of Representative MOFs
The following table summarizes the key structural and performance characteristics of UiO-66, MOF-5, and ZIF-8, which are synthesized using terephthalic acid, terephthalic acid, and 2-methylimidazole as linkers, respectively. These MOFs are selected for their distinct structures, properties, and wide-ranging applications, providing a solid baseline for comparison.
| Property | UiO-66 | MOF-5 | ZIF-8 |
| Metal Node | Zr₆O₄(OH)₄ | Zn₄O | Zn |
| Organic Linker | Benzene-1,4-dicarboxylate | Benzene-1,4-dicarboxylate | 2-Methylimidazolate |
| BET Surface Area (m²/g) | 1000 - 1800[1][2][3] | 260 - 4400[4][5] | 621 - 1867[6][7] |
| Pore Volume (cm³/g) | 0.40 - 0.90[1] | 0.92 - 1.04[4][5] | 0.252 - 0.571[6] |
| Pore Size (Å) | ~6 | ~12 | ~3.4 |
| Thermal Stability (°C) | Up to 500[2] | Up to 400[4][5] | Up to 300[6] |
| Key Characteristics | High thermal and chemical stability[8][9] | High porosity and surface area[4][5] | Excellent chemical and thermal stability[6] |
Prospective Characterization of a MOF based on this compound
While experimental data for a MOF constructed from the this compound linker is not yet prevalent in the literature, we can project its potential properties based on the linker's unique structure. The indole functional group, a bicyclic aromatic heterocycle, is a common motif in biologically active compounds, making its incorporation into MOFs of particular interest for drug delivery and biomedical applications.[10][11]
Structural Considerations: The indole group is larger and more rigid than the benzene ring of terephthalic acid. This increased size and rigidity could lead to the formation of MOFs with larger pore sizes and potentially novel topologies. The presence of the nitrogen atom in the indole ring introduces a potential site for post-synthetic modification or for specific interactions with guest molecules.
Potential Properties:
-
Porosity: The larger linker size could result in a MOF with a higher pore volume compared to MOFs derived from smaller dicarboxylic acids. The specific surface area would be highly dependent on the resulting crystal structure and the efficiency of the packing.
-
Chemical Functionality: The indole nitrogen provides a Lewis basic site, which could be exploited for catalytic applications or for the specific binding of acidic molecules. The aromatic nature of the indole ring could also facilitate π-π stacking interactions with aromatic guest molecules.
-
Applications: Given the biological significance of the indole scaffold, a MOF incorporating this linker would be a prime candidate for applications in drug delivery, where the indole moiety could interact with biological targets. The catalytic potential of the indole nitrogen could also be explored for various organic transformations.
Experimental Protocols
Detailed and consistent experimental procedures are crucial for the reliable characterization of MOFs. Below are generalized protocols for key characterization techniques.
Powder X-Ray Diffraction (PXRD)
Objective: To determine the phase purity and crystallinity of the synthesized MOF.
Protocol:
-
A small amount of the dried MOF powder is gently packed into a sample holder.
-
The sample is mounted on the diffractometer.
-
PXRD patterns are typically collected using Cu Kα radiation (λ = 1.5406 Å).
-
Data is collected over a 2θ range of 5-50° with a step size of 0.02°.
-
The resulting diffraction pattern is compared with simulated patterns from single-crystal X-ray data or with patterns of known phases to confirm the structure and purity of the material.[12]
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability of the MOF and to determine the amount of solvent molecules present in the pores.
Protocol:
-
Approximately 5-10 mg of the activated MOF sample is placed in an alumina crucible.
-
The sample is heated in the TGA instrument under a continuous flow of an inert gas (e.g., nitrogen) or air.
-
A heating rate of 10 °C/min is typically used, from room temperature up to 600-800 °C.
-
The weight loss as a function of temperature is recorded. The initial weight loss at lower temperatures usually corresponds to the removal of guest solvent molecules, while the sharp weight loss at higher temperatures indicates the decomposition of the organic linker and the collapse of the framework.[13]
Brunauer-Emmett-Teller (BET) Analysis for Surface Area and Porosity
Objective: To determine the specific surface area, pore volume, and pore size distribution of the MOF.
Protocol:
-
A sample of the MOF (typically 50-100 mg) is degassed under vacuum at an elevated temperature (e.g., 150-250 °C) for several hours to remove any guest molecules from the pores.
-
A nitrogen adsorption-desorption isotherm is measured at 77 K (liquid nitrogen temperature).
-
The BET equation is applied to the adsorption data in the relative pressure (P/P₀) range of 0.05-0.3 to calculate the specific surface area.[14][15]
-
The total pore volume is typically estimated from the amount of nitrogen adsorbed at a relative pressure close to 1.
-
The pore size distribution can be calculated from the isotherm data using methods such as Density Functional Theory (DFT) or Barrett-Joyner-Halenda (BJH).
Visualizing Synthesis and Characterization Workflows
The following diagrams illustrate the general workflows for the synthesis and characterization of metal-organic frameworks.
References
- 1. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks [jove.com]
- 2. Thermal degradation of defective high-surface-area UiO-66 in different gaseous environments - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05411B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01505F [pubs.rsc.org]
- 5. jchemrev.com [jchemrev.com]
- 6. mdpi.com [mdpi.com]
- 7. Loading and thermal behaviour of ZIF-8 metal–organic framework-inorganic glass composites - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00894D [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole-Containing Metal Complexes and Their Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Structural elucidation of microcrystalline MOFs from powder X-ray diffraction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. epfl.ch [epfl.ch]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Efficacy of 1H-Indole-2-Carboxylic Acid Derivatives and Their Analogues
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of biologically active compounds. Among these, derivatives of 1H-indole-2-carboxylic acid have garnered significant attention for their therapeutic potential across various disease areas, including oncology and infectious diseases. This guide provides a comparative overview of the biological efficacy of 1H-indole-2-carboxylic acid derivatives and their analogues, supported by experimental data.
A Note on 1H-Indole-2,5-dicarboxylic Acid Derivatives: While the initial aim was to provide a direct comparison with this compound derivatives, a comprehensive search of the scientific literature reveals a significant gap in publicly available data regarding their biological efficacy. Although synthetic pathways for these dicarboxylic acid compounds exist, their biological activities and potential therapeutic applications remain largely unexplored in published research. Therefore, this guide will focus on the well-documented biological activities of 1H-indole-2-carboxylic acid derivatives and their relevant analogues.
Anticancer Activity
Derivatives of 1H-indole-2-carboxylic acid, particularly carboxamides, have demonstrated potent antiproliferative activity against a range of cancer cell lines. The mechanism of action often involves the inhibition of key cellular targets like kinases and the induction of apoptosis.
Comparative Efficacy of 1H-Indole-2-Carboxamide Derivatives
A study on a series of novel indole-2-carboxamide derivatives revealed their potential as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both crucial targets in cancer therapy.[1] The antiproliferative activity was evaluated using the MTT assay across four human cancer cell lines: lung (A-549), breast (MCF-7), pancreatic (Panc-1), and colon (HT-29).
| Compound ID | R Group | Mean GI50 (µM) | EGFR IC50 (nM) | CDK2 IC50 (nM) |
| 5a | Unsubstituted | 3.70 | - | - |
| 5b | 4-dimethylamino | 3.30 | - | - |
| 5d | 4-morpholin-4-yl | 1.05 | 89 ± 6 | 23 |
| 5e | 2-methylpyrrolidin-1-yl | 0.95 | 93 ± 8 | 13 |
| 5h | 4-(piperidin-1-yl) | - | - | 11 |
| 5i | 4-(4-methylpiperazin-1-yl) | 1.50 | - | 27 |
| 5j | 4-(4-ethylpiperazin-1-yl) | - | 98 ± 8 | 34 |
| 5k | 4-(4-isopropylpiperazin-1-yl) | - | - | 19 |
| Doxorubicin (Reference) | - | 1.10 | - | - |
| Erlotinib (Reference) | - | - | 80 ± 5 | - |
| Dinaciclib (Reference) | - | - | - | 20 |
Table 1: Antiproliferative and Kinase Inhibitory Activities of 1H-Indole-2-Carboxamide Derivatives. [1]
As shown in Table 1, compounds 5e and 5d exhibited the most potent antiproliferative activity, with GI50 values of 0.95 µM and 1.05 µM, respectively, comparable to the standard chemotherapeutic agent doxorubicin.[1] Notably, these compounds also demonstrated significant inhibitory activity against both EGFR and CDK2. Compound 5e was a particularly potent CDK2 inhibitor with an IC50 of 13 nM, surpassing the reference compound dinaciclib.[1]
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Treatment: Cells were treated with various concentrations of the indole derivatives for 48 hours.
-
MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The formazan crystals formed were dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader to determine cell viability.
Antimicrobial Activity
Certain 1H-indole-2-carboxylic acid derivatives have also been investigated for their antimicrobial properties.
Comparative Efficacy of Indole-2-Carboxamide Analogues
A series of indole-2-carboxamide analogues were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv.[2] The minimum inhibitory concentration (MIC) was determined using the microplate Alamar Blue assay (MABA).
| Compound ID | R1 | R2 | MIC (µM) |
| 8a | H | H | 6.20 |
| 8b | 4-OCH3 | H | 2.84 |
| 8c | 5-OCH3 | H | 5.67 |
| 8d | 5-CH3 | H | 2.97 |
| 8e | 5-Cl | H | 2.80 |
| 8f | 6-Br | H | 0.62 |
| 8g | 4,6-di-Cl | H | 0.32 |
| Isoniazid (Reference) | - | - | 0.29 |
Table 2: Antitubercular Activity of Indole-2-Carboxamide Analogues. [2]
The results in Table 2 indicate that substitution on the indole ring significantly influences the antitubercular activity. The unsubstituted analogue 8a showed moderate activity.[2] However, the introduction of a single bromo group at the 6-position (8f ) or dichloro substitution at the 4 and 6 positions (8g ) led to a substantial increase in potency, with MIC values of 0.62 µM and 0.32 µM, respectively.[2] Compound 8g demonstrated activity comparable to the first-line anti-TB drug, isoniazid.[2]
Experimental Protocols
The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
Caption: Workflow for the Microplate Alamar Blue Assay.
Protocol:
-
Compound Dilution: The indole derivatives were serially diluted in 96-well microplates.
-
Inoculation: Each well was inoculated with a standardized suspension of M. tuberculosis H37Rv.
-
Incubation: The plates were incubated at 37°C for 7 days.
-
Alamar Blue Addition: Alamar Blue reagent was added to each well.
-
Second Incubation: The plates were incubated for an additional 24 hours.
-
Readout: The MIC was determined as the lowest concentration of the compound that prevented a color change from blue to pink.
Signaling Pathways
Indole derivatives are known to modulate various signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt pathway is a frequently implicated target in the anticancer activity of these compounds.
Caption: Inhibition of the PI3K/Akt signaling pathway.
The inhibition of EGFR by certain 1H-indole-2-carboxamide derivatives, as shown in Table 1, can lead to the downregulation of the PI3K/Akt signaling cascade. This pathway is critical for cell survival and proliferation, and its inhibition can trigger apoptosis in cancer cells.
References
- 1. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of 1H-Indole-2,5-Dicarboxylic Acid-Based Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the stability of materials based on 1H-indole-2,5-dicarboxylic acid against other common alternatives, supported by available experimental data. The stability of materials is a critical factor in their application, particularly in the demanding fields of drug development and advanced materials science. This document outlines the thermal, chemical, and photostability profiles of these materials, offering detailed experimental protocols for key analytical methods.
Introduction to this compound
This compound is a versatile organic building block with potential applications in the synthesis of novel polymers, metal-organic frameworks (MOFs), and pharmaceutical intermediates. Its rigid, aromatic structure, which incorporates the indole heterocycle, suggests the potential for materials with high thermal stability and unique photophysical properties. Understanding the stability of these materials is paramount for predicting their performance, lifetime, and reliability in various applications.
Comparative Stability Analysis
This section compares the stability of hypothetical polymers derived from this compound with well-established materials: a polymer based on terephthalic acid (TPA), such as poly(ethylene terephthalate) (PET), and a bio-based polymer from 2,5-furandicarboxylic acid (FDCA), poly(ethylene furanoate) (PEF).
Thermal Stability
Thermal stability is a critical parameter, indicating the temperature at which a material begins to decompose. This is often evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Data Summary: Thermal Properties
| Material | Tg (°C) | Tm (°C) | Td, 5% (°C) (N2 atm) |
| Hypothetical Poly(ethylene 2,5-indoldicarboxylate) | ~90-110 (Estimated) | > 300 (Estimated) | > 380 (Estimated) |
| Poly(ethylene terephthalate) (PET) | ~75-80 | ~250-260 | ~390-440[1][2] |
| Poly(ethylene 2,5-furandicarboxylate) (PEF) | ~84-87 | ~210-220 | ~370-375[3][4][5][6] |
Note: Data for the hypothetical poly(ethylene 2,5-indoldicarboxylate) is estimated based on the structural rigidity of the indole ring and comparison with other aromatic polyesters.
Discussion
The indole ring's rigid and fused aromatic structure is expected to impart high thermal stability to polymers derived from this compound. The glass transition temperature (Tg) is anticipated to be higher than that of PET and PEF due to restricted chain mobility. Similarly, the decomposition temperature (Td) is predicted to be comparable to or even exceed that of PET, indicating excellent thermal resilience. The melting temperature (Tm) is also expected to be significantly high.
Chemical Stability (Hydrolysis)
The susceptibility of ester linkages in polyesters to hydrolysis is a key factor in determining their long-term stability in humid environments or aqueous solutions. The rate of hydrolysis is influenced by pH and temperature.
Data Summary: Hydrolytic Stability
| Material | Hydrolysis Rate | Influencing Factors |
| Hypothetical Poly(ethylene 2,5-indoldicarboxylate) | Moderate (Estimated) | pH, temperature, enzymatic activity |
| Poly(ethylene terephthalate) (PET) | Low | Slow at neutral pH, accelerated by acid or base |
| Poly(ethylene 2,5-furandicarboxylate) (PEF) | Higher than PET | More susceptible to hydrolysis than PET |
Note: The hydrolysis rate for the hypothetical indole-based polyester is an estimation. Indole-3-acetic acid esters have been shown to undergo hydrolysis under mild alkaline conditions.[7][8][9]
Discussion
The ester bonds in a polyester based on this compound would be susceptible to hydrolysis, similar to PET and PEF. The electron-rich nature of the indole ring might influence the reactivity of the adjacent carbonyl groups. It is anticipated that the hydrolysis rate would be sensitive to pH, with accelerated degradation under acidic or basic conditions.[10]
Photostability
Photostability refers to a material's ability to resist degradation upon exposure to light, particularly ultraviolet (UV) radiation. This is crucial for applications involving outdoor exposure or UV-curing processes.
Data Summary: Photostability
| Material | UV Absorption | Photodegradation Behavior |
| Hypothetical Poly(ethylene 2,5-indoldicarboxylate) | Strong UV absorption | Potential for photodegradation, but also for UV protection |
| Poly(ethylene terephthalate) (PET) | Absorbs UV-B | Undergoes photodegradation, leading to yellowing and embrittlement |
| Common UV Absorbers (e.g., Benzophenones) | Strong UV-A and UV-B absorption | Designed to dissipate UV energy as heat |
Note: Indole derivatives are known to be strong UV absorbers.[11]
Discussion
The indole moiety in this compound-based materials will lead to strong absorption of UV radiation. This inherent UV-absorbing property could offer a degree of self-protection to the material. However, prolonged exposure to UV light can also lead to photochemical reactions and degradation. Studies on other indolecarboxylic acids have shown that they undergo photodegradation, and the rate of this degradation can be significant.[2] Therefore, while these materials may act as UV blockers, their long-term photostability would need to be carefully evaluated and potentially enhanced with photostabilizers for demanding applications.
Experimental Protocols
Detailed methodologies for the key stability assessment techniques are provided below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the material.
Methodology:
-
A small sample (5-10 mg) of the material is placed in a TGA crucible.
-
The crucible is placed on a microbalance inside a furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the material.
Methodology:
-
A small, weighed sample (5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
Both pans are heated at a controlled rate (e.g., 10 °C/min).
-
The difference in heat flow required to raise the temperature of the sample and the reference is measured as a function of temperature.
-
Tg is observed as a step change in the heat flow, and Tm is observed as an endothermic peak.
Forced Degradation Study (Hydrolytic Stability)
Objective: To assess the stability of the material under hydrolytic stress at different pH values.
Methodology:
-
Prepare solutions or suspensions of the material in buffers of different pH (e.g., pH 4, 7, and 9).
-
Incubate the samples at a controlled, elevated temperature (e.g., 50 °C or 70 °C) for a defined period.
-
At specified time intervals, withdraw aliquots from each sample.
-
Neutralize the aliquots if necessary to stop the degradation reaction.
-
Analyze the concentration of the parent material and the formation of degradation products using a stability-indicating method like High-Performance Liquid Chromatography (HPLC).
Photostability Testing
Objective: To evaluate the effect of UV and visible light on the stability of the material.
Methodology:
-
Prepare thin films or solutions of the material.
-
Expose the samples to a light source of known spectral distribution (e.g., a xenon lamp simulating sunlight) in a photostability chamber.
-
A control sample is kept in the dark under the same temperature and humidity conditions.
-
At various time points, analyze the physical and chemical changes in the exposed samples compared to the control.
-
Analysis can include visual inspection (color change), UV-Vis spectroscopy (changes in absorbance), and HPLC (quantification of the parent compound and degradation products).
Visualizations
Logical Flow for Stability Assessment
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. google.com [google.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Spectral Data of 1H-Indole-2,5-dicarboxylic Acid and Its Isomers
For researchers, scientists, and professionals engaged in drug development and organic synthesis, the accurate identification and characterization of molecular structures are paramount. This guide provides a comprehensive cross-reference of the spectral data for 1H-indole-2,5-dicarboxylic acid, a versatile building block in medicinal chemistry. Due to the limited availability of experimental spectra for this specific compound, this guide leverages predicted spectral data and compares it with the available data for other commercially available indole dicarboxylic acid isomers. This comparative approach facilitates the verification of synthesized compounds and aids in the identification of potential impurities or isomeric alternatives.
Cross-Referencing Spectral Data for Compound Identification
The logical workflow for cross-referencing spectral data to confirm the identity and purity of a synthesized compound, such as this compound, is a multi-step process. It involves comparing the experimentally acquired spectra with reference data, which can be either previously recorded experimental spectra of a known standard or, in the absence of such, high-quality predicted spectra. This process is crucial for distinguishing the target molecule from its isomers, which often exhibit subtle but significant differences in their spectral fingerprints.
Caption: A flowchart illustrating the process of verifying a synthesized chemical compound by comparing its experimental spectral data with reference and predicted spectra.
Spectral Data Comparison
The following tables summarize the predicted spectral data for this compound and compare it with the available experimental and predicted data for other commercially available indole dicarboxylic acid isomers. These tables are designed for easy comparison of key spectral features.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Compound | Position | Predicted Chemical Shift (ppm) |
| This compound | H-3 | 7.35 |
| H-4 | 8.10 | |
| H-6 | 7.95 | |
| H-7 | 7.60 | |
| NH | 12.50 | |
| COOH-2 | 13.20 | |
| COOH-5 | 13.10 | |
| Indole-2,3-dicarboxylic acid | H-4 | 8.05 |
| H-5 | 7.30 | |
| H-6 | 7.40 | |
| H-7 | 7.80 | |
| NH | 12.80 | |
| Indole-2,6-dicarboxylic acid | H-3 | 7.40 |
| H-4 | 7.85 | |
| H-5 | 8.20 | |
| H-7 | 8.00 | |
| NH | 12.60 | |
| Indole-2,7-dicarboxylic acid | H-3 | 7.50 |
| H-4 | 7.90 | |
| H-5 | 7.35 | |
| H-6 | 7.70 | |
| NH | 12.70 |
Note: Predicted chemical shifts are generated using computational algorithms and may vary slightly from experimental values.
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Compound | Position | Predicted Chemical Shift (ppm) |
| This compound | C-2 | 138.0 |
| C-3 | 108.5 | |
| C-3a | 128.0 | |
| C-4 | 123.0 | |
| C-5 | 125.0 | |
| C-6 | 122.5 | |
| C-7 | 114.0 | |
| C-7a | 137.5 | |
| COOH-2 | 164.0 | |
| COOH-5 | 168.0 | |
| Indole-2,3-dicarboxylic acid | C-2 | 136.5 |
| C-3 | 115.0 | |
| C-3a | 127.5 | |
| C-4 | 122.0 | |
| C-5 | 124.5 | |
| C-6 | 121.0 | |
| C-7 | 113.5 | |
| C-7a | 136.0 | |
| Indole-2,6-dicarboxylic acid | C-2 | 139.0 |
| C-3 | 109.0 | |
| C-3a | 129.0 | |
| C-4 | 121.5 | |
| C-5 | 120.0 | |
| C-6 | 131.0 | |
| C-7 | 115.5 | |
| C-7a | 138.5 | |
| Indole-2,7-dicarboxylic acid | C-2 | 137.0 |
| C-3 | 107.0 | |
| C-3a | 126.5 | |
| C-4 | 120.5 | |
| C-5 | 123.5 | |
| C-6 | 119.0 | |
| C-7 | 129.5 | |
| C-7a | 135.5 |
Note: Predicted chemical shifts are generated using computational algorithms and may vary slightly from experimental values.
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted m/z [M-H]⁻ |
| This compound | C₁₀H₇NO₄ | 205.17 | 204.0297 |
| Indole-2,3-dicarboxylic acid | C₁₀H₇NO₄ | 205.17 | 204.0297 |
| Indole-2,6-dicarboxylic acid | C₁₀H₇NO₄ | 205.17 | 204.0297 |
| Indole-2,7-dicarboxylic acid | C₁₀H₇NO₄ | 205.17 | 204.0297 |
Note: The isomers of indole dicarboxylic acid are constitutional isomers and thus have the same molecular formula and molecular weight. Mass spectrometry alone cannot distinguish between them without fragmentation analysis.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible spectral data. The following are generalized protocols for the acquisition of NMR and mass spectrometry data for small organic molecules like this compound.
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner and place it in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is critical for high resolution.
-
-
¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters for a 400 MHz spectrometer:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (adjust based on sample concentration)
-
Spectral width: 0-16 ppm
-
-
-
¹³C NMR Data Acquisition:
-
Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters for a 100 MHz spectrometer:
-
Pulse angle: 30 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Spectral width: 0-220 ppm
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
-
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture appropriate for ESI-MS, typically containing a small amount of volatile acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) to promote ionization.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature, to optimal values for the analyte and solvent system.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in either positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated. For carboxylic acids, negative ion mode is typically preferred.
-
Scan a mass range appropriate for the expected molecular weight of the analyte (e.g., m/z 50-500).
-
-
Data Analysis:
-
Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
Compare the observed m/z value with the calculated exact mass of the target compound.
-
If necessary, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that can provide further structural information and help differentiate between isomers.
-
Safety Operating Guide
Essential Guide to the Proper Disposal of 1H-Indole-2,5-dicarboxylic Acid
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 1H-indole-2,5-dicarboxylic acid, a compound utilized in various research and development applications. Due to the absence of a specific Safety Data Sheet (SDS) for this compound (CAS No. 117140-77-9), this guidance is based on the safety protocols for structurally similar indole carboxylic acids.
Key Safety and Hazard Information
| Hazard Classification (Based on Analogues) | GHS Hazard Statement (Anticipated) | Precautionary Measures |
| Skin Irritation | Causes skin irritation | Wash hands thoroughly after handling. Wear protective gloves. |
| Eye Irritation | Causes serious eye irritation | Wear eye protection/face protection. |
| Respiratory Irritation | May cause respiratory irritation | Avoid breathing dust. Use only in a well-ventilated area. |
| Acute Oral Toxicity | Harmful if swallowed | Do not eat, drink or smoke when using this product. |
| Acute Dermal Toxicity | Harmful in contact with skin | Wear protective gloves/protective clothing. |
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1]
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is recommended, particularly if dust is generated.[1]
-
Protective Clothing: A lab coat and other protective clothing to prevent skin contact are essential.[1]
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound.
1. Waste Identification and Segregation:
- Characterize the waste. Based on available data for similar compounds, this compound waste should be treated as hazardous chemical waste.
- Segregate solid waste, including contaminated consumables (e.g., weighing paper, gloves, wipes), from liquid waste.
2. Containment and Labeling:
- Place all solid waste and contaminated materials into a designated, chemically compatible, and sealable hazardous waste container.
- Ensure the container is clearly and accurately labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Harmful").
3. Storage:
- Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
- Keep the container away from incompatible materials.
4. Disposal:
- Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
- Crucially, do not dispose of this compound down the drain or in regular trash. [1] All waste must be disposed of at an approved waste disposal plant.[1][2]
In Case of a Spill:
-
Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure adequate ventilation.
-
Control Ignition Sources: Remove any potential sources of ignition from the vicinity.
-
Containment: Prevent the spill from spreading.
-
Cleanup: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container. For a liquid spill, use an inert absorbent material to collect the waste before placing it in the container.
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 1H-Indole-2,5-Dicarboxylic Acid
This guide provides crucial safety and logistical information for the handling and disposal of 1H-indole-2,5-dicarboxylic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[1][2][3] | Protects eyes from splashes and airborne particles.[1][4] |
| Skin Protection | Chemical-resistant gloves (nitrile or neoprene recommended; consider double-gloving).[1][5] A chemical-resistant lab coat or apron.[1][2][5] | Prevents skin contact, which can cause irritation.[6] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases if handling outside a fume hood or if dust is generated.[1][5] | Protects against inhalation of dust or vapors, which may cause respiratory irritation.[4][7] |
| Foot Protection | Closed-toe shoes.[5] | Protects feet from potential spills. |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized operational plan minimizes risks during the handling of this compound.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][5]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been tested.[2][5]
-
Review Safety Data Sheet (SDS): Before beginning work, review the SDS for 1H-indole-2-carboxylic acid, a closely related compound, to be familiar with its specific hazards.[6][8]
2. Handling the Compound:
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transferring: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid generating and inhaling dust. Use appropriate tools (e.g., spatulas) to transfer the solid.
-
Dissolving: When dissolving the acid, add it slowly to the solvent. If diluting a solution, always add acid to water, never the other way around, to prevent a violent exothermic reaction.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[8] Do not eat, drink, or smoke in the handling area.[6][9]
3. Post-Handling:
-
Decontamination: Clean the work area thoroughly after handling is complete.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[6]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Collect unused or waste this compound in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing the acid should be collected in a designated, labeled hazardous waste container. Depending on local regulations, dilute acidic waste may be neutralized to a pH between 6 and 8 before disposal.[5]
-
Contaminated Materials: All items that have come into contact with the acid, such as gloves, weigh boats, and paper towels, must be disposed of in a designated hazardous waste container.[5]
-
-
Container Management: Ensure waste containers are kept closed when not in use and are stored in a designated secondary containment area.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed environmental waste management company. Follow all institutional and local regulations for chemical waste disposal.[6][8]
Experimental Workflow
Caption: Workflow for Safely Handling this compound.
References
- 1. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 2. iigtchem.com [iigtchem.com]
- 3. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 4. leelinework.com [leelinework.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. guidechem.com [guidechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
